Chromium chloride
Description
Properties
Molecular Formula |
Cl3Cr |
|---|---|
Molecular Weight |
158.35 g/mol |
IUPAC Name |
chromium(3+);trichloride |
InChI |
InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3 |
InChI Key |
QSWDMMVNRMROPK-UHFFFAOYSA-K |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cr+3] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Chromium (III) Chloride: Anhydrous vs. Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
Chromium (III) chloride, a pivotal compound in various scientific domains, exists in two common forms: the anhydrous (CrCl₃) and the hexahydrate (CrCl₃·6H₂O). While chemically related, their distinct physical and chemical properties lend them to specific applications, particularly within research and drug development. This technical guide provides an in-depth comparison of these two forms, offering quantitative data, experimental protocols, and visual workflows to aid in their effective utilization.
Core Properties: A Comparative Analysis
The fundamental differences between anhydrous and hexahydrate chromium (III) chloride are rooted in their structure and the presence of water of crystallization. The anhydrous form is a purple solid, while the hexahydrate is a dark green crystalline substance.[1] This seemingly simple difference in appearance belies significant variations in their solubility, reactivity, and handling requirements.
Quantitative Data Summary
The following tables summarize the key quantitative properties of both anhydrous and hexahydrate chromium (III) chloride, facilitating a direct comparison for experimental design and material selection.
Table 1: Physical Properties
| Property | Chromium (III) Chloride Anhydrous | Chromium (III) Chloride Hexahydrate |
| Molecular Formula | CrCl₃[2][3] | CrCl₃·6H₂O[4] |
| Molecular Weight | 158.36 g/mol [1] | 266.45 g/mol |
| Appearance | Purple solid/flakes | Dark green crystals |
| Density | 2.87 g/cm³ | 1.76 g/cm³ |
| Melting Point | 1152 °C | 83 °C |
| Boiling Point | 1300 °C (decomposes) | N/A |
| CAS Number | 10025-73-7 | 10060-12-5 |
Table 2: Solubility and Stability
| Property | Chromium (III) Chloride Anhydrous | Chromium (III) Chloride Hexahydrate |
| Solubility in Water | Almost insoluble | 58.5 g/100 mL (20 °C) |
| Solubility in Other Solvents | Insoluble in acetone, diethyl ether, ethanol | Soluble in ethanol, slightly soluble in acetone, insoluble in ether |
| Hygroscopic Nature | Highly hygroscopic | Deliquescent crystals |
| Stability | Stable under recommended storage conditions | Stable, but may be air-sensitive |
Chemical Reactivity and Applications
The difference in water content profoundly impacts the chemical reactivity of the two forms. Anhydrous CrCl₃ is a Lewis acid and is often used as a precursor in organometallic chemistry and as a catalyst in organic synthesis. Its insolubility in water can be advantageous in non-aqueous reaction systems.
In contrast, the hexahydrate form is readily soluble in water, forming a green solution. This property makes it suitable for applications in aqueous systems, such as in the preparation of other chromium compounds, as a mordant in the dyeing and tanning industries, and in electroplating. The hexahydrate exists as different isomers in solution, with the most common being [CrCl₂(H₂O)₄]Cl·2H₂O.
Experimental Protocols
Synthesis of Anhydrous Chromium (III) Chloride
The synthesis of anhydrous chromium (III) chloride can be achieved through several methods. One common laboratory-scale procedure involves the dehydration of the hexahydrate form using thionyl chloride.
Protocol: Dehydration of Chromium (III) Chloride Hexahydrate
-
Materials: Chromium (III) chloride hexahydrate (CrCl₃·6H₂O), thionyl chloride (SOCl₂).
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser and a drying tube, add finely pulverized chromium (III) chloride hexahydrate. b. Slowly add an excess of thionyl chloride to the flask. c. Gently reflux the mixture on a water bath. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases, and the solid has turned from green to violet. d. Distill off the excess thionyl chloride. e. Dry the resulting purple solid under a stream of dry air or under reduced pressure to remove any residual thionyl chloride.
-
Purification: The crude anhydrous chloride can be purified by sublimation in a stream of dry chlorine gas.
Synthesis of Chromium (III) Chloride Hexahydrate
The hexahydrate form can be prepared by the reaction of a chromium source with hydrochloric acid.
Protocol: Synthesis from Chromic Anhydride
-
Materials: Chromic anhydride (CrO₃), distilled water, ethanol, hydrochloric acid (HCl).
-
Procedure: a. Dissolve chromic anhydride in water in a reaction vessel. b. Slowly add a small amount of ethanol to pre-reduce the chromic anhydride. c. A mixture of hydrochloric acid and the remaining ethanol is then slowly added to the reaction vessel. d. The reaction is allowed to proceed with stirring for approximately one hour. e. The resulting solution is evaporated and concentrated. f. The concentrated solution is then cooled to room temperature to allow for crystallization. g. The crystals of chromium (III) chloride hexahydrate are collected by centrifugal separation.
References
A Comprehensive Technical Guide to Chromium (III) Chloride
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of chromium (III) chloride is essential for its application in synthesis, catalysis, and biological systems. This guide provides an in-depth overview of chromium (III) chloride, covering its chemical formula, structure, properties, and detailed experimental protocols for its synthesis.
Chemical Formula and Structure
Chromium (III) chloride, also known as chromic chloride, is an inorganic compound with the chemical formula CrCl₃ .[1][2][3] It exists in an anhydrous form and as several hydrates, with the general formula CrCl₃·n H₂O, where n can be 5 or 6.[1] The most common form is the dark green hexahydrate, CrCl₃·6H₂O.[1]
Anhydrous Chromium (III) Chloride (CrCl₃):
The anhydrous form of chromium (III) chloride is a violet crystalline solid. It adopts a YCl₃-type crystal structure, where chromium(III) ions occupy one-third of the octahedral interstices in a pseudo-cubic close-packed lattice of chloride ions. This arrangement results in a layered structure with weak bonding between adjacent layers, which explains the flaky or micaceous appearance of the crystals.
Caption: Octahedral coordination of Cr³⁺ in anhydrous CrCl₃.
Hydrated Chromium (III) Chloride (CrCl₃·nH₂O):
The hydrated forms of chromium (III) chloride exhibit isomerism based on the coordination of chloride ions and water molecules to the chromium center. This results in different chemical properties and colors. The three most common isomers of the hexahydrate are:
-
[Cr(H₂O)₆]Cl₃: A violet complex where all six coordination sites on the chromium ion are occupied by water molecules.
-
[Cr(H₂O)₅Cl]Cl₂·H₂O: A pale green complex with one chloride ion and five water molecules in the inner coordination sphere.
-
[Cr(H₂O)₄Cl₂]Cl·2H₂O: A dark green complex, which is the most common form, with two chloride ions and four water molecules directly bonded to the chromium ion.
Caption: Coordination isomers of CrCl₃·6H₂O.
Quantitative Data
The physical and chemical properties of anhydrous and hexahydrated chromium (III) chloride are summarized in the table below.
| Property | Anhydrous Chromium (III) Chloride (CrCl₃) | Chromium (III) Chloride Hexahydrate (CrCl₃·6H₂O) |
| Molar Mass | 158.36 g/mol | 266.45 g/mol |
| Appearance | Violet, lustrous flakes | Dark green crystals |
| Density | 2.87 g/cm³ | 1.760 g/cm³ |
| Melting Point | 1152 °C | 83 °C |
| Boiling Point | 1300 °C (decomposes) | Decomposes |
| Solubility in Water | Insoluble (unless a trace of Cr²⁺ is present) | 58.5 g/100 mL (20 °C) |
| Solubility in other solvents | Insoluble in acetone, diethyl ether, ethanol | Soluble in alcohol, insoluble in ether |
Experimental Protocols
Detailed methodologies for the synthesis of both anhydrous and hydrated chromium (III) chloride are crucial for laboratory and industrial applications.
Synthesis of Anhydrous Chromium (III) Chloride
Method 1: Direct Chlorination of Chromium Metal
This method involves the direct reaction of chromium metal with chlorine gas at high temperatures.
-
Apparatus: A porcelain or silica tube furnace, chlorine gas source, and a collection flask.
-
Procedure:
-
Place chromium metal powder in the center of the tube furnace.
-
Heat the furnace to 650–800 °C.
-
Pass a stream of dry chlorine gas over the heated chromium metal.
-
The anhydrous chromium (III) chloride will sublime and can be collected in a cooler part of the apparatus.
-
-
Reaction: 2 Cr(s) + 3 Cl₂(g) → 2 CrCl₃(s)
Method 2: Dehydration of Hydrated Chromium (III) Chloride with Thionyl Chloride
This is a common laboratory method for preparing the anhydrous salt from its hydrate.
-
Apparatus: Round-bottom flask, reflux condenser with a drying tube, heating mantle, and a distillation setup.
-
Procedure:
-
Place finely pulverized hydrated chromium (III) chloride (e.g., [CrCl₂(H₂O)₄]Cl·2H₂O) in a round-bottom flask.
-
Add an excess of thionyl chloride (SOCl₂). A ratio of 100 g of hydrate to 325 ml of thionyl chloride has been reported.
-
Gently reflux the mixture for several hours (e.g., 6 hours) until the evolution of hydrogen chloride gas ceases. The color of the solid will change from green to violet.
-
Distill off the excess thionyl chloride.
-
Remove the remaining traces of thionyl chloride by heating on a water bath under a stream of dry air or under reduced pressure.
-
The resulting crude anhydrous CrCl₃ can be purified by sublimation in a stream of dry chlorine at 950 °C.
-
-
Reaction: CrCl₃·6H₂O(s) + 6 SOCl₂(l) → CrCl₃(s) + 6 SO₂(g) + 12 HCl(g)
Caption: Workflow for the synthesis of anhydrous CrCl₃.
Synthesis of Hydrated Chromium (III) Chloride
Hydrated chromium (III) chloride can be prepared by the reaction of chromium metal, chromium oxide, or chromium hydroxide with hydrochloric acid.
-
Apparatus: Beaker, stirring plate, and a filtration setup.
-
Procedure:
-
Carefully add chromium metal, chromium (III) oxide, or chromium (III) hydroxide to concentrated hydrochloric acid in a beaker with stirring.
-
The reaction may require gentle heating to proceed at a reasonable rate.
-
Once the reaction is complete, the solution is filtered to remove any unreacted starting material.
-
The hydrated chromium (III) chloride can be crystallized from the solution by evaporation of the solvent.
-
-
Reaction (with chromium metal): 2 Cr(s) + 6 HCl(aq) → 2 CrCl₃(aq) + 3 H₂(g)
Applications in Research and Drug Development
Chromium (III) chloride serves as a versatile precursor and catalyst in various chemical transformations.
-
Organic Synthesis: It is a key starting material for the in situ preparation of chromium (II) chloride, a powerful reducing agent for alkyl halides and for the synthesis of (E)-alkenyl halides. CrCl₃ also acts as a Lewis acid catalyst in reactions like the nitroso Diels-Alder reaction.
-
Coordination Chemistry: It is widely used to synthesize a variety of chromium (III) coordination complexes with organic ligands, which are of interest for their magnetic, electronic, and catalytic properties.
-
Drug Development and Nutrition: Trivalent chromium is an essential trace element for sugar and lipid metabolism in humans. Chromium (III) chloride is used as a nutritional supplement and in total parenteral nutrition (TPN) solutions to prevent or treat chromium deficiency. Research has explored its potential role in improving glucose control in diabetic patients.
Safety and Handling
While trivalent chromium is significantly less toxic than its hexavalent counterpart, chromium salts are generally considered toxic and should be handled with care. Chromium (III) chloride can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Anhydrous chromium (III) chloride is hygroscopic and should be stored in a tightly sealed container in a dry environment.
References
A Technical Guide to the Solubility of Chromium Chloride in Aqueous and Organic Media
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of various forms of chromium chloride, including chromium(II) chloride (CrCl₂), anhydrous chromium(III) chloride (CrCl₃), and its common hexahydrate form (CrCl₃·6H₂O). Understanding the solubility of these compounds is critical for their application in chemical synthesis, catalysis, and pharmaceutical development. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.
Quantitative Solubility Data
The solubility of this compound is highly dependent on its oxidation state, hydration state, and the nature of the solvent. The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.
Solubility in Water
The solubility of chromium chlorides in water varies significantly between the different forms. While chromium(II) chloride and chromium(III) chloride hexahydrate are soluble, anhydrous chromium(III) chloride exhibits very low solubility in pure water.
| Compound | Formula | Temperature (°C) | Solubility ( g/100 mL) |
| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 20 | 59[1][2] |
| Compound | Formula | Temperature (°C) | Solubility ( g/100 mL) |
| Chromium(II) Chloride | CrCl₂ | 0 | Data not available |
| 20 | Data not available | ||
| 40 | Data not available | ||
| 60 | Data not available | ||
| 80 | Data not available | ||
| 100 | Data not available | ||
| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 0 | Data not available |
| 40 | Data not available | ||
| 60 | Data not available | ||
| 80 | Data not available | ||
| 100 | Data not available |
Anhydrous chromium(III) chloride is only slightly soluble in pure water[3]. Its dissolution is kinetically hindered. However, the presence of a catalytic amount of a reducing agent, such as chromium(II) chloride or zinc, can significantly accelerate its dissolution[3][4]. This is because the reduction of a small amount of Cr(III) to Cr(II) at the crystal surface allows for the formation of aquated chromium ions, which then facilitates the dissolution of the rest of the crystal lattice.
Solubility in Organic Solvents
The solubility of chromium chlorides in organic solvents is generally limited, particularly for the anhydrous forms. The polarity of the solvent plays a significant role in the dissolution of these ionic compounds.
Qualitative Solubility Data:
| Compound | Formula | Methanol | Ethanol | Acetone | Diethyl Ether | Tetrahydrofuran (THF) |
| Chromium(II) Chloride | CrCl₂ | Data not available | Insoluble | Data not available | Insoluble | Data not available |
| Anhydrous Chromium(III) Chloride | CrCl₃ | Soluble | Insoluble | Insoluble | Insoluble | Forms a complex in the presence of zinc |
| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | Soluble | Soluble | Soluble | Insoluble | Data not available |
Note: Quantitative solubility data for chromium chlorides in a wide range of organic solvents is sparse. The following table is a template for researchers to document their findings.
| Compound | Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Chromium(II) Chloride | CrCl₂ | Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available | ||
| Acetone | 25 | Data not available | ||
| Dimethylformamide (DMF) | 25 | Data not available | ||
| Tetrahydrofuran (THF) | 25 | Data not available | ||
| Anhydrous Chromium(III) Chloride | CrCl₃ | Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available | ||
| Acetone | 25 | Data not available | ||
| Dimethylformamide (DMF) | 25 | Data not available | ||
| Tetrahydrofuran (THF) | 25 | Data not available | ||
| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available | ||
| Acetone | 25 | Data not available | ||
| Dimethylformamide (DMF) | 25 | Data not available | ||
| Tetrahydrofuran (THF) | 25 | Data not available |
Experimental Protocols for Solubility Determination
The following sections detail standardized methodologies for determining the solubility of this compound compounds.
Gravimetric Method for Aqueous Solubility
This method is suitable for determining the solubility of this compound in water at various temperatures.
Materials:
-
This compound salt (CrCl₂, CrCl₃, or CrCl₃·6H₂O)
-
Distilled or deionized water
-
Thermostatic water bath or heating plate
-
Beakers or flasks
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Filtration apparatus (funnel, filter paper or filtration crucible)
-
Pre-weighed evaporating dishes or watch glasses
-
Drying oven
-
Analytical balance
-
Thermometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the this compound salt to a known volume of distilled water in a beaker.
-
Place the beaker in a thermostatic water bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solid at the bottom of the beaker indicates a saturated solution.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to prevent crystallization upon cooling.
-
Transfer the solution to a pre-weighed evaporating dish.
-
-
Gravimetric Analysis:
-
Weigh the evaporating dish containing the saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent by placing the dish in a drying oven set at an appropriate temperature (e.g., 105-110°C) until a constant weight is achieved.
-
Cool the dish in a desiccator to prevent moisture absorption and then weigh it to determine the mass of the dissolved salt.
-
-
Calculation of Solubility:
-
Calculate the mass of the water in the sample by subtracting the mass of the dry salt from the mass of the solution.
-
Express the solubility in grams of solute per 100 mL of water, using the density of water at the experimental temperature to convert the mass of water to volume.
-
Method for Solubility in Organic Solvents
A similar gravimetric approach can be used for organic solvents, with careful consideration of the solvent's volatility and potential hazards. Alternatively, for colored solutions, spectroscopic methods can be employed.
Spectroscopic Method (for colored solutions):
Materials:
-
This compound salt
-
Organic solvent of interest
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and cuvettes
-
Analytical balance
Procedure:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of the this compound salt in the chosen organic solvent with known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation of a Saturated Solution:
-
Prepare a saturated solution of the this compound salt in the organic solvent at a constant temperature as described in the gravimetric method.
-
-
Sample Analysis:
-
Carefully filter the saturated solution.
-
Accurately dilute a known volume of the saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the this compound in the organic solvent at that temperature.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the gravimetric determination of this compound solubility.
References
Hygroscopic nature of different chromium chloride hydrates
An In-depth Technical Guide to the Hygroscopic Nature of Different Chromium Chloride Hydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) chloride (CrCl₃) is an essential compound in various chemical syntheses and applications. It exists in an anhydrous form and as several hydrates, with the hexahydrate (CrCl₃·6H₂O) being the most common. These hydrates exhibit significant hygroscopicity, a property that is critical to understand and control in applications such as catalysis, as a precursor for dyes, and particularly in pharmaceutical development where moisture content can significantly impact the stability, shelf-life, and efficacy of drug substances.
This technical guide provides a comprehensive overview of the hygroscopic nature of different this compound hydrates. It details the various isomeric forms of chromium(III) chloride hexahydrate, their known physical and hygroscopic properties, and provides detailed experimental protocols for quantifying their interaction with atmospheric moisture.
Isomers of Chromium(III) Chloride Hexahydrate
The hydrated forms of chromium(III) chloride exhibit a phenomenon known as hydration isomerism, where the arrangement of water molecules and chloride ions within the coordination sphere of the chromium ion differs. This results in distinct chemical entities with different physical and chemical properties.[1] The most well-known isomers of CrCl₃·6H₂O are:
-
Dark Green Isomer: Dichlorotetraaquachromium(III) chloride dihydrate - [CrCl₂(H₂O)₄]Cl·2H₂O [1] This is the most common and commercially available form.[1]
-
Pale Green Isomer: Chloropentaaquachromium(III) chloride monohydrate - [CrCl(H₂O)₅]Cl₂·H₂O [1]
-
Violet Isomer: Hexaaquachromium(III) chloride - [Cr(H₂O)₆]Cl₃ [1]
In addition to the hexahydrates, a pentahydrate, CrCl₃·5H₂O, is also known to exist. The anhydrous form, CrCl₃, is a violet crystalline solid.
Hygroscopic Nature and Deliquescence
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. All known isomers of chromium(III) chloride hexahydrate are described as hygroscopic and deliquescent. Deliquescence is a more extreme form of hygroscopicity where the substance absorbs enough moisture from the air to dissolve and form a liquid solution. The anhydrous form of chromium(III) chloride is also hygroscopic.
The hygroscopic nature of these compounds is attributed to the strong affinity of the chromium ion and the chloride ions for water molecules. The water molecules in the crystal lattice are in equilibrium with the water vapor in the surrounding atmosphere. When the partial pressure of water vapor in the atmosphere is higher than the equilibrium vapor pressure of the hydrated salt, the salt will absorb moisture.
Critical Relative Humidity (CRH)
Quantitative Data
While extensive quantitative data on the hygroscopicity of different this compound hydrates is not widely published, the following table summarizes their known physical and qualitative hygroscopic properties.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | **Density (g/cm³) ** | Melting Point (°C) | Hygroscopic Nature |
| Anhydrous Chromium(III) Chloride | CrCl₃ | 158.36 | Violet crystals | 2.87 | 1152 | Hygroscopic |
| Chromium(III) Chloride Hexahydrate (Dark Green Isomer) | [CrCl₂(H₂O)₄]Cl·2H₂O | 266.45 | Dark green crystals | 1.760 | 83 | Deliquescent |
| Chromium(III) Chloride Hexahydrate (Pale Green Isomer) | [CrCl(H₂O)₅]Cl₂·H₂O | 266.45 | Pale green crystals | - | - | Deliquescent |
| Chromium(III) Chloride Hexahydrate (Violet Isomer) | [Cr(H₂O)₆]Cl₃ | 266.45 | Violet crystals | - | - | Deliquescent |
| Chromium(III) Chloride Pentahydrate | CrCl₃·5H₂O | 248.43 | - | - | - | Hygroscopic |
Experimental Protocols
The following sections provide detailed methodologies for quantifying the hygroscopic nature of this compound hydrates.
Gravimetric Analysis for Water Content
This method determines the amount of water in a hydrate by measuring the mass loss upon heating.
4.1.1 Materials and Equipment
-
Porcelain crucible and lid
-
Bunsen burner or muffle furnace
-
Analytical balance (readable to ±0.001 g)
-
Desiccator
-
Tongs
-
Sample of this compound hydrate
4.1.2 Procedure
-
Crucible Preparation:
-
Thoroughly clean a porcelain crucible and lid.
-
Heat the crucible and lid to redness with a Bunsen burner for 5 minutes or in a muffle furnace at a high temperature (e.g., 800 °C) for 10 minutes to ensure all moisture is removed.
-
Using tongs, transfer the hot crucible and lid to a desiccator to cool to room temperature.
-
Once cooled, weigh the crucible and lid to the nearest 0.001 g.
-
Repeat the heating, cooling, and weighing steps until a constant mass is achieved (two consecutive weighings agree within ±0.002 g).
-
-
Sample Analysis:
-
Add approximately 1-2 g of the this compound hydrate sample to the pre-weighed crucible.
-
Weigh the crucible, lid, and sample accurately.
-
Place the crucible with the sample and a slightly ajar lid on a clay triangle supported by a ring stand.
-
Gently heat the crucible with a Bunsen burner. Start with a low flame and gradually increase the heat to avoid spattering.
-
Heat strongly for 15-20 minutes.
-
Turn off the burner and allow the crucible to cool slightly before transferring it to a desiccator with tongs.
-
Allow the crucible to cool completely to room temperature in the desiccator.
-
Weigh the crucible, lid, and anhydrous salt.
-
Repeat the process of heating, cooling, and weighing until a constant mass is achieved.
-
4.1.3 Data Analysis
-
Mass of water lost: (Mass of crucible + lid + hydrate) - (Mass of crucible + lid + anhydrous salt)
-
Moles of water lost: Mass of water lost / Molar mass of water (18.015 g/mol )
-
Mass of anhydrous salt: (Mass of crucible + lid + anhydrous salt) - (Mass of empty crucible + lid)
-
Moles of anhydrous salt: Mass of anhydrous salt / Molar mass of CrCl₃ (158.36 g/mol )
-
Mole ratio: Moles of water / Moles of anhydrous salt. This ratio gives the number of water molecules per formula unit of the salt.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding it while recording the change in mass. This is a powerful method for obtaining water vapor sorption-desorption isotherms.
4.2.1 Equipment
-
Dynamic Vapor Sorption (DVS) Analyzer with a microbalance.
4.2.2 Procedure
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-20 mg) of the this compound hydrate into the DVS sample pan.
-
Drying Stage: Start the experiment by drying the sample in a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner (e.g., from 90% back down to 0% RH), again allowing the sample to reach mass equilibrium at each step.
4.2.3 Data Analysis
The primary output of a DVS experiment is a plot of the change in mass versus relative humidity, known as the water sorption isotherm. From this plot, several key parameters can be determined:
-
Hygroscopicity: The overall water uptake at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity.
-
Deliquescence Point: A sharp, significant increase in mass over a narrow RH range indicates the deliquescence point of the sample.
-
Hysteresis: The difference between the sorption and desorption curves provides information about the interaction of water with the material's structure.
-
Hydrate Formation/Loss: Step-wise changes in the isotherm can indicate the formation or loss of specific hydrate forms at different humidity levels.
Isopiestic Method for Determining Water Activity
The isopiestic method is a classic technique for determining the water activity of a solution, which can be used to study the hygroscopic properties of salts. The principle is to allow a sample to equilibrate with a reference solution of known water activity in a sealed chamber.
4.3.1 Materials and Equipment
-
Isopiestic chamber (a sealed container, often a desiccator)
-
Sample cups (e.g., small glass or platinum dishes)
-
Analytical balance
-
Saturated salt solutions with known water activities (see ASTM E104 for a list of standard saturated salt solutions).
-
Sample of this compound hydrate
4.3.2 Procedure
-
Chamber Preparation: Place a saturated salt solution in the bottom of the isopiestic chamber to maintain a constant relative humidity.
-
Sample Preparation:
-
Accurately weigh a sample of the this compound hydrate into a pre-weighed sample cup.
-
Place the sample cup inside the isopiestic chamber.
-
-
Equilibration:
-
Seal the chamber and place it in a constant temperature environment (e.g., an incubator or water bath).
-
Allow the sample to equilibrate with the atmosphere in the chamber. This can take several days to weeks.
-
Periodically remove the sample cup and quickly weigh it, then return it to the chamber.
-
Equilibrium is reached when the mass of the sample becomes constant.
-
-
Data Collection: Repeat the experiment with different saturated salt solutions to obtain data at various relative humidities.
4.3.3 Data Analysis
By plotting the equilibrium water content of the sample (calculated from the mass change) against the known relative humidity of the saturated salt solutions, a water sorption isotherm can be constructed. This allows for the determination of the hygroscopicity and deliquescence point of the this compound hydrate.
Conclusion
The various hydrates of chromium(III) chloride are highly hygroscopic and deliquescent materials. Understanding and quantifying their interaction with atmospheric moisture is crucial for their effective use in research and industry. While specific quantitative data such as water vapor sorption isotherms and critical relative humidities are not extensively documented in the literature, the experimental protocols provided in this guide—Gravimetric Analysis, Dynamic Vapor Sorption, and the Isopiestic Method—offer robust frameworks for characterizing the hygroscopic nature of these important compounds. The application of these methods will enable researchers and drug development professionals to determine the necessary storage and handling conditions to ensure the stability and quality of this compound hydrates.
References
Unveiling the Safety Profile of Chromium Chloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for chromium chloride, with a particular focus on its toxicological properties, experimental safety protocols, and the cellular mechanisms underlying its effects. This document is intended to serve as an essential resource for laboratory personnel and researchers engaged in work that involves this chemical compound.
Section 1: Chemical and Physical Properties
This compound, most commonly available as chromium(III) chloride (CrCl₃) and its hexahydrate form (CrCl₃·6H₂O), presents as a purple anhydrous solid or a dark green crystalline hexahydrate.[1] A thorough understanding of its physical and chemical characteristics is fundamental to its safe handling and use in a research environment.
| Property | Anhydrous Chromium(III) Chloride | Chromium(III) Chloride Hexahydrate |
| Chemical Formula | CrCl₃[2] | CrCl₃·6H₂O[3] |
| Molar Mass | 158.36 g/mol [2] | 266.45 g/mol [3] |
| Appearance | Purple, crystalline solid | Dark green, crystalline solid |
| Melting Point | 1152 °C | 83 °C |
| Boiling Point | 1300 °C (decomposes) | Not available |
| Density | 2.87 g/cm³ | 1.76 g/cm³ |
| Solubility in Water | Slightly soluble | Soluble |
| Odor | Odorless | Odorless |
| pH | 2.4 (0.2M solution) | 2-3 (5% aqueous solution) |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple routes of potential exposure and associated health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction |
| Corrosive to Metals | Category 1 | May be corrosive to metals |
| Chronic Aquatic Toxicity | Category 2 | Toxic to aquatic life with long lasting effects |
Signal Word: Warning
Section 3: Toxicological Data
The toxicological profile of this compound is a critical aspect of its safety assessment. The following table summarizes key quantitative data.
| Metric | Value | Species | Route | Reference |
| LD50 (Oral) | 1790 mg/kg | Rat | Oral | |
| LD50 (Oral) | 440 mg/kg | Rat | Oral | |
| LC50 (Aquatic) | 63.3 mg/L (48h) | Daphnia magna | - | |
| EC50 (Aquatic) | 2 mg/L (96h) | Selenastrum capricornutum | - |
Section 4: Experimental Protocols for Toxicity Testing
A comprehensive understanding of the methodologies used to generate toxicological data is essential for interpreting its significance. The following are detailed protocols for key toxicity assessments.
Acute Oral Toxicity (LD50) Determination - OECD Guideline 425 (Up-and-Down Procedure)
This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.
Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
Experimental Workflow:
Caption: Workflow for LD50 determination using the Up-and-Down Procedure.
Methodology:
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.
-
Dose Administration: The test substance is administered orally in a single dose via gavage.
-
Sequential Dosing: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a constant factor. If the animal dies, the dose for the next animal is decreased by the same factor.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
Skin Sensitization Assessment - OECD Guideline 442B (Local Lymph Node Assay: BrdU-ELISA)
This in vivo method assesses the potential of a substance to induce skin sensitization by measuring the proliferation of lymphocytes in the draining lymph nodes.
Objective: To determine the skin sensitization potential of a substance.
Methodology:
-
Animal Model: Typically, mice are used for this assay.
-
Test Substance Application: The test substance is applied topically to the dorsum of both ears for three consecutive days.
-
BrdU Administration: On day 5, a solution of 5-bromo-2'-deoxyuridine (BrdU) is injected intraperitoneally. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells.
-
Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.
-
Cell Proliferation Measurement: A single-cell suspension is prepared from the lymph nodes, and the incorporated BrdU is measured using an ELISA-based method.
-
Stimulation Index (SI) Calculation: The SI is calculated as the ratio of the mean BrdU incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 1.6.
Section 5: Signaling Pathways of Chromium-Induced Toxicity
Chromium compounds, particularly hexavalent chromium (Cr(VI)), which can be intracellularly reduced to trivalent chromium (Cr(III)), exert their toxic effects through complex and multifactorial mechanisms. These involve the generation of reactive oxygen species (ROS), DNA damage, and the dysregulation of key cellular signaling pathways.
General Mechanism of Chromium-Induced Cellular Damage
The following diagram illustrates the overarching mechanism by which chromium induces cellular toxicity.
Caption: Cellular uptake and toxicity mechanism of chromium.
Dysregulation of the AMPK/PGC-1α Signaling Pathway
Recent studies have implicated the disruption of the AMPK/PGC-1α signaling pathway in chromium-induced mitochondrial dysfunction and apoptosis, particularly in hepatocytes.
Signaling Pathway Diagram:
Caption: Chromium-induced dysregulation of the AMPK/PGC-1α pathway.
Exposure to Cr(VI) can lead to an increase in reactive oxygen species (ROS), which in turn can inhibit the phosphorylation and activation of AMP-activated protein kinase (AMPK). The subsequent downregulation of PGC-1α, a master regulator of mitochondrial biogenesis, results in impaired mitochondrial function and can ultimately trigger apoptosis.
Section 6: Safe Handling, Storage, and Disposal
Handling: Use personal protective equipment (PPE) as required, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid the formation of dust. Do not eat, drink, or smoke when using this product.
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. This compound is deliquescent and hygroscopic, so it should be protected from moisture.
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.
Section 7: First Aid and Emergency Procedures
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Fire-Fighting Measures: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or water spray. When heated to decomposition, it may emit toxic fumes of hydrogen chloride.
This technical guide is intended to supplement, not replace, the official Material Safety Data Sheet provided by the manufacturer. Always refer to the specific MSDS for the product you are using for the most accurate and up-to-date information.
References
A Comprehensive Technical Guide to the Synthesis of Chromium Chloride: From Discovery to Modern Laboratory Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery of chromium and the historical and contemporary methods for the synthesis of its various chlorides. Particular focus is placed on chromium(III) chloride (CrCl₃) and chromium(II) chloride (CrCl₂), compounds of significant interest in chemical research and as precursors in the synthesis of therapeutic agents. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in laboratory applications.
Discovery and Early History
The journey into the world of chromium and its compounds began in the late 18th century. In 1797, French chemist Louis Nicolas Vauquelin is credited with the discovery of the element chromium[1]. His work on a Siberian red lead ore, known as crocoite (PbCrO₄), led to the isolation of a new metallic element, which he named "chromium" from the Greek word "chroma," meaning color, due to the vibrant and varied colors of its compounds[1].
Following the discovery of the element, the first synthesis of chromium(III) chloride was achieved by French chemist Henri-Victor Regnault in the early 19th century. His work laid the foundation for the future exploration of chromium compounds. Later, in 1844, Eugène-Melchior Péligot made significant contributions to the understanding of chromium chemistry, including the synthesis of chromium chloride by passing chlorine gas over a mixture of chromium oxide and carbon. This method highlighted a viable route to anhydrous this compound, a compound that would become a cornerstone in inorganic and organometallic synthesis.
Synthesis of Anhydrous Chromium(III) Chloride (CrCl₃)
Anhydrous chromium(III) chloride is a violet, crystalline solid that is a common starting material for the synthesis of other chromium compounds. Due to the inertness of the Cr³⁺ ion, its direct synthesis and subsequent reactions can be challenging. Several methods have been developed for its preparation, each with its own advantages and considerations.
High-Temperature Chlorination of Chromium Oxide with Carbon Tetrachloride
This method involves the reaction of chromium(III) oxide with carbon tetrachloride vapor at elevated temperatures. The carbon tetrachloride serves as both a chlorinating agent and a reductant for the oxygen.
Experimental Protocol:
-
Place 15 g of green chromium(III) oxide in the center of a combustion tube housed within a tube furnace.[2]
-
Connect a distilling flask containing 50 mL of carbon tetrachloride to the inlet of the combustion tube. The side arm of the flask should be attached to the tube. An inlet for an inert gas, such as carbon dioxide or nitrogen, should be fitted to the distilling flask.[2]
-
Gently warm the carbon tetrachloride to 50 °C using a water bath and pass a slow stream of the inert gas through it to carry the CCl₄ vapor into the combustion tube.[2]
-
Heat the tube furnace to 450 °C.
-
Continue the reaction for approximately two hours, or until all the carbon tetrachloride has evaporated.
-
Cool the furnace to room temperature while maintaining the inert atmosphere.
-
The violet, flaky crystals of anhydrous chromium(III) chloride will have sublimed and collected in the cooler part of the tube.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 15 g Cr₂O₃ | |
| Chlorinating Agent | 50 mL CCl₄ | |
| Reaction Temperature | 450 °C | |
| Reaction Time | ~2 hours | |
| Yield | Almost quantitative |
Experimental Workflow: High-Temperature Chlorination of Cr₂O₃
Caption: Workflow for the synthesis of anhydrous CrCl₃.
Dehydration of Chromium(III) Chloride Hexahydrate with Thionyl Chloride
Hydrated chromium(III) chloride is a common and less expensive starting material. However, simple heating of the hexahydrate in air leads to the formation of chromium oxides. Therefore, a dehydrating agent that reacts with water is necessary to obtain the anhydrous form. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose.
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser and a drying tube, place 20 g of powdered green chromium(III) chloride hexahydrate (CrCl₃·6H₂O).
-
Add 50 mL of freshly distilled thionyl chloride to the flask.
-
Gently reflux the mixture. The evolution of hydrogen chloride and sulfur dioxide gas will be observed.
-
Continue refluxing for approximately two hours after the initial vigorous gas evolution has ceased.
-
After the reaction is complete, distill off the excess thionyl chloride.
-
Remove the remaining traces of thionyl chloride by heating on a water bath under a stream of dry air or under reduced pressure.
-
The resulting violet powder of anhydrous CrCl₃ should be stored in a desiccator over a solid alkali.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 20 g CrCl₃·6H₂O | |
| Dehydrating Agent | 50 mL SOCl₂ | |
| Reaction Time | ~2 hours reflux | |
| Yield | Almost quantitative |
Logical Relationship: Dehydration of Hydrated CrCl₃
Caption: Reactants and products in the dehydration of CrCl₃·6H₂O.
Synthesis of Chromium(II) Chloride (CrCl₂)
Chromium(II) chloride, also known as chromous chloride, is a powerful reducing agent used in organic synthesis. It is typically prepared by the reduction of chromium(III) chloride.
Reduction of Chromium(III) Chloride with Zinc Metal
A convenient laboratory-scale synthesis of chromium(II) chloride involves the reduction of chromium(III) chloride with zinc powder in an acidic aqueous solution. The presence of a small amount of chromium(II) catalyzes the dissolution of the otherwise inert anhydrous chromium(III) chloride.
Experimental Protocol:
-
Prepare a solution of chromium(III) chloride hexahydrate in dilute hydrochloric acid. The exact concentration can vary, but a solution of around 0.5 M CrCl₃ in 1 M HCl is a reasonable starting point.
-
Add a slight excess of zinc powder to the chromium(III) chloride solution with stirring.
-
The reaction mixture will initially be green, characteristic of the [Cr(H₂O)₄Cl₂]⁺ complex. As the reduction proceeds, the color will change to a distinct sky blue, indicative of the [Cr(H₂O)₆]²⁺ ion.
-
The reaction is complete when the solution is a clear blue and no green tint remains. This may take several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid air-oxidation of the chromium(II) ion.
-
Once the reaction is complete, the solution can be filtered to remove any unreacted zinc. The resulting blue solution of chromium(II) chloride is typically used in situ for subsequent reactions.
Quantitative Data:
-
Yields for this in situ preparation are generally assumed to be high, approaching quantitative, as the reaction is a straightforward redox process.
Workflow for the Synthesis of Aqueous Chromium(II) Chloride
Caption: In situ preparation of aqueous chromium(II) chloride.
Conclusion
The synthesis of chromium chlorides, from the early discoveries to modern, optimized protocols, showcases the evolution of inorganic chemistry. The methods presented in this guide provide a foundation for the preparation of these versatile reagents. For researchers in drug development and other scientific fields, a thorough understanding of these synthetic routes is crucial for the successful application of chromium-based compounds in their work. The choice of synthetic method will depend on the desired form of the this compound (anhydrous vs. hydrated, Cr(III) vs. Cr(II)), the available starting materials, and the scale of the reaction. Careful attention to experimental detail, particularly the exclusion of air and moisture for anhydrous and Cr(II) species, is paramount for obtaining high-purity products.
References
In-Depth Technical Guide: Spectral Characteristics of Chromium Chloride Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of chromium chloride solutions, with a focus on the hydrated and chloro-complexes of chromium(III). This document details the underlying principles of their electronic spectra, presents quantitative data in a clear, tabular format, outlines detailed experimental protocols for their characterization, and provides visualizations of key processes.
Introduction to the Electronic Spectra of Chromium(III) Complexes
The vibrant and varied colors of chromium(III) solutions are a direct consequence of electronic transitions within the d-orbitals of the central chromium ion. In an aqueous environment, the dissolution of chromium(III) chloride results in the formation of a series of aquated and chloro-complexes, each with a unique spectral signature. The primary species of interest are the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the pentaaquachlorochromium(III) ion, [CrCl(H₂O)₅]²⁺, and the tetraaquadichlorochromium(III) ion, [CrCl₂(H₂O)₄]⁺.
According to crystal field theory, the ligands surrounding the central Cr³⁺ ion (a d³ ion) split the five d-orbitals into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The absorption of light in the visible region corresponds to the promotion of an electron from the t₂g to the eg level. The energy difference between these levels (Δo) is determined by the nature of the ligands. As water is a stronger field ligand than chloride, the successive replacement of water molecules by chloride ions leads to a decrease in the crystal field splitting energy. This change in Δo results in a shift of the absorption maxima (λmax) to longer wavelengths (a red shift) and a corresponding change in the observed color of the solution.[1]
Quantitative Spectral Data
The spectral characteristics of the primary chromium(III) species in acidic aqueous chloride solutions are summarized below. These values are crucial for spectrophotometric analysis and for understanding the speciation of chromium in solution.
| Complex Ion | Common Color | λmax 1 (nm) | ε₁ (M⁻¹cm⁻¹) | λmax 2 (nm) | ε₂ (M⁻¹cm⁻¹) |
| [Cr(H₂O)₆]³⁺ | Violet-Blue-Grey[1] | ~400 - 420[1][2] | - | ~580[1] | - |
| [CrCl(H₂O)₅]²⁺ | Green | ~430 | - | ~630 | - |
| [CrCl₂(H₂O)₄]⁺ | Dark Green | - | - | - | - |
| tris(ethylenediamine)chromium(III) | Yellow | 351 | 60.5 | 457 | 75.0 |
Experimental Protocols
The accurate determination of the spectral characteristics of individual chromium(III) chloro-aqua complexes requires their separation and isolation. The following protocols describe the preparation of solutions enriched in each species, followed by a general procedure for UV-Vis spectroscopic analysis.
Preparation of Chromium(III) Chloro-Aqua Complex Solutions via Ion-Exchange Chromatography
This method leverages the differing charges of the chromium(III) complexes to separate them using a cation exchange resin.
Materials:
-
"Green this compound" (trans-dichlorotetraaquachromium(III) chloride dihydrate)
-
Cation exchange resin
-
Perchloric acid (0.1 M, 1.0 M, and 4.0 M)
-
Deionized water
-
Conical flasks, beakers, burette (for chromatography column), water bath
Procedure:
-
Preparation of Stock Solution:
-
Dissolve 2.35 g (8.8 mmol) of "green this compound" in 2 ml of 0.1 M perchloric acid and dilute to 25 ml with deionized water in a volumetric flask to create a 0.35 M stock solution. Record the time of dissolution.
-
-
Isolation of trans-[CrCl₂(H₂O)₄]⁺:
-
Pack a burette with a cation exchange resin.
-
Add 5 ml of the stock solution to the column.
-
Elute the column with 0.1 M perchloric acid. The [CrCl₂(H₂O)₄]⁺ complex, having the lowest positive charge, will elute first.
-
Collect the most intensely colored green fraction for spectroscopic analysis.
-
-
Preparation of [CrCl(H₂O)₅]²⁺:
-
Heat 5 ml of the stock solution in a conical flask in a water bath at approximately 100°C for 3 minutes to promote hydrolysis.
-
Cool the solution and add 5 ml of deionized water.
-
Load the solution onto a fresh cation exchange column.
-
First, elute with 0.1 M perchloric acid to remove any unreacted [CrCl₂(H₂O)₄]⁺.
-
Next, elute with 1.0 M perchloric acid to collect the [CrCl(H₂O)₅]²⁺ complex.
-
Collect the most intensely colored fraction.
-
-
Preparation of [Cr(H₂O)₆]³⁺:
-
Boil a mixture of 5 ml of the stock solution and 5 ml of deionized water for 5 minutes to ensure complete hydrolysis.
-
Load the cooled solution onto a fresh cation exchange column.
-
Elute with 1.0 M perchloric acid to remove any less-hydrolyzed species.
-
Finally, elute with 4.0 M perchloric acid to collect the [Cr(H₂O)₆]³⁺ complex, which is most strongly bound to the resin due to its +3 charge.
-
Collect the most intensely colored fraction.
-
UV-Visible Spectroscopic Analysis
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Instrument Calibration:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the wavelength range for scanning (e.g., 350-750 nm).
-
-
Blank Preparation and Measurement:
-
Fill a quartz cuvette with the eluting solution (the corresponding concentration of perchloric acid used for the final collection of each complex) to be used as the blank.
-
Ensure the cuvette is clean and free of fingerprints.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the collected sample fraction.
-
Fill the cuvette with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λmax) from the spectrum.
-
If the concentration of the chromium complex in the collected fraction is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.
-
Visualizations
Signaling Pathway of Ligand Substitution and Spectral Shift
The following diagram illustrates the relationship between the substitution of water ligands with chloride ions, the resulting change in the crystal field splitting energy (Δo), and the observed shift in the absorption spectrum.
Caption: Ligand substitution effect on spectral properties.
Experimental Workflow for Spectroscopic Analysis
The diagram below outlines the general workflow for the preparation and UV-Vis analysis of a this compound solution.
Caption: General workflow for UV-Vis analysis.
Conclusion
The spectral characteristics of this compound solutions are a rich area of study, providing fundamental insights into coordination chemistry and ligand field theory. The distinct absorption spectra of the various chloro-aqua chromium(III) complexes allow for their identification and quantification. By employing techniques such as ion-exchange chromatography and UV-Vis spectrophotometry, researchers can effectively probe the speciation of chromium in aqueous environments, which is of critical importance in fields ranging from environmental science to the development of chromium-based pharmaceuticals. The data and protocols presented in this guide serve as a valuable resource for professionals engaged in these areas.
References
- 1. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of Anhydrous Chromium(III) Chloride via Dehydration of Hexahydrate
Introduction
Anhydrous chromium(III) chloride (CrCl₃) is a critical precursor in various chemical syntheses, serving as a Lewis acid catalyst and a starting material for organometallic and coordination compounds.[1][2] The commercially available form is typically the dark green hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O.[3] Direct thermal dehydration of this salt is ineffective, as it results in the formation of chromium oxide or oxychloride.[4] Consequently, chemical dehydration methods are employed to obtain the pure, anhydrous violet form of CrCl₃.[4]
This document provides detailed protocols for two established laboratory methods for the dehydration of chromium(III) chloride hexahydrate: the thionyl chloride method and the trimethylchlorosilane method. Thionyl chloride (SOCl₂) serves as a powerful dehydrating and chlorinating agent, reacting with the water of hydration to produce gaseous byproducts, driving the reaction to completion. The overall reaction is: CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl. Trimethylchlorosilane in tetrahydrofuran (THF) offers an alternative route to the anhydrous product.
Data Presentation
The following table summarizes the quantitative data for the two primary dehydration protocols.
| Parameter | Thionyl Chloride Method | Trimethylchlorosilane Method |
| Starting Material | Chromium(III) chloride hexahydrate | Chromium(III) chloride hexahydrate |
| Reagent | Thionyl chloride (SOCl₂) | Trimethylchlorosilane ((CH₃)₃SiCl) |
| Solvent | None (SOCl₂ is the reagent and solvent) | Tetrahydrofuran (THF) |
| Reactant Ratio | 100 g CrCl₃·6H₂O to 325 ml SOCl₂ | 2.66 g CrCl₃·6H₂O to 32 ml (CH₃)₃SiCl |
| Reaction Time | 6 hours | 15 hours (overnight) |
| Reaction Temperature | Gentle reflux on a water bath | Reflux |
| Atmosphere | Inert (Calcium chloride drying tube) | Inert (Argon) |
| Product Appearance | Violet powder | Purple solid |
| Reported Yield | Not specified, but method is effective | 84% |
| Purification | Sublimation at 950°C in a stream of dry Cl₂ | Washing with petroleum ether |
Experimental Protocols
Method 1: Dehydration using Thionyl Chloride
This protocol is adapted from a standard procedure for preparing anhydrous metal chlorides.
Materials:
-
Chromium(III) chloride hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O), finely pulverized
-
Thionyl chloride (SOCl₂)
-
1 L round-bottom flask with a ground glass joint
-
Efficient reflux condenser
-
Calcium chloride drying tube
-
Water bath
-
Distillation apparatus
-
Vacuum source
Procedure:
-
Place 100 g of finely pulverized hydrated chromium(III) chloride and 325 ml of thionyl chloride into a 1 L round-bottom flask.
-
Fit the flask with an efficient reflux condenser. Protect the upper end of the condenser with a calcium chloride drying tube to prevent atmospheric moisture from entering the system.
-
Gently reflux the mixture on a water bath for six hours. The reaction is complete when the evolution of hydrogen chloride gas ceases and the color of the solid has completely changed from green to violet.
-
After the reaction is complete, arrange the apparatus for distillation and distill off the excess thionyl chloride.
-
Remove the remaining traces of thionyl chloride by heating the flask on a water bath, first in a stream of dry air and finally under reduced pressure.
-
The resulting crude anhydrous CrCl₃ is a violet powder. Note that this crude product may contain some chromous chloride (CrCl₂) and is deliquescent.
-
For applications requiring high purity, the crude product can be purified by sublimation at 950°C in a stream of dry chlorine gas.
-
Store the final product in a tightly stoppered bottle in a desiccator.
Method 2: Dehydration using Trimethylchlorosilane
This protocol is based on an improved Inorganic Syntheses preparation.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Trimethylchlorosilane ((CH₃)₃SiCl)
-
Tetrahydrofuran (THF)
-
Petroleum ether (40-60°C boiling point), thoroughly dried
-
100 ml three-neck round-bottom flask
-
Water condenser
-
Teflon stir bar
-
Inert gas supply (Argon)
-
Inert gas frit for filtration
-
Vacuum source
Procedure:
-
In a 100 ml three-neck round-bottom flask equipped with a condenser and a large Teflon stir bar, place 2.66 g (10 mmol) of chromium(III) chloride hexahydrate and 20 ml of THF.
-
Flush the entire system with argon to create an inert atmosphere.
-
While stirring the green slurry, add 32 ml (253 mmol) of trimethylchlorosilane dropwise. A color change from dark green to deep purple will be observed.
-
Heat the reaction mixture to reflux and maintain for 15 hours (overnight). During this time, the solution will turn a lighter purple.
-
Allow the mixture to cool to room temperature. A purple solid will precipitate from the solution.
-
Collect the solid product by filtration on an inert gas frit. Wash the collected solid with dry 40/60 petroleum ether.
-
Dry the final product in vacuo to yield the anhydrous CrCl₃. The reported yield for this procedure is approximately 84%.
Visualizations
Diagram 1: Experimental Workflow for Thionyl Chloride Dehydration
References
Synthesis of Anhydrous Chromium(III) Chloride Using Thionyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of anhydrous chromium(III) chloride (CrCl₃) from its hydrated form using thionyl chloride (SOCl₂). Anhydrous CrCl₃ is a critical precursor in various chemical syntheses, including the formation of organometallic compounds and as a Lewis acid catalyst. The protocol herein describes a reliable method for dehydrating chromium(III) chloride hexahydrate, yielding a high-purity, anhydrous product. This process is of significant interest to researchers in inorganic chemistry, materials science, and drug development who require a moisture-free starting material for their work.
Introduction
Chromium(III) chloride is a common compound available in both hydrated and anhydrous forms. The hydrated form, typically the dark green hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O), is often unsuitable for reactions sensitive to water.[1] Simple heating of the hydrated salt is ineffective for dehydration and can lead to the formation of chromium oxides or oxychlorides. A robust method to obtain the anhydrous violet crystals of CrCl₃ involves the use of thionyl chloride as a dehydrating and chlorinating agent.[1] This reaction proceeds by converting the water of hydration into gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[1]
The overall chemical equation for this transformation is:
CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl[1]
This method is advantageous as it provides a direct route to the anhydrous product, which is essential for various applications, including as a precursor for catalysts and in organic synthesis.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of anhydrous CrCl₃ using thionyl chloride.
| Parameter | Value | Reference |
| Reactants | ||
| Chromium(III) chloride hexahydrate | 100 g | [2] |
| Thionyl chloride | 325 mL | |
| Reaction Conditions | ||
| Temperature | Gentle reflux | |
| Reaction Time | 6 hours | |
| Product Characteristics | ||
| Appearance (Crude) | Violet powder | |
| Appearance (Purified) | Flaky, violet crystals | |
| Purification | ||
| Sublimation Temperature | 950 °C (in a stream of dry chlorine) |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of anhydrous chromium(III) chloride.
Caption: Synthesis and purification workflow.
Experimental Protocols
Materials and Equipment
-
Chromium(III) chloride hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O), finely pulverized
-
Thionyl chloride (SOCl₂)
-
1 L round-bottomed flask with a ground glass joint
-
Efficient reflux condenser
-
Calcium chloride drying tube
-
Water bath or heating mantle
-
Distillation apparatus
-
Vacuum source
-
Vitreous silica tube (2-3 cm diameter, 80 cm length) for sublimation
-
Porcelain boat
-
Tube furnace capable of reaching 950 °C
-
Source of dry chlorine gas
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a fume hood are essential.
Reaction Procedure
-
Reaction Setup: In a 1 L round-bottomed flask, place 100 g of finely pulverized hydrated chromium(III) chloride.
-
Addition of Thionyl Chloride: Working in a well-ventilated fume hood, add 325 mL of thionyl chloride to the flask.
-
Reflux: Fit the flask with an efficient reflux condenser, and place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.
-
Heating: Gently heat the mixture to reflux using a water bath or heating mantle. Continue refluxing for six hours. The color of the solid will change from green to violet as the reaction progresses. The reaction is complete when the evolution of hydrogen chloride gas ceases, which can be checked by holding a piece of moist blue litmus paper near the top of the condenser (it will turn red in the presence of HCl).
Workup and Isolation of Crude Product
-
Removal of Excess Thionyl Chloride: After the reflux period, allow the reaction mixture to cool to room temperature.
-
Set up a distillation apparatus and carefully distill off the excess thionyl chloride.
-
To remove the last traces of thionyl chloride, heat the flask on a water bath in a stream of dry air and then under reduced pressure.
-
The resulting crude anhydrous chromium(III) chloride is a violet powder. This product is deliquescent and should be handled and stored in a dry atmosphere.
Purification by Sublimation
The crude product contains impurities, including chromous chloride, and should be purified by sublimation for high-purity applications.
-
Sublimation Setup: Place 8-10 g of the crude anhydrous CrCl₃ in a porcelain boat and insert it into a vitreous silica tube.
-
Heating and Sublimation: Place the tube in a tube furnace and heat to 950 °C while passing a slow stream of dry chlorine gas through the tube. The anhydrous CrCl₃ will sublime and deposit in a cooler part of the tube as flaky, violet crystals.
-
Collection: After the sublimation is complete, allow the apparatus to cool to room temperature while maintaining the flow of dry chlorine. Carefully collect the purified sublimate.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression of the chemical transformation from the hydrated reactant to the purified anhydrous product, including the role of thionyl chloride and the byproducts generated.
Caption: Dehydration and purification pathway.
Safety Precautions
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can be fatal. All manipulations involving thionyl chloride must be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.
-
Byproducts: The reaction generates significant amounts of toxic and corrosive gases (SO₂ and HCl). The reaction apparatus should be equipped with a gas trap to neutralize these acidic gases.
-
Handling of Anhydrous CrCl₃: The crude anhydrous product is deliquescent and must be handled in a dry atmosphere (e.g., in a glove box or under a stream of inert gas) to prevent rehydration.
Conclusion
The synthesis of anhydrous chromium(III) chloride from its hexahydrate using thionyl chloride is a reliable and effective method for obtaining a high-purity product. Adherence to the detailed protocol and safety precautions outlined in this document is crucial for a successful and safe synthesis. The resulting anhydrous CrCl₃ is suitable for a wide range of applications in research and development where a moisture-free chromium source is required.
References
Chromium Chloride: A Versatile Catalyst in Modern Organic Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Chromium chloride, existing in various oxidation states, has emerged as a powerful and versatile catalyst in organic synthesis, enabling the formation of complex carbon-carbon bonds with high chemo- and stereoselectivity.[1] Its applications range from classic named reactions to novel cross-coupling methodologies, making it an indispensable tool for the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides a detailed overview of key applications, experimental protocols, and mechanistic insights into this compound-catalyzed reactions.
Key Applications
This compound's utility in organic synthesis is broad, with notable applications including:
-
Nozaki-Hiyama-Kishi (NHK) Reaction: A cornerstone of chromium catalysis, the NHK reaction facilitates the coupling of aldehydes with a variety of organic halides, including allyl, vinyl, and aryl halides, to form alcohols.[2][3] A significant advancement was the development of a catalytic version of this reaction, which utilizes a stoichiometric reductant to regenerate the active chromium(II) species.[4][5]
-
Takai Olefination: This reaction provides a highly E-selective method for the conversion of aldehydes to vinyl halides using a haloform and chromium(II) chloride. The reaction proceeds through a geminal dichromium species.
-
Cross-Coupling Reactions: Chromium catalysts have shown remarkable efficiency in various cross-coupling reactions, such as the formation of C(sp2)–C(sp3) bonds. These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.
-
Diels-Alder Reactions: The Lewis acidity of chromium(III) chloride can be harnessed to catalyze Diels-Alder reactions, particularly with nitro compounds as dienophiles.
-
Asymmetric Synthesis: Chiral chromium complexes have been successfully employed in asymmetric synthesis, enabling the enantioselective formation of complex molecules with quaternary stereocenters.
Quantitative Data Summary
The following tables summarize the quantitative data for key this compound-catalyzed reactions, providing a comparative overview of their efficiency and selectivity.
Table 1: Catalytic Nozaki-Hiyama-Kishi Reaction of Various Halides with Aldehydes
| Entry | Organic Halide | Aldehyde | Product | Yield (%) | Reference |
| 1 | Phenyl iodide | Benzaldehyde | Diphenylmethanol | 88 | |
| 2 | 1-Iodo-1-hexene | Benzaldehyde | 1-Phenyl-2-hepten-1-ol | 85 | |
| 3 | Crotyl bromide | Benzaldehyde | 1-Phenyl-2-buten-1-ol (anti) | 92 (98% de) | |
| 4 | 2-Iodophenol | Octanal | 1-(2-Hydroxyphenyl)octan-1-ol | 78 |
Table 2: Takai Olefination of Aldehydes with Haloforms
| Entry | Aldehyde | Haloform | Product (E/Z ratio) | Yield (%) | Reference |
| 1 | Benzaldehyde | CHI3 | β-Iodostyrene (>99:1) | 84 | |
| 2 | Cyclohexanecarboxaldehyde | CHBr3 | (E)-(2-Bromovinyl)cyclohexane (>99:1) | 92 | |
| 3 | Octanal | CHCl3 | (E)-1-Chloro-1-nonene (>99:1) | 85 | |
| 4 | 4-Nitrobenzaldehyde | CHBr3 | 1-(2-Bromovinyl)-4-nitrobenzene (>99:1) | 95 |
Experimental Protocols
Protocol 1: Catalytic Nozaki-Hiyama-Kishi Reaction
This protocol describes a general procedure for the chromium-catalyzed addition of an organic halide to an aldehyde.
Materials:
-
Chromium(III) chloride (CrCl3) or Chromium(II) chloride (CrCl2)
-
Manganese powder (Mn)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Organic halide
-
Aldehyde
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add CrCl3 (or CrCl2) (5 mol%) and manganese powder (2.0 equiv.).
-
Add anhydrous THF and stir the suspension vigorously for 15 minutes.
-
Add the aldehyde (1.0 equiv.) and trimethylsilyl chloride (2.0 equiv.) to the reaction mixture.
-
Add the organic halide (1.2 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Protocol 2: Takai Olefination
This protocol provides a general method for the E-selective synthesis of vinyl halides from aldehydes.
Materials:
-
Chromium(II) chloride (CrCl2)
-
Haloform (CHI3, CHBr3, or CHCl3)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous solutions of NaHCO3, Na2EDTA, and NaHSO3
-
2,6-di-tert-butylpyridine
-
Ethyl acetate (EtOAc)
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of CrCl2 (15.0 equiv.) in THF under a nitrogen atmosphere at 0 °C, add the haloform (5.0 equiv.).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of the aldehyde (1.0 equiv.) in THF to the reaction mixture at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, and then at room temperature for 2 hours.
-
Quench the reaction by the sequential addition of saturated aqueous solutions of NaHCO3, Na2EDTA, and NaHSO3, followed by 2,6-di-tert-butylpyridine.
-
Separate the organic phase and extract the aqueous phase with EtOAc.
-
Combine the organic phases, filter through a short pad of silica gel, and wash with EtOAc.
-
Concentrate the filtrate under vacuum and purify the residue by flash column chromatography on silica gel to yield the desired alkene.
Mechanistic Insights & Visualizations
The following diagrams illustrate the proposed mechanisms and workflows for key this compound-catalyzed reactions.
Conclusion
This compound is a cost-effective and highly efficient catalyst for a variety of important organic transformations. Its ability to mediate the formation of carbon-carbon bonds with high selectivity makes it an invaluable tool for synthetic chemists in academia and industry. The protocols and mechanistic insights provided herein serve as a guide for the successful application of this compound catalysis in the synthesis of complex organic molecules. Further research into the development of novel chromium-catalyzed reactions and more sustainable catalytic systems continues to expand the synthetic utility of this versatile transition metal.
References
Applications of Chromium Chloride in Polymerization Reactions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium chlorides, available in various oxidation states, most notably chromium(II) chloride (CrCl₂) and chromium(III) chloride (CrCl₃), serve as versatile and crucial precursors and catalysts in the field of polymerization. Their applications span from the production of high-density polyethylene (HDPE) with Phillips and Ziegler-Natta type catalysts to the selective oligomerization of ethylene to form valuable alpha-olefins like 1-hexene. This document provides detailed application notes and experimental protocols for the use of chromium chloride-based systems in polymerization reactions, targeting researchers and professionals in chemistry and materials science.
I. Homogeneous Catalysis: Ethylene Polymerization and Oligomerization
Chromium(III) chloride complexes, particularly those with chelating nitrogen-based ligands, are highly effective catalyst precursors for homogeneous ethylene polymerization and selective oligomerization when activated with a cocatalyst, typically methylaluminoxane (MAO).
Application Note: Ethylene Polymerization with 2,6-bis(imino)pyridine Chromium(III) Chloride Complexes
Complexes of the type [2,6-bis(imino)pyridyl]CrCl₃ are highly active catalysts for the production of linear polyethylene.[1] The electronic and steric properties of the aryl substituents on the imino groups significantly influence the catalytic activity and the molecular weight of the resulting polymer. Generally, catalysts with two ortho substituents on the N-aryl groups exhibit the highest activities.[1]
Table 1: Ethylene Polymerization Activity of Selected 2,6-bis(imino)pyridine Chromium(III) Chloride Catalysts with MAO
| Catalyst Precursor | Ligand Substituents | Cocatalyst | Activity (g PE / (mol Cr·bar·h)) | Molecular Weight (Mw, kg/mol ) | Polydispersity Index (Mw/Mn) |
| Cr1 | 2,6-Me₂Ph | MAO | Up to 4 x 10⁷ | Varies with substituents | Narrow |
| Cr2 | 2,6-Et₂Ph | MAO | High | Higher than Cr1 | Narrow |
| Cr3 | 2,6-ⁱPr₂Ph | MAO | High | Higher than Cr2 | Narrow |
| Cr4 | 2,4,6-Me₃Ph | MAO | 5.46 x 10⁶ | 15.8 | 1.46 - 1.89 |
Data compiled from multiple sources, specific conditions may vary.[1][2]
Experimental Protocol 1: Synthesis of a 2,6-bis(imino)pyridine Chromium(III) Chloride Precatalyst
This protocol describes the synthesis of a representative [2,6-bis(imino)pyridyl]CrCl₃ complex.
Materials:
-
2,6-diacetylpyridine
-
Substituted aniline (e.g., 2,6-diisopropylaniline)
-
Chromium(III) chloride tetrahydrofuran complex (CrCl₃(THF)₃)
-
Anhydrous toluene
-
Formic acid (catalytic amount)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Ligand Synthesis: In a round-bottom flask under an inert atmosphere, dissolve 2,6-diacetylpyridine and a slight excess (2.1 equivalents) of the substituted aniline in anhydrous toluene.
-
Add a catalytic amount of formic acid to the mixture.
-
Reflux the mixture for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude bis(imino)pyridine ligand. Purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Complexation: In a separate Schlenk flask, suspend CrCl₃(THF)₃ in anhydrous toluene.
-
Add a solution of the purified ligand (1 equivalent) in toluene to the CrCl₃(THF)₃ suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. The color of the suspension will change, indicating complex formation.
-
Filter the resulting solid product, wash with fresh toluene and then pentane, and dry under vacuum.
-
Characterize the final [2,6-bis(imino)pyridyl]CrCl₃ complex using techniques such as FT-IR, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained.[3]
Experimental Protocol 2: Slurry-Phase Ethylene Polymerization
This protocol outlines a typical lab-scale slurry-phase ethylene polymerization using a chromium-based catalyst.
Materials:
-
[2,6-bis(imino)pyridyl]CrCl₃ precatalyst (from Protocol 1)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous toluene (polymerization grade)
-
High-purity ethylene gas
-
Jacketed glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature and pressure controllers, and gas inlet/outlet.
-
Acidified methanol (5% HCl in methanol) for quenching.
Procedure:
-
Reactor Setup: Thoroughly dry and purge the reactor with nitrogen or argon.
-
Introduce anhydrous toluene into the reactor under an inert atmosphere.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and allow the solvent to become saturated.
-
Catalyst Activation: In a separate Schlenk flask, dissolve a precise amount of the chromium precatalyst in toluene. Add the desired amount of MAO solution (e.g., Al/Cr molar ratio of 1000:1) and stir for a few minutes to pre-activate the catalyst.
-
Polymerization: Inject the activated catalyst solution into the reactor to initiate polymerization.
-
Maintain a constant ethylene pressure and temperature (e.g., 30 °C) throughout the reaction. Monitor the ethylene uptake to determine the rate of polymerization.
-
Termination and Product Isolation: After the desired reaction time (e.g., 30 minutes), stop the ethylene flow and vent the reactor.
-
Quench the reaction by adding acidified methanol.
-
Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60-80 °C to a constant weight.
-
Characterization: Analyze the polymer for its molecular weight (Mw) and polydispersity index (PDI) using high-temperature gel permeation chromatography (GPC). Determine the melting temperature (Tm) and crystallinity by differential scanning calorimetry (DSC).
Mechanism of Ethylene Trimerization
Certain chromium catalysts, often based on CrCl₃(THF)₃ with diphosphine ligands, exhibit high selectivity for the trimerization of ethylene to 1-hexene. The proposed mechanism involves the formation of metallacyclic intermediates.
II. Heterogeneous Catalysis: The Phillips Catalyst
The Phillips catalyst, a cornerstone of the polyethylene industry, is a heterogeneous catalyst typically prepared by supporting a chromium compound on silica, followed by high-temperature activation. Chromium(III) chloride can be used as a precursor, which is oxidized to Cr(VI) during the calcination step.
Application Note: Preparation and Activation of a Phillips-Type Catalyst
The performance of a Phillips catalyst is highly dependent on the properties of the silica support and the activation conditions. The goal of activation is to create highly dispersed, reactive chromium oxide sites on the silica surface.
Table 2: Typical Properties of Silica Support and Activated Phillips Catalyst
| Parameter | Silica Support | Activated Cr/SiO₂ Catalyst (1 wt% Cr) |
| Surface Area (m²/g) | 300 - 600 | 250 - 500 |
| Pore Volume (cm³/g) | 1.5 - 2.5 | 1.3 - 2.2 |
| Average Pore Diameter (Å) | 200 - 400 | 180 - 380 |
Data is illustrative and can vary based on the specific grade of silica and preparation methods.
Experimental Protocol 3: Preparation of a Phillips-Type Catalyst from CrCl₃
This protocol describes the preparation of a silica-supported chromium catalyst via the incipient wetness impregnation method.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
High surface area silica gel (e.g., Davison 952)
-
Deionized water
-
Tube furnace with temperature programming
-
Quartz tube
Procedure:
-
Pre-treatment of Silica: Calcine the silica support in a stream of dry air at a high temperature (e.g., 600 °C) for several hours to dehydroxylate the surface.
-
Impregnation Solution: Determine the pore volume of the pre-treated silica. Dissolve the amount of CrCl₃·6H₂O required to achieve the desired chromium loading (e.g., 1 wt%) in a volume of deionized water equal to the pore volume of the silica.
-
Incipient Wetness Impregnation: Slowly add the this compound solution to the silica support with constant mixing. The resulting material should be a free-flowing powder, not a slurry.
-
Drying: Dry the impregnated silica in an oven at 110-120 °C for 4-6 hours.
-
Activation (Calcination): Place the dried powder in a quartz tube inside the tube furnace. Heat under a flow of dry air or oxygen to a final temperature of 600-800 °C for several hours. This step converts the Cr(III) to the active Cr(VI) species.
-
Storage: Cool the activated catalyst under a stream of dry, inert gas (e.g., nitrogen) and store in a glovebox or desiccator to prevent moisture contamination.
III. Ziegler-Natta Catalysis
Chromium compounds, including chromium chlorides, can be components of Ziegler-Natta catalysts, which are typically combinations of a transition metal compound and an organoaluminum cocatalyst. These systems are also highly effective for olefin polymerization.
Application Note: Chromium-Based Ziegler-Natta Catalysts
While titanium-based systems are more common, chromium-based Ziegler-Natta catalysts have been developed and show high activity for ethylene polymerization. The catalyst is typically formed by reacting a chromium salt, such as CrCl₃, with an aluminum alkyl, like triethylaluminum (TEAL) or diethylaluminum chloride (DEAC).
Table 3: Ethylene Polymerization with a Cr(III)-based Ziegler-Natta Type Catalyst
| Chromium Source | Cocatalyst | Al/Cr Ratio | Temperature (°C) | Activity (kg PE / g Cr·h·atm) |
| [Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂O | DEAC | 30.8 | 29 | 1.768 |
Data is for a specific chromium carboxylate complex, but illustrates the principle of Ziegler-Natta catalysis with chromium.
Conclusion
Chromium chlorides are foundational materials for a diverse range of polymerization catalysts. By carefully selecting the chromium precursor, ligands, cocatalyst, and reaction conditions, researchers can tailor the catalytic activity and selectivity to produce polymers with desired properties, from high-density polyethylene to specific alpha-olefins. The protocols and data presented herein provide a detailed starting point for the application of this compound-based systems in polymerization research and development. It is imperative for researchers to handle all reagents, especially organoaluminum compounds, under strictly inert and anhydrous conditions to ensure safety and reproducibility.
References
Application Notes and Protocols: The Role of Chromium Catalysts in Diels-Alder and [4+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of six-membered rings through a concerted [4+2] cycloaddition between a conjugated diene and a dienophile.[1][2][3] The efficiency and selectivity of this reaction are often enhanced by the use of Lewis acid catalysts, which activate the dienophile towards cycloaddition.[4][5]
While a wide array of Lewis acids have been successfully employed to catalyze the Diels-Alder reaction, the use of simple chromium chlorides (CrCl₂ or CrCl₃) for this purpose is not extensively documented in the scientific literature. Research into chromium's catalytic activity in this domain has predominantly focused on two sophisticated areas: chiral chromium(III) salen complexes for asymmetric hetero-Diels-Alder reactions and chromium-based photocatalysts for novel [4+2] cycloadditions that can provide alternative regioselectivity to the classic thermal reaction.
These advanced chromium catalyst systems offer unique advantages in terms of enantioselectivity and the synthesis of complex molecular architectures, making them valuable tools in academic research and pharmaceutical development. This document provides detailed application notes and protocols for the use of these specific classes of chromium catalysts in Diels-Alder and related cycloaddition reactions.
Application I: Chiral (Salen)Chromium(III) Complexes in Asymmetric Hetero-Diels-Alder Reactions
Chiral chromium(III) salen complexes have emerged as highly effective catalysts for the asymmetric hetero-Diels-Alder reaction, particularly in the reaction of aldehydes with activated dienes to produce chiral dihydropyranone structures. These products are valuable intermediates in the synthesis of natural products and pharmaceuticals. The catalyst's chiral environment allows for high levels of enantiocontrol.
Data Presentation: Performance of a Jacobsen-Type (Salen)Cr(III) Catalyst
The following table summarizes the typical performance of a chiral (salen)chromium(III) complex in the hetero-Diels-Alder reaction between various aldehydes and Danishefsky's diene.
| Entry | Aldehyde (RCHO) | Product | Yield (%) | Enantiomeric Ratio (e.r.) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | 98% | 92:8 |
| 2 | Cinnamaldehyde | 2-Styryl-2,3-dihydro-4H-pyran-4-one | 85% | 94:6 |
| 3 | Cyclohexanecarboxaldehyde | 2-Cyclohexyl-2,3-dihydro-4H-pyran-4-one | 95% | 96:4 |
| 4 | Isovaleraldehyde | 2-Isobutyl-2,3-dihydro-4H-pyran-4-one | 65% | 85:15 |
Data is representative of results reported for Jacobsen-type chromium catalysts.
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
This protocol describes a general procedure for the enantioselective hetero-Diels-Alder reaction of an aldehyde with Danishefsky's diene catalyzed by a chiral (salen)Cr(III) complex.
Materials:
-
Chiral (salen)Cr(III)Cl complex (catalyst)
-
Aldehyde (1.0 mmol)
-
Danishefsky's diene (1.2 mmol)
-
4 Å Molecular Sieves (powdered, activated)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral (salen)Cr(III)Cl catalyst (0.05 mmol, 5 mol%) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous dichloromethane (5 mL) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) to the suspension and stir for an additional 15 minutes.
-
Add Danishefsky's diene (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding trifluoroacetic acid (TFA, ~0.5 mL) and stir for 30 minutes at room temperature to hydrolyze the silyl enol ether.
-
Filter the mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydropyranone.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Visualization: Catalytic Cycle and Workflow
Caption: Workflow for (Salen)Cr(III) catalyzed hetero-Diels-Alder reaction.
Application II: Chromium Photocatalysis in [4+2] Cycloadditions
Visible-light photocatalysis using chromium complexes represents a modern approach to cycloaddition chemistry. These reactions are not traditional Diels-Alder reactions but net [4+2] cycloadditions that can proceed through different mechanistic pathways, such as a radical cation mechanism or a [2+2] cycloaddition followed by rearrangement. A key feature of this method is its ability to generate "meta" adducts, which are regioisomers complementary to those obtained from the thermal Diels-Alder reaction.
Data Presentation: Regioselectivity in Cr-Photocatalyzed [4+2] Cycloaddition
The table below illustrates the complementary regioselectivity of the chromium-photocatalyzed reaction compared to the thermal Diels-Alder reaction for the cycloaddition of a substituted diene and dienophile.
| Reaction Type | Diene | Dienophile | Major Product | Regioselectivity | Yield (%) |
| Thermal Diels-Alder | 1-Methoxy-1,3-butadiene | Methyl acrylate | "Ortho" adduct | >95:5 | ~75% |
| Cr-Photocatalyzed | 1-Methoxy-1,3-butadiene | Methyl acrylate | "Meta" adduct | >95:5 | ~80% |
Data is representative of results reported for chromium photocatalyzed cycloadditions.
Experimental Protocol: Cr-Photocatalyzed [4+2] Cycloaddition
This protocol provides a general method for a visible-light-mediated [4+2] cycloaddition using a chromium photocatalyst.
Materials:
-
--INVALID-LINK--₃ or similar Cr(III) photocatalyst (1-2 mol%)
-
Diene (1.0 mmol)
-
Dienophile (1.2 mmol)
-
Anhydrous, degassed solvent (e.g., acetonitrile or acetone)
-
Schlenk tube or similar reaction vessel suitable for photochemistry
-
Visible light source (e.g., Blue LED lamp, 450 nm)
Procedure:
-
In a Schlenk tube, combine the chromium photocatalyst (0.01-0.02 mmol), the diene (1.0 mmol), and the dienophile (1.2 mmol).
-
Add the anhydrous, degassed solvent (e.g., 5 mL, to achieve a ~0.2 M concentration of the diene).
-
Seal the tube and ensure the mixture is thoroughly degassed (e.g., via three freeze-pump-thaw cycles) to remove oxygen, which can interfere with the reaction.
-
Place the reaction tube in front of a blue LED lamp and stir vigorously. A cooling fan may be necessary to maintain room temperature.
-
Irradiate the mixture for the required time (typically 12-48 hours), monitoring progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cycloaddition product.
Visualization: Proposed Photocatalytic Cycle
Caption: Proposed radical cation mechanism in Cr-photocatalyzed cycloadditions.
General Principles of Lewis Acid Catalysis in Diels-Alder Reactions
Lewis acids accelerate the Diels-Alder reaction by coordinating to the dienophile, typically to a heteroatom (like oxygen or nitrogen) of an electron-withdrawing group. This coordination enhances the dienophile's electrophilicity and lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This reduction in the HOMO-LUMO energy gap between the diene and the dienophile leads to a significant rate enhancement.
Visualization: Lewis Acid Activation of a Dienophile
Caption: Lewis acid coordination lowers the dienophile's LUMO energy.
References
The Role of Chromium Chloride in Nozaki-Hiyama-Kishi Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful and versatile carbon-carbon bond-forming reaction that enables the coupling of vinyl, aryl, or allyl halides (and triflates) with aldehydes to produce valuable allylic and benzylic alcohols. This reaction is renowned for its high chemoselectivity, tolerating a wide array of functional groups, which makes it particularly suitable for the synthesis of complex molecules in the later stages of a synthetic route. At the heart of this transformation lies chromium(II) chloride, a reagent whose pivotal role has been the subject of extensive study and development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the role of chromium chloride in the NHK reaction.
Mechanistic Overview: The Central Role of Chromium
The NHK reaction is fundamentally a chromium-mediated nucleophilic addition. The key active species is an organochromium(III) reagent, which is formed in situ from an organic halide and a chromium(II) salt. A critical discovery in the history of the NHK reaction was the realization that trace amounts of nickel(II) salts are essential for the efficient reaction of vinyl and aryl halides.
The currently accepted mechanism involves a catalytic cycle for nickel and a stoichiometric role for chromium(II), which acts as both a reductant and a transmetalating agent.[1]
The key steps are:
-
Reduction of Ni(II) to Ni(0): Two equivalents of chromium(II) chloride reduce the nickel(II) precatalyst to the active nickel(0) species.[1]
-
Oxidative Addition: The nickel(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form an organonickel(II) intermediate.
-
Transmetalation: The organonickel(II) species then transmetalates with a chromium(III) species (formed from the initial reduction of Ni(II)), generating the key organochromium(III) nucleophile (R-Cr(III)) and regenerating the nickel(II) catalyst.
-
Nucleophilic Addition: The organochromium reagent, being a soft nucleophile, selectively adds to the carbonyl group of the aldehyde. This high selectivity for aldehydes, even in the presence of other electrophilic functional groups like ketones or esters, is a hallmark of the NHK reaction.[1]
-
Hydrolysis: Aqueous workup liberates the desired alcohol product.
The chromium(III) alkoxide formed after the addition is thermodynamically stable, driving the reaction to completion.
Stoichiometric vs. Catalytic Reactions
Initially, the NHK reaction was performed using stoichiometric amounts of chromium(II) chloride. However, due to the cost and toxicity of chromium, a catalytic version was developed.
-
Stoichiometric NHK: Employs a molar excess of chromium(II) chloride. This is often the go-to method for complex and sensitive substrates where maximizing yield is critical.
-
Catalytic NHK: Utilizes a catalytic amount of a chromium salt (typically CrCl₂ or CrCl₃) along with a stoichiometric reductant, most commonly manganese powder, to regenerate the active chromium(II) species in situ.[2] The addition of chlorotrimethylsilane (TMSCl) is crucial in the catalytic version to facilitate the release of the chromium(III) from the product alkoxide, thus turning over the chromium catalyst.[3]
Data Presentation: Reaction Performance
The following tables summarize quantitative data for various NHK reactions, providing a comparative overview of yields and selectivities under different conditions.
Table 1: Stoichiometric Nozaki-Hiyama-Kishi Reactions
| Aldehyde | Organic Halide | NiCl₂ (mol%) | CrCl₂ (equiv) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| Benzaldehyde | (E)-1-Iodo-1-hexene | 1 | 4 | DMF | 25 | 91 | - |
| Cyclohexanecarboxaldehyde | (Z)-1-Bromo-1-hexene | 1 | 4 | DMF | 25 | 85 | - |
| 3-Phenylpropanal | Allyl bromide | 0 | 2 | THF | 25 | 98 | - |
| Complex Aldehyde 1 | Complex Vinyl Iodide 1 | 0.1 | >2 | DMSO | 25 | 80 | 1.3:1 |
| Aldehyde with multiple functional groups | Vinyl iodide with multiple functional groups | 0.1 (cat.) | 10 | DMSO | rt | 80 | 1.3:1 |
Table 2: Catalytic Nozaki-Hiyama-Kishi Reactions
| Aldehyde | Organic Halide/Triflate | CrCl₂/CrCl₃ (mol%) | Mn (equiv) | TMSCl (equiv) | Solvent | Temp (°C) | Yield (%) |
| Benzaldehyde | Iodobenzene | 10 (CrCl₂) | 2 | 2 | THF | 50 | 85 |
| Octanal | 1-Iodooctene | 15 (CrCl₂) | 1.7 | 2.4 | DMF/DME | 50 | 67 |
| 4-Methoxybenzaldehyde | 2-Bromopropene | 10 (CrCl₃) | 2 | 2 | THF | 25 | 92 |
| Benzaldehyde | (E)-Crotyl bromide | 7 (CrCl₂) | 2 | 2 | THF | rt | 79 |
Table 3: Asymmetric Nozaki-Hiyama-Kishi Reactions
| Aldehyde | Organic Halide | Chiral Ligand | Cr Salt (mol%) | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
| Benzaldehyde | Allyl bromide | Tridentate bis(oxazolinyl)carbazole | 10 | Mn, TMSCl, THF | 95 | 97 |
| Benzaldehyde | Allyl bromide | (S,S)-Salen ligand | 10 | Mn, TMSCl, THF | 84 | 92 |
| 1-Naphthaldehyde | Allyl bromide | Tridentate bis(oxazolinyl)carbazole | 10 | Mn, TMSCl, THF | 88 | 98 |
| Benzaldehyde | (E)-Crotyl bromide | Chiral sulfonamide ligand | 10 | Mn, TMSCl, THF | 78 | 95 (anti) |
Experimental Protocols
Important Note: Anhydrous chromium(II) chloride is highly sensitive to air and moisture and should be handled under an inert atmosphere (e.g., in a glovebox). The quality of the CrCl₂ is crucial for the success of the reaction; it should be a white or light gray powder. Greenish batches may indicate the presence of hydrates and can lead to lower yields.
Protocol 1: Stoichiometric Nozaki-Hiyama-Kishi Reaction
This protocol describes a general procedure for the stoichiometric coupling of a vinyl halide with an aldehyde.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Aldehyde
-
Vinyl halide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add CrCl₂ (4.0 equiv) and NiCl₂ (0.01 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe to the flask. Stir the resulting suspension at room temperature.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 equiv) and the vinyl halide (1.2 equiv) in anhydrous DMF.
-
Add the solution of the aldehyde and vinyl halide dropwise to the stirred suspension of CrCl₂ and NiCl₂ at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.
Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction
This protocol outlines a general procedure for the catalytic NHK reaction using manganese as the stoichiometric reductant.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂) or Chromium(III) chloride (CrCl₃)
-
Nickel(II) chloride (NiCl₂)
-
Manganese powder (Mn)
-
Chlorotrimethylsilane (TMSCl)
-
Aldehyde
-
Organic halide
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add CrCl₂ (0.1 equiv), NiCl₂ (0.01 equiv), and Mn powder (2.0 equiv).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add anhydrous THF via syringe.
-
To the stirred suspension, add the aldehyde (1.0 equiv), the organic halide (1.5 equiv), and TMSCl (2.0 equiv) sequentially via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor the reaction by TLC.
-
Quench the reaction by the addition of 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the product.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction
References
Application Notes and Protocols: Chromium Chloride in the Synthesis of High-Performance Polymers
Introduction
Chromium-based catalysts are pivotal in the commercial production of high-performance polymers, particularly polyolefins. While various chromium compounds can be used, chromium(III) chloride (CrCl₃) and its derivatives serve as fundamental precursors for several highly active catalyst systems. These systems are instrumental in producing polymers like high-density polyethylene (HDPE) and ultra-high molecular weight polyethylene (UHMWPE), which are valued for their exceptional thermal and mechanical properties.[1][2][3] This document provides detailed application notes and experimental protocols for two major types of chromium-catalyzed ethylene polymerization: heterogeneous catalysis using a supported Phillips-type catalyst and homogeneous catalysis with single-site chromium(III) complexes.
Application Note 1: Heterogeneous Phillips-Type Catalyst for HDPE Synthesis
The Phillips catalyst is a cornerstone of the polyolefin industry, responsible for producing a significant portion of the world's HDPE.[4][5] The catalyst consists of chromium oxide supported on a high-surface-area material, typically silica (SiO₂). While traditionally prepared from chromium(VI) compounds, safer chromium(III) precursors like chromium(III) chloride or acetate can be effectively used, as the chromium is oxidized to the active Cr(VI) state during the high-temperature activation (calcination) step. The resulting catalyst promotes the polymerization of ethylene into highly linear, high-density polyethylene.
Logical Workflow: Phillips-Type Catalyst Preparation and Use
The overall process involves preparing the catalyst through impregnation and thermal activation, followed by its use in a slurry-phase polymerization reactor.
Caption: Workflow for Phillips catalyst preparation and polymerization.
Data Presentation: Catalyst Properties and Performance
The physical properties of the silica support and the final activated catalyst are critical for performance. The following tables summarize typical characteristics and polymerization results.
Table 1: Typical Properties of Silica Support and Final Catalyst.
| Parameter | Silica Support (Typical) | Cr/SiO₂ Catalyst (1 wt.% Cr) |
|---|---|---|
| Surface Area (m²/g) | 300 - 600 | 250 - 500 |
| Pore Volume (cm³/g) | 1.5 - 2.5 | 1.3 - 2.2 |
| Average Pore Diameter (Å) | 200 - 400 | 180 - 380 |
| Chromium Content (wt.%) | N/A | 1.0 |
Table 2: Ethylene Polymerization Performance with Cr/SiO₂ Catalyst.
| Catalyst System | Polymerization Activity (kg PE / g Cr·h) | Melting Temperature (°C) | Crystallinity (%) |
|---|---|---|---|
| Cr/SiO₂ (Grace 643 support) | 191 | 133.8 | 72.7 |
| Cr/SiO₂ (Aldrich silica) | 13.4 | 138.9 | 58.0 |
| Cr/Ti/SiO₂ (Grace 643 support) | 380 | 133.3 | 71.5 |
Experimental Protocols
Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation
-
Support Pre-treatment: Calcine the silica support (e.g., Davison 952) at a high temperature (e.g., 600°C) for 4-6 hours under a flow of dry air to dehydroxylate the surface. Cool under dry nitrogen and store in an inert atmosphere.
-
Impregnation Solution: Prepare an aqueous solution of anhydrous chromium(III) chloride (CrCl₃). Calculate the mass of CrCl₃ needed to achieve the desired chromium loading (e.g., 1 wt.%). Dissolve this mass in a volume of deionized water equal to the total pore volume of the silica support.
-
Impregnation: In a round-bottom flask, slowly add the CrCl₃ solution to the pre-treated silica support with continuous mixing. Ensure uniform wetting until the powder is damp but free-flowing (incipient wetness).
-
Drying: Dry the impregnated powder in a vacuum oven at 60-80°C for 2-4 hours, or until it is a completely free-flowing powder.
-
Calcination (Activation): Place the dried powder in a quartz tube within a tube furnace. Under a steady flow of dry air, ramp the temperature to 550-800°C at a rate of 2°C/min. Hold at the final temperature for 3-5 hours to ensure complete oxidation of Cr(III) to Cr(VI).
-
Storage: Cool the activated catalyst to room temperature under a flow of dry nitrogen. Store the final catalyst powder in an inert atmosphere (e.g., a glovebox) until use.
Protocol 2: Slurry-Phase Ethylene Polymerization
-
Reactor Setup: Assemble a high-pressure stainless-steel autoclave reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature control, and gas inlet/outlet lines. Thoroughly dry the reactor under vacuum and purge with high-purity nitrogen.
-
Solvent Addition: Introduce anhydrous n-hexane (or another suitable alkane solvent) into the reactor under a nitrogen atmosphere. Pressurize the reactor with ethylene to the desired reaction pressure (e.g., 15 bar) and bring it to the target temperature (e.g., 90°C).
-
Catalyst Injection: Under an inert atmosphere, suspend a precise amount of the activated Cr/SiO₂ catalyst (e.g., 10-50 mg) in a small volume of anhydrous n-hexane in a catalyst injection tube.
-
Polymerization: Inject the catalyst slurry into the stirred reactor using a stream of high-pressure ethylene to initiate polymerization. Maintain constant temperature and pressure by continuously feeding ethylene to compensate for consumption. Monitor the ethylene uptake to track reaction kinetics.
-
Termination and Recovery: After the desired reaction time (e.g., 1 hour), stop the ethylene feed and carefully vent the reactor. Cool the reactor to room temperature.
-
Product Work-up: Collect the polymer slurry. Filter the polyethylene powder, wash it sequentially with fresh n-hexane and methanol to remove residual catalyst and low molecular weight oligomers, and then dry the polymer in a vacuum oven at 60-80°C to a constant weight.
Application Note 2: Homogeneous Catalysis for UHMWPE Synthesis
Homogeneous, single-site chromium catalysts offer greater control over polymer architecture, often leading to polymers with narrow molecular weight distributions or ultra-high molecular weights (UHMWPE). These catalysts typically consist of a chromium(III) center stabilized by organic ligands, such as functionalized cyclopentadienyl (Cp) ligands. Anhydrous CrCl₃ is a common starting material for synthesizing these precursor complexes. Activation is achieved using a co-catalyst, most commonly methylaluminoxane (MAO).
Logical Workflow: Homogeneous Catalyst Synthesis and Activation
The process involves the synthesis of a specific organometallic chromium complex, which then requires activation by a co-catalyst to become a potent polymerization agent.
Caption: Synthesis and activation of a homogeneous Cr(III) catalyst.
Data Presentation: Influence of Co-catalyst and Ligands
The choice of co-catalyst and the electronic properties of the ligands can dramatically influence catalytic activity and the resulting polymer properties.
Table 3: Effect of Co-catalyst on Ethylene Polymerization with a Cr(III) Complex.
| Pre-catalyst | Co-catalyst | Activity (10⁶ g PE / mol Cr·h) | Polymer Product |
|---|---|---|---|
| Cr(III)-NNN Complex | Et₂AlCl | Low | Butenes |
| Cr(III)-NNN Complex | MMAO | Moderate | Oligomers + Polymer |
| Cr(III)-NNN Complex | MAO | 10.03 | Linear PE Wax (Low MW) |
NNN refers to a tridentate 2-quinoxalinyl-6-iminopyridine ligand system.
Table 4: Effect of Ligand Donor Strength on Catalytic Performance.
| Ligand Substituent (para- to N) | Catalytic Activity (kg PE / mol Cr·h·bar) | Polymer Molecular Weight (Mw, kg/mol ) |
|---|---|---|
| -H | 16,900 | 1,750 |
| -OMe (Methoxy) | 26,100 | 2,800 |
| -NMe₂ (Dimethylamino) | 57,600 | 3,100 |
Experimental Protocols
Protocol 3: Synthesis of a Half-Sandwich Cr(III) Pre-catalyst
-
Reagent Preparation: Synthesize the desired functionalized cyclopentadienyl ligand (e.g., a quinolyl-functionalized Cp ligand). Deprotonate the ligand using a strong base like potassium hydride or n-butyllithium in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere to form the corresponding lithium or potassium salt. Prepare the CrCl₃(THF)₃ adduct by refluxing anhydrous CrCl₃ in THF.
-
Reaction: In a Schlenk flask under argon, add the solution of the ligand salt dropwise to a stirred suspension of CrCl₃(THF)₃ at room temperature.
-
Work-up and Isolation: Stir the reaction mixture for 12-24 hours. After the reaction is complete, remove the solvent under vacuum. Extract the product with a suitable solvent (e.g., dichloromethane or toluene) and filter to remove inorganic salts (LiCl or KCl).
-
Purification: Concentrate the filtrate and purify the resulting chromium(III) complex by recrystallization from a solvent mixture (e.g., toluene/hexane) to yield the crystalline pre-catalyst. Characterize using appropriate spectroscopic and analytical techniques.
Protocol 4: Ethylene Polymerization with a Homogeneous Catalyst/MAO System
-
Reactor Setup: Prepare a glass or stainless-steel polymerization reactor as described in Protocol 2.
-
Procedure: Introduce the desired amount of anhydrous toluene into the reactor. Add a solution of methylaluminoxane (MAO) in toluene (e.g., 10 wt.%) via syringe.
-
Initiation: Dissolve a precise amount of the chromium(III) pre-catalyst in toluene and inject it into the reactor to initiate the polymerization. The Al/Cr molar ratio is a critical parameter and typically ranges from 500 to 2000.
-
Polymerization: Pressurize the reactor with ethylene and maintain constant pressure and temperature (e.g., 40-80°C) with vigorous stirring.
-
Termination and Recovery: After the desired time, terminate the reaction by injecting acidified methanol (e.g., 10% HCl in methanol). This quenches the catalyst and precipitates the polymer.
-
Product Work-up: Filter the polyethylene, wash thoroughly with methanol, and dry in a vacuum oven at 60°C to a constant weight.
Application Note 3: General Mechanism of Coordination Polymerization
The polymerization of olefins by chromium catalysts generally proceeds via a coordination-insertion mechanism, often described by the Cossee-Arlman model. The process begins with the formation of an active organometallic chromium species, typically a Cr-alkyl bond. The ethylene monomer then coordinates to a vacant site on the chromium center, followed by insertion into the Cr-alkyl bond, thereby extending the polymer chain by one monomer unit. This cycle repeats, leading to the formation of long polymer chains.
Diagram: Simplified Coordination-Insertion Pathway
Caption: Simplified Cossee-Arlman polymerization mechanism.
References
Application of Chromium(III) Chloride in Corrosion-Resistant Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) chloride (CrCl3) is a key component in the formulation of modern corrosion-resistant coatings, offering a safer and more environmentally friendly alternative to traditional hexavalent chromium (Cr(VI)) based processes.[1] The high toxicity and carcinogenic nature of hexavalent chromium have led to stringent regulations, driving the adoption of trivalent chromium chemistries.[2][3] Coatings derived from CrCl3 provide excellent hardness, wear resistance, and a bright, decorative finish, making them suitable for a wide range of industrial applications.[4][5] This document provides detailed application notes and experimental protocols for the deposition and testing of CrCl3-based corrosion-resistant coatings.
Application Notes
Key Advantages of CrCl3-Based Coatings:
-
Reduced Toxicity: Trivalent chromium is significantly less toxic than hexavalent chromium, reducing health risks for workers and environmental impact.
-
Corrosion Resistance: CrCl3-based coatings form a stable, passive oxide layer that provides robust protection against corrosion in various environments.
-
High Hardness and Wear Resistance: These coatings exhibit high microhardness, contributing to their durability and resistance to abrasion.
-
Good Adhesion: When properly applied, CrCl3 coatings demonstrate strong adhesion to various substrates.
-
Crack-Free Deposits: Certain processes, particularly those using deep eutectic solvents, can produce crack-free chromium layers, enhancing their protective properties.
Corrosion Protection Mechanism
The corrosion resistance of chromium coatings is primarily attributed to the formation of a thin, dense, and stable passive oxide layer (primarily Cr2O3) on the surface upon exposure to air. This layer acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. In Cr(III)-based plating, the deposited chromium metal passivates to form this protective oxide film. The integrity and uniformity of this layer are crucial for long-term corrosion protection.
Experimental Protocols
Protocol 1: Electrodeposition of Chromium Coatings from an Aqueous CrCl3 Bath
This protocol describes the electrodeposition of a pure chromium coating on a mild steel substrate.
1. Substrate Preparation: a. Mechanically polish the mild steel substrate to a smooth finish. b. Degrease the substrate by sonicating in an alkaline solution. c. Rinse thoroughly with deionized water. d. Activate the surface by dipping in a dilute acid solution (e.g., 10% HCl) for 30-60 seconds. e. Rinse again with deionized water and dry immediately before plating.
2. Electrolyte Bath Composition and Operating Conditions:
| Parameter | Value | Reference |
| Chromium(III) chloride (CrCl3·6H2O) | 100 - 120 g/L | |
| Sodium sulfate (Na2SO4) | 40 - 50 g/L | |
| Boric acid (H3BO3) | 35 - 45 g/L | |
| Formic acid (HCOOH) | 30 - 50 ml/L | |
| Formaldehyde (HCHO) | 3 - 5 ml/L | |
| Polyethylene glycol (PEG) | 0.1 - 0.2 g/L | |
| Operating Conditions | ||
| pH | 3.0 - 3.5 | |
| Temperature | 30 - 40 °C | |
| Current Density | 15 - 25 A/dm² | |
| Plating Time | 60 - 120 minutes |
3. Electrodeposition Procedure: a. Immerse the prepared substrate (cathode) and an inert anode (e.g., graphite or platinum-coated titanium) into the electrolyte bath. b. Apply the specified direct current (DC) using a potentiostat/galvanostat. c. Maintain constant agitation of the electrolyte during deposition. d. After the desired plating time, remove the coated substrate. e. Rinse thoroughly with deionized water and dry.
Protocol 2: Electrodeposition of Ni-Cr Alloy Coatings from a CrCl3-Based Bath
This protocol is for the deposition of a Ni-Cr amorphous alloy coating, which often exhibits enhanced corrosion resistance.
1. Substrate Preparation: a. Follow the same procedure as in Protocol 1 (steps 1a-1e).
2. Electrolyte Bath Composition and Operating Conditions:
| Parameter | Value | Reference |
| Nickel Sulfate (NiSO4·6H2O) | 25 g/L | |
| Chromium(III) chloride (CrCl3·6H2O) | 100 g/L | |
| Sodium hypophosphite (NaH2PO2·H2O) | 20 g/L | |
| Sodium citrate (Na3C6H5O7·2H2O) | 80 g/L | |
| Boric acid (H3BO3) | 40 g/L | |
| Ammonium chloride (NH4Cl) | 50 g/L | |
| Potassium fluoride (KF) | 1 g/L | |
| Saccharin | 5 g/L | |
| Sodium dodecyl sulfate (SDS) | 0.05 g/L | |
| Formic acid (HCOOH) | 40 mL/L | |
| Operating Conditions | ||
| pH | 3.5 | |
| Temperature | 30 °C | |
| Current Density | 15 A/dm² |
3. Electrodeposition Procedure: a. Follow the same procedure as in Protocol 1 (steps 3a-3e).
Performance Testing Protocols
Protocol 3: Corrosion Resistance Testing - Neutral Salt Spray (NSS) Test (ASTM B117)
This test provides an accelerated corrosion environment to evaluate the protective quality of the coating.
1. Apparatus: a. Salt spray chamber conforming to ASTM B117 specifications.
2. Test Solution: a. Prepare a 5% (by weight) sodium chloride (NaCl) solution in distilled or deionized water. b. The pH of the collected solution should be maintained between 6.5 and 7.2.
3. Test Conditions: a. Chamber Temperature: 35°C ± 2°C. b. Atomization and collection rate: 1.0 to 2.0 mL/h for an 80 cm² collecting area.
4. Procedure: a. Clean the coated samples. b. Place the samples in the salt spray chamber at an angle of 15-30 degrees from the vertical. c. Expose the samples to the salt fog for a specified duration (e.g., 24, 48, 96, or more hours). d. After exposure, gently rinse the samples in clean running water to remove salt deposits. e. Immediately dry the samples and evaluate for signs of corrosion (e.g., rust, blistering, pitting).
Protocol 4: Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to evaluate the barrier properties of the coating and the corrosion rate of the substrate.
1. Apparatus: a. Potentiostat with a frequency response analyzer. b. A three-electrode electrochemical cell: i. Working Electrode: The coated sample. ii. Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl. iii. Counter Electrode: Platinum or graphite rod.
2. Electrolyte: a. 3.5% (by weight) NaCl solution is commonly used to simulate a marine environment.
3. Procedure: a. Expose a defined area of the coated sample to the electrolyte in the electrochemical cell. b. Allow the system to stabilize by measuring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes). c. Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz). d. Record the impedance data and analyze it by fitting to an equivalent electrical circuit to determine coating resistance and capacitance.
Protocol 5: Adhesion Testing - Tape Test (ASTM D3359)
This is a qualitative test to assess the adhesion of the coating to the substrate.
1. Materials: a. Pressure-sensitive tape with a specified adhesion strength. b. A sharp cutting tool.
2. Procedure: a. Make a series of parallel cuts through the coating to the substrate. b. Make a second series of cuts perpendicular to the first to create a cross-hatch pattern. c. Apply the pressure-sensitive tape firmly over the grid. d. Remove the tape rapidly at a 180° angle. e. Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM scale.
Protocol 6: Microhardness Testing
This test measures the hardness of the coating, which is an indicator of its wear resistance.
1. Apparatus: a. Vickers or Knoop microhardness tester.
2. Procedure: a. Place the coated sample on the tester's stage. b. Apply a diamond indenter to the surface of the coating with a specific load (e.g., 50-100 g) for a set duration. c. Measure the dimensions of the indentation using the microscope of the tester. d. Calculate the microhardness value based on the applied load and the indentation size.
Quantitative Data Summary
Table 1: Comparison of Coating Properties
| Property | Ni-Cr-P Amorphous Alloy Coating | Ni-P Alloy Coating | Reference |
| Corrosion Potential (Ecorr) in 3.5% NaCl | -0.44 V | -0.68 V | |
| Corrosion Current Density (icorr) in 3.5% NaCl | 7.0 µA/cm² | 36 µA/cm² | |
| Maximum Weight Loss in 1 M HCl (72h) | 15.42 mg/dm² | 61.67 mg/dm² | |
| Microhardness (as deposited) | ~550 HV | ~500 HV | |
| Microhardness (after heat treatment at 400°C) | ~1050 HV | ~900 HV |
Visualizations
Caption: Experimental workflow for CrCl3-based corrosion-resistant coatings.
Caption: Mechanism of corrosion protection by a CrCl3-based coating.
References
- 1. advancedplatingtech.com [advancedplatingtech.com]
- 2. Common methods for testing the adhesion of coatings - Knowledge [superbheating.com]
- 3. ijism.org [ijism.org]
- 4. Several Methods of Adhesion Testing of Metal Coatings [en1.nbchao.com]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Chromium Chloride as a Mordant in the Textile Industry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium compounds have long been utilized as mordants in the textile industry to improve the fastness properties of dyes on various fibers, particularly protein fibers like wool and silk, as well as some synthetic fibers like nylon.[1][2] A mordant acts as a fixing agent, forming a coordination complex with the dye molecule and the fiber, thereby increasing the dye's affinity for the material and enhancing its resistance to washing, light, and rubbing.[3][4] Historically, hexavalent chromium (Cr(VI)) compounds like potassium dichromate were widely used. However, due to their toxicity and environmental concerns, there has been a significant shift towards the use of trivalent chromium (Cr(III)) compounds, such as chromium (III) chloride, which are considered less toxic.[5]
This document provides detailed application notes and experimental protocols for the use of chromium chloride (a source of Cr(III)) as a mordant in textile dyeing.
Mechanism of Action
The mordanting process with this compound involves the formation of a complex between the Cr(III) ion, the dye molecule, and the functional groups of the textile fiber. In protein fibers like wool, the carboxyl and amino groups provide sites for complexation. The chromium ion acts as a bridge, creating a larger, more insoluble dye-metal complex that is physically trapped within the fiber structure. This results in significantly improved wash and light fastness properties.
Experimental Protocols
Detailed methodologies for the three primary mordanting techniques—pre-mordanting, meta-mordanting, and post-mordanting—are outlined below. These protocols are primarily designed for wool fibers but can be adapted for silk and nylon with appropriate modifications.
Pre-mordanting (On-chrome) Method
In this method, the textile material is treated with the this compound mordant before the dyeing process.
Materials:
-
Wool fabric/yarn
-
Chromium (III) chloride (CrCl₃)
-
Formic acid (HCOOH)
-
Distilled water
-
Heating and stirring equipment
-
pH meter
Procedure:
-
Scouring: The wool material is first scoured to remove any impurities by washing with a non-ionic detergent at 50-60°C for 30 minutes. Rinse thoroughly with water and allow to dry.
-
Mordant Bath Preparation: Prepare a mordant bath with a specific concentration of chromium (III) chloride (e.g., 0.5%, 1%, 2%, or 3% on the weight of the fiber, o.w.f.). The material-to-liquor ratio (MLR) is typically maintained at 1:40 or 1:50.
-
pH Adjustment: Adjust the pH of the mordant bath to approximately 3.5-4.0 using formic acid.
-
Mordanting: Immerse the scoured, wetted wool into the mordant bath at room temperature. Gradually raise the temperature to boiling (approximately 100°C) over 45-60 minutes.
-
Treatment: Maintain the bath at a boil for 30-60 minutes, ensuring the material is fully submerged and gently agitated for even treatment.
-
Cooling and Rinsing: Allow the bath to cool down before removing the wool. Rinse the mordanted wool thoroughly with cold water to remove any unfixed mordant.
-
Dyeing: The mordanted wool is then dyed in a separate dyebath according to the specific dye's recommended procedure.
Meta-mordanting (Metachrome) Method
This method involves adding the mordant to the dyebath itself, allowing mordanting and dyeing to occur simultaneously.
Materials:
-
Wool fabric/yarn
-
Chromium (III) chloride (CrCl₃)
-
Dye
-
Acetic acid (CH₃COOH) or Formic acid
-
Glauber's salt (Na₂SO₄)
-
Distilled water
-
Heating and stirring equipment
-
pH meter
Procedure:
-
Scouring: Scour the wool as described in the pre-mordanting protocol.
-
Dyebath Preparation: Prepare the dyebath with the required amount of dye, Glauber's salt (as a leveling agent), and half the required amount of acid.
-
Initial Treatment: Immerse the scoured, wetted wool into the dyebath at 40°C and treat for 10 minutes.
-
Mordant and Dye Addition: Add the dissolved chromium (III) chloride and the remaining dye solution to the bath.
-
Dyeing and Mordanting: Gradually raise the temperature to a boil over 30-45 minutes and continue dyeing at this temperature for 40-60 minutes.
-
Exhaustion: Add the remaining half of the acid to the bath to facilitate dye exhaustion and continue boiling for another 20 minutes.
-
Cooling and Rinsing: Cool the dyebath, remove the dyed material, and rinse thoroughly with warm and then cold water.
Post-mordanting (After-chrome) Method
In this technique, the material is first dyed and then treated with the mordant. This is a common method for chrome dyes.
Materials:
-
Dyed wool fabric/yarn
-
Chromium (III) chloride (CrCl₃)
-
Formic acid or Acetic acid
-
Distilled water
-
Heating and stirring equipment
-
pH meter
Procedure:
-
Dyeing: Dye the scoured wool with an appropriate acid or mordant dye following the standard procedure. After dyeing, the dyebath is typically cooled to 70-80°C.
-
Mordant Addition: Add the required amount of chromium (III) chloride (often 30-50% of the weight of the dye) to the cooled dyebath.
-
Mordanting Treatment: Raise the temperature back to 98-100°C and continue the treatment for an additional 45 minutes to allow for the formation of the dye-mordant complex on the fiber.
-
Cooling and Rinsing: Cool the bath, remove the material, and rinse thoroughly with warm and then cold water until the water runs clear.
Data Presentation
The following tables summarize quantitative data on the effect of chromium mordanting on the colorfastness of dyed wool. The fastness is rated on a scale of 1 to 5, where 5 represents excellent fastness.
Table 1: Effect of Mordant Concentration (Potassium Dichromate) on Color Strength (K/S) and Fastness Properties of Wool Dyed with Henna.
| Mordant Conc. (% o.w.f.) | Color Strength (K/S) | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) |
| 0.5 | Increased | 3-5 | 3-4 |
| 1.0 | Increased | 3-5 | 3-4 |
| 2.0 | Increased | 3-5 | 3-4 |
| 3.0 | Increased | 3-5 | 3-4 |
Source: Adapted from a study on eco-friendly mordants. Note: This study used potassium dichromate, a Cr(VI) compound. The results are indicative of the general effect of chrome mordants.
Table 2: Color Fastness of Wool Yarn Dyed with Rubia tinctorum L. using a Chrome Mordant.
| Mordant | Light Fastness (1-8 Scale) | Wash Fastness (1-5 Scale) | Dry Rubbing Fastness (1-5 Scale) | Wet Rubbing Fastness (1-5 Scale) |
| Chromium | 6-7 | 4 | 4 | 3-4 |
Source: Adapted from a study on broadening the color shade range of natural dyes.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows and the chemical relationship in the mordanting process.
Caption: Pre-mordanting experimental workflow.
Caption: Meta-mordanting experimental workflow.
Caption: Post-mordanting experimental workflow.
Caption: Formation of the dye-mordant-fiber complex.
References
Application Notes and Protocols: Synthesis of Chromium-Based MOFs Using Chromium Chloride for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium-based Metal-Organic Frameworks (Cr-MOFs) are a class of porous crystalline materials constructed from chromium metal ions or clusters and organic linkers. Among these, materials like MIL-101(Cr) have garnered significant attention due to their exceptionally high surface area, large pore volumes, and robust stability.[1][2] These properties make them promising candidates for a variety of applications, including gas storage, catalysis, and notably, as carriers for drug delivery systems.[3][4] The use of chromium chloride as a precursor offers a viable and accessible route to synthesize these advanced materials.
This document provides detailed application notes and experimental protocols for the synthesis of Cr-MOFs using this compound and its derivatives. It is intended to guide researchers, scientists, and drug development professionals in the preparation, characterization, and application of these materials for therapeutic purposes. While Cr-MOFs show promise, it is important to note that concerns about chromium's toxicity necessitate careful biocompatibility and cytotoxicity assessments for any biomedical application.[5]
Synthesis of Chromium-Based MOFs
Chromium-based MOFs, particularly MIL-101(Cr), can be synthesized through various methods, including solvothermal/hydrothermal synthesis, microwave-assisted synthesis, and modulated synthesis. While this compound (CrCl₃·6H₂O) is a primary precursor, chromium nitrate (Cr(NO₃)₃·9H₂O) is also frequently used and yields similar results.
Synthesis Methods Overview
| Synthesis Method | Precursors | Typical Conditions | Key Advantages |
| Solvothermal/Hydrothermal | CrCl₃·6H₂O or Cr(NO₃)₃·9H₂O, Terephthalic acid (H₂BDC) | 160-220 °C, 8-24 hours in a Teflon-lined autoclave | High crystallinity, potential for large-scale synthesis. |
| Microwave-Assisted | CrCl₃·6H₂O or Cr(NO₃)₃·9H₂O, H₂BDC | 210-220 °C, 30-60 minutes in a microwave reactor | Rapid synthesis, smaller particle size, high yield. |
| Modulated Synthesis | CrCl₃·6H₂O, H₂BDC, Formic Acid (modulator) | 210 °C, 8 hours in a Teflon-lined autoclave | Improved crystal shape, higher surface area and pore volume. |
| Solvent-Free (Mechanochemical) | Cr(NO₃)₃·9H₂O, H₂BDC | Grinding followed by heating at 220 °C for 4 hours | Environmentally friendly, reduced solvent waste. |
Experimental Workflow: Solvothermal Synthesis of MIL-101(Cr)
Detailed Experimental Protocols
Protocol 1: Solvothermal Synthesis of MIL-101(Cr) using Chromium Nitrate
-
Materials:
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Terephthalic acid (H₂BDC)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrofluoric acid (HF) or Nitric Acid (HNO₃) (as modulator, optional but recommended for high crystallinity)
-
-
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve Cr(NO₃)₃·9H₂O (e.g., 1.0 g, 2.5 mmol) and H₂BDC (e.g., 0.415 g, 2.5 mmol) in deionized water (e.g., 12 mL).
-
Add a small amount of modulator, such as HF (e.g., 0.125 mL of 48% solution) or HNO₃.
-
Seal the autoclave and heat it in an oven at 220 °C for 8 hours.
-
After cooling to room temperature, collect the green solid by filtration or centrifugation.
-
To remove unreacted H₂BDC and other impurities, wash the product with hot DMF (e.g., 80 °C) and then with hot ethanol (e.g., 60 °C).
-
Dry the final product under vacuum at 150 °C overnight.
-
Protocol 2: Microwave-Assisted Synthesis of MIL-101(Cr)
-
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Cr(NO₃)₃·9H₂O
-
Terephthalic acid (H₂BDC)
-
Deionized water
-
Acetic acid (as modulator)
-
-
Procedure:
-
In a microwave reactor vessel, mix CrCl₃·6H₂O (or Cr(NO₃)₃·9H₂O), H₂BDC, and deionized water. A typical molar ratio is 1:1 Cr salt to H₂BDC.
-
Add acetic acid as a modulator to improve crystal morphology and stability.
-
Seal the vessel and place it in a microwave synthesizer.
-
Heat the mixture to 210-220 °C and hold for 30-60 minutes.
-
After cooling, collect the product by filtration and wash thoroughly with deionized water and ethanol.
-
Dry the product under vacuum.
-
Protocol 3: Modulated Synthesis with Formic Acid
-
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Terephthalic acid (H₂BDC)
-
Formic acid (HCOOH)
-
Deionized water
-
-
Procedure:
-
An optimized molar ratio of CrCl₃·6H₂O : H₂BDC : HCOOH : H₂O is reported to be 1 : 1 : 100 : 550.
-
Combine the reagents in a Teflon-lined autoclave.
-
Heat the mixture at 210 °C for 8 hours.
-
After cooling, the product is collected by filtration, washed, and dried.
-
Characterization of Cr-MOFs
Proper characterization is crucial to ensure the successful synthesis of the desired MOF with the required properties for drug delivery applications.
| Technique | Purpose | Typical Results for MIL-101(Cr) |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystalline structure and phase purity. | Characteristic diffraction peaks corresponding to the MIL-101 structure. |
| Brunauer-Emmett-Teller (BET) Analysis | To determine the specific surface area and pore volume. | High BET surface area, typically in the range of 2500-4100 m²/g. |
| Scanning Electron Microscopy (SEM) | To observe the crystal morphology and size. | Octahedral crystals, with sizes ranging from nanometers to micrometers depending on the synthesis method. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | Stable up to approximately 350-470 °C. |
Application in Drug Delivery
The high porosity and tunable surface of Cr-MOFs make them excellent candidates for loading and delivering therapeutic agents. Both anti-inflammatory and anti-cancer drugs have been successfully encapsulated within Cr-MOFs like MIL-101(Cr).
Workflow for Drug Loading and Release Studies
Quantitative Data for Drug Delivery Applications
| MOF | Drug | Drug Loading Capacity (wt%) | Release Conditions | Reference |
| MIL-101(Cr) | Ibuprofen | ~40-50 | Simulated Body Fluid (pH 7.4) | |
| MIL-101(Cr) | 5-Fluorouracil | ~30-80 | Phosphate-Buffered Saline (PBS) | |
| MIL-100(Cr) | Ibuprofen | ~35 | Simulated Body Fluid (pH 7.4) | |
| Doxorubicin-loaded UiO-66 and MIL-101(Cr) | Doxorubicin | - | In vitro cell culture |
Protocol for Drug Loading (Impregnation Method)
-
Activation of MOF: Before drug loading, activate the synthesized Cr-MOF by heating under vacuum (e.g., 150 °C for 12 hours) to remove any guest molecules from the pores.
-
Drug Solution Preparation: Prepare a concentrated solution of the desired drug (e.g., ibuprofen, doxorubicin) in a suitable solvent.
-
Loading: Immerse the activated MOF powder in the drug solution and stir for an extended period (e.g., 24-48 hours) at room temperature to allow for diffusion of the drug molecules into the MOF pores.
-
Separation and Washing: Separate the drug-loaded MOF from the solution by centrifugation. Wash the solid with a fresh solvent to remove the drug molecules adsorbed on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum.
-
Quantification: Determine the amount of loaded drug by dissolving a known weight of the drug-loaded MOF in a suitable solvent and measuring the drug concentration using techniques like UV-Vis spectroscopy.
Protocol for In Vitro Drug Release Study
-
Disperse a known amount of the drug-loaded MOF in a release medium, typically phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, or at a lower pH (e.g., 5.5) to mimic the tumor microenvironment.
-
Incubate the dispersion at 37 °C with constant gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Centrifuge the collected aliquots to remove any MOF particles.
-
Analyze the supernatant for drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Plot the cumulative percentage of drug released versus time.
Biological Activity and Potential Signaling Pathways
The ultimate goal of using Cr-MOFs as drug carriers is to enhance the therapeutic efficacy of the encapsulated drug. This is often achieved by enabling controlled or targeted release at the site of action, thereby increasing the local drug concentration and minimizing systemic side effects. The delivered drug then interacts with its molecular targets within the cells, modulating specific signaling pathways.
Apoptosis Induction by Doxorubicin-Loaded Cr-MOFs
Doxorubicin is a widely used chemotherapeutic agent that induces apoptosis in cancer cells. When delivered via Cr-MOFs, doxorubicin is released within the cancer cells and can trigger the intrinsic apoptosis pathway.
Potential Signaling Pathway: Doxorubicin-Induced Apoptosis
Doxorubicin released from the Cr-MOF can intercalate into the DNA of cancer cells, leading to DNA damage. This damage can activate the pro-apoptotic protein Bax and inhibit the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and subsequently the executioner caspase-3, culminating in programmed cell death (apoptosis).
Anti-inflammatory Action of Curcumin-Loaded Cr-MOFs
Curcumin is a natural compound with potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. Encapsulating curcumin in Cr-MOFs can improve its bioavailability and allow for sustained release at inflammatory sites.
Potential Signaling Pathway: Curcumin-Mediated NF-κB Inhibition
In response to inflammatory stimuli, the IKK complex becomes activated and phosphorylates IκB, leading to its degradation. This releases NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Curcumin, released from the Cr-MOF, can inhibit the IKK complex, thereby preventing IκB degradation and keeping NF-κB in its inactive state in the cytoplasm. This ultimately suppresses the inflammatory response.
Biocompatibility and Cytotoxicity Considerations
A critical aspect for the use of Cr-MOFs in drug delivery is their biocompatibility and potential cytotoxicity. While some studies suggest that certain Cr-MOFs exhibit low toxicity at therapeutic concentrations, chromium itself is a concern. It is imperative to conduct thorough in vitro and in vivo toxicity studies for any newly synthesized Cr-MOF intended for biomedical applications. Iron-based MOFs are often considered as less toxic alternatives.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) or normal cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the empty Cr-MOF, the drug-loaded Cr-MOF, and the free drug for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to untreated control cells.
Conclusion
The use of this compound for the synthesis of chromium-based MOFs provides a versatile platform for creating advanced drug delivery systems. The detailed protocols and application notes provided herein offer a foundation for researchers to explore these materials further. While the potential for targeted and controlled drug release is significant, as illustrated by the possible modulation of key signaling pathways like apoptosis and NF-κB, the biocompatibility of these materials must be rigorously evaluated. Future research should focus on in vivo studies to validate the therapeutic efficacy and safety of drug-loaded Cr-MOFs and to elucidate their precise molecular mechanisms of action.
References
- 1. MOFs for next-generation cancer therapeutics through a biophysical approach—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Metal-Organic Frameworks MIL-101(Cr) [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Metal organic frameworks in biomedicine: Innovations in drug delivery · CHRIST (Deemed To Be University) Institutional Repository [archives.christuniversity.in]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
Application Notes and Protocols: Catalytic Mechanism of Chromium Chloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the catalytic mechanism of chromium chloride in cross-coupling reactions, with a primary focus on the widely utilized Nozaki-Hiyama-Kishi (NHK) reaction. This document includes comprehensive experimental protocols, quantitative data on reaction performance, and visualizations of the catalytic cycle and experimental workflow to aid in the practical application of these powerful synthetic methods.
Introduction to Chromium-Catalyzed Cross-Coupling
Chromium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, particularly between organic halides and carbonyl compounds.[1][2] These reactions are valued for their high chemoselectivity, functional group tolerance, and mild reaction conditions, making them highly applicable in the synthesis of complex molecules, including natural products and pharmaceuticals.[3][4] The most prominent example is the Nozaki-Hiyama-Kishi (NHK) reaction, which facilitates the coupling of vinyl, aryl, or allyl halides with aldehydes to produce alcohols.[2]
Initially, the NHK reaction required stoichiometric amounts of chromium(II) chloride. A significant advancement was the discovery that nickel salts act as a co-catalyst, dramatically improving the reactivity and reproducibility of the reaction. Further developments have led to catalytic versions of the NHK reaction, where a stoichiometric reductant, such as manganese, is used to regenerate the active chromium(II) species in situ.
Catalytic Mechanism
The catalytic mechanism of the nickel-co-catalyzed Nozaki-Hiyama-Kishi reaction is a well-established process involving a synergistic interplay between chromium and nickel. The currently accepted mechanism proceeds through the following key steps:
-
Reduction of Ni(II) to Ni(0): Two equivalents of chromium(II) chloride reduce the nickel(II) precatalyst to the active nickel(0) species. Chromium(II) is oxidized to chromium(III) in this step.
-
Oxidative Addition: The catalytically active Ni(0) species undergoes oxidative addition to the organic halide (R-X), forming an organonickel(II) intermediate (R-Ni(II)-X).
-
Transmetallation: The organonickel(II) intermediate then undergoes transmetallation with a chromium(III) salt. The organic group (R) is transferred from nickel to chromium, forming an organochromium(III) species (R-Cr(III)-X) and regenerating the nickel(II) catalyst.
-
Nucleophilic Addition: The highly nucleophilic organochromium(III) species adds to the carbonyl group of the aldehyde. This step is highly chemoselective for aldehydes over other carbonyl functionalities like ketones or esters.
-
Workup: Aqueous workup of the resulting chromium alkoxide liberates the desired alcohol product.
In the catalytic version of the NHK reaction, the chromium(III) species formed after the nucleophilic addition is reduced back to the active chromium(II) state by a stoichiometric amount of a reductant, typically manganese powder, thus allowing for the use of only a catalytic amount of chromium.
Data Presentation
The following tables summarize quantitative data on the performance of chromium-catalyzed cross-coupling reactions under various conditions, highlighting the effects of substrate scope, ligands, and other reaction parameters on yield and stereoselectivity.
Table 1: Substrate Scope in the Catalytic Nozaki-Hiyama-Kishi Reaction
| Entry | Aldehyde | Organic Halide | Product | Yield (%) |
| 1 | Benzaldehyde | Iodobenzene | Diphenylmethanol | 85 |
| 2 | Octanal | Iodobenzene | 1-Phenyloctan-1-ol | 67 |
| 3 | Cyclohexanecarboxaldehyde | 1-Iodooct-1-ene | 1-(Cyclohexyl)-non-2-en-1-ol | 78 |
| 4 | Benzaldehyde | (E)-1-Iodo-2-phenylethene | 1,3-Diphenylprop-2-en-1-ol | 81 |
| 5 | 4-Chlorobenzaldehyde | Iodobenzene | (4-Chlorophenyl)(phenyl)methanol | 75 |
| 6 | Benzaldehyde | 1-Iodopropyne | 1-Phenylbut-2-yn-1-ol | 72 |
Reaction Conditions: CrCl₂ (15 mol%), Mn powder (4.2 mmol), aldehyde (2.5 mmol), organic halide (5 mmol), TMSCl (6 mmol) in DMF/DME (20/3) at 50 °C.
Table 2: Asymmetric Nozaki-Hiyama-Kishi Allylation with Chiral Ligands
| Entry | Aldehyde | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde | Ligand 4 | THF | rt | 86 | 83 |
| 2 | (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde | Ligand 5 | THF | rt | 89 | 89 |
| 3 | (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde | Ligand 6 | THF | 0 | 86 | 97 |
| 4 | (2-ethoxycarbonyl)-3,5-dimethoxybenzaldehyde | Ligand 7 | THF | 0 | 87 | 92 |
| 5 | (2-ethoxycarbonyl)benzaldehyde | Ligand 6 | THF | 0 | 90 | 94 |
| 6 | (2-ethoxycarbonyl)-4,5-methylenedioxybenzaldehyde | Ligand 6 | THF | 0 | 85 | 99 |
Reaction Conditions: Aldehyde (1.0 equiv), allyl bromide (1.5 equiv), CrCl₃ (10 mol%), Ligand (30 mol%), Et₃N (60 mol%).
Experimental Protocols
The following are detailed protocols for representative chromium-catalyzed cross-coupling reactions.
Protocol 1: Standard Stoichiometric Nozaki-Hiyama-Kishi Reaction
This protocol describes a typical procedure for the stoichiometric NHK reaction.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂)
-
Aldehyde
-
Organic halide (e.g., vinyl or aryl iodide/bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add CrCl₂ (4.0 eq) and NiCl₂ (0.02 eq).
-
Add anhydrous DMF via syringe and stir the suspension for 15 minutes at room temperature.
-
In a separate flask, dissolve the aldehyde (1.0 eq) and the organic halide (1.5 eq) in anhydrous DMF.
-
Add the solution of the aldehyde and organic halide dropwise to the stirred suspension of CrCl₂ and NiCl₂.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalytic Nozaki-Hiyama-Kishi Reaction with Manganese Reductant
This protocol outlines the procedure for a catalytic NHK reaction using manganese as the stoichiometric reductant.
Materials:
-
Chromium(II) chloride (CrCl₂)
-
Nickel(II) chloride (NiCl₂) (trace amount, often present as an impurity in CrCl₂)
-
Manganese powder (Mn)
-
Aldehyde
-
Organic halide (e.g., vinyl or aryl iodide/triflate)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Standard workup reagents (as in Protocol 1)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add CrCl₂ (15 mol %) and manganese powder (4.2 mmol).
-
Add a mixture of anhydrous DMF/DME (20/3) and stir for 10 minutes.
-
Add the aldehyde (2.5 mmol) and the organic halide (5 mmol) to the flask.
-
Add TMSCl (6 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and quench with water.
-
Perform a standard aqueous workup and extraction with diethyl ether.
-
After concentrating the organic layer, dissolve the crude product in THF and treat with 1M TBAF solution to cleave the silyl ether.
-
Stir for 1 hour at room temperature.
-
Quench with water and extract with diethyl ether.
-
Dry, concentrate, and purify the product by flash column chromatography.
Mandatory Visualizations
Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction
Caption: Catalytic cycle of the Ni/Cr co-catalyzed Nozaki-Hiyama-Kishi reaction.
General Experimental Workflow for Chromium-Catalyzed Cross-Coupling
References
- 1. Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 3. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Electrocatalytic Asymmetric Nozaki–Hiyama–Kishi Decarboxylative Coupling: Scope, Applications, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Chromium(II) Chloride from Chromium(III) Chloride: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chromium(II) chloride (CrCl₂) from chromium(III) chloride (CrCl₃). It covers two primary reductive methods, outlines the necessary reagents and conditions, and provides guidance on the characterization of the product. This guide is intended to support researchers in the fields of organic and inorganic chemistry, as well as drug development, where chromium(II) chloride is a valuable reagent.
Introduction
Chromium(II) chloride, also known as chromous chloride, is a powerful reducing agent with significant applications in chemical synthesis.[1] Its utility is highlighted in carbon-carbon bond-forming reactions such as the Nozaki-Hiyama-Kishi (NHK) reaction, where it facilitates the coupling of alkyl, vinyl, or aryl halides with aldehydes.[2][3] The anhydrous form of CrCl₂ is a white to grey/green powder, which is highly hygroscopic and air-sensitive, readily dissolving in water to form a characteristic bright blue solution of the tetrahydrate, [Cr(H₂O)₄]Cl₂.[4]
The preparation of CrCl₂ typically involves the reduction of the more stable chromium(III) chloride. This can be achieved through various methods, including reduction by metals such as zinc, or with strong reducing agents like lithium aluminum hydride (LiAlH₄).[4] The choice of method often depends on the desired form of the product (anhydrous solid vs. aqueous solution) and the scale of the reaction. Due to its reactivity, CrCl₂ is often prepared in situ for immediate use in subsequent reactions.
Methods for the Preparation of Chromium(II) Chloride
Two of the most common and practical laboratory-scale methods for the reduction of CrCl₃ to CrCl₂ are the use of zinc metal in an acidic aqueous solution and the use of lithium aluminum hydride in an anhydrous ethereal solvent.
Method 1: Reduction of Chromium(III) Chloride with Zinc
This method is well-suited for the preparation of an aqueous solution of chromium(II) chloride, which can be used directly in many applications or for the synthesis of other chromium(II) salts. The reaction proceeds as follows:
2 CrCl₃ + Zn → 2 CrCl₂ + ZnCl₂
This reduction is typically carried out in the presence of hydrochloric acid to facilitate the reaction and stabilize the resulting chromium(II) species in solution.
Method 2: Reduction of Chromium(III) Chloride with Lithium Aluminum Hydride (LiAlH₄)
For the preparation of anhydrous chromium(II) chloride, which is often required for organometallic reactions in non-aqueous solvents, reduction with LiAlH₄ is a suitable method. The reaction is as follows:
4 CrCl₃ + LiAlH₄ → 4 CrCl₂ + LiCl + AlCl₃ + 2 H₂
This reaction must be conducted under strictly anhydrous and inert conditions due to the high reactivity of LiAlH₄ with water and air.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary methods of CrCl₂ preparation. Please note that yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.
| Parameter | Method 1: Zinc Reduction | Method 2: LiAlH₄ Reduction |
| Form of Product | Aqueous solution of CrCl₂ | Anhydrous solid CrCl₂ |
| Typical Yield | Near-quantitative for in-situ solution | Variable, reported up to high yields |
| Purity | Solution contains ZnCl₂ byproduct | Solid product may contain LiCl and AlCl₃ byproducts |
| Reaction Time | Minutes to hours | Typically several hours |
| Reaction Temperature | Room temperature | Room temperature to gentle reflux |
| Atmosphere | Inert atmosphere (e.g., N₂) recommended | Strict inert atmosphere (e.g., Ar) required |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of Chromium(II) Chloride via Zinc Reduction
This protocol is adapted from established methods for preparing a 1 M solution of CrCl₂ in 0.5 M HCl.
Materials:
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Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Granular zinc metal (amalgamated, see below)
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Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
Jones reductor column (a glass column with a stopcock and a porous plate)
Procedure:
-
Preparation of Amalgamated Zinc:
-
In a fume hood, wash granular zinc with 1 M HCl to remove surface oxides.
-
Decant the acid and wash the zinc with deionized water.
-
Treat the zinc with a 2% solution of mercury(II) chloride (HgCl₂) for 5-10 minutes with gentle swirling. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment (PPE) and dispose of waste properly.
-
Decant the HgCl₂ solution and wash the amalgamated zinc thoroughly with deionized water.
-
-
Preparation of the Jones Reductor:
-
Pack the amalgamated zinc into the Jones reductor column.
-
Wash the column with deionized water.
-
-
Preparation of the Chromium(III) Chloride Solution:
-
Prepare a 1 M solution of CrCl₃ in 0.5 M HCl by dissolving 266.45 g of CrCl₃·6H₂O in approximately 800 mL of deionized water, adding 41.25 mL of concentrated HCl, and then diluting to a final volume of 1 L with deionized water. Stir until all the solid has dissolved.
-
-
Reduction of Chromium(III) to Chromium(II):
-
Pass the CrCl₃ solution through the prepared Jones reductor column under a slow, continuous flow.
-
The color of the solution will change from green to a characteristic bright blue, indicating the formation of the [Cr(H₂O)₆]²⁺ ion.
-
Collect the blue eluate in a flask under an inert atmosphere.
-
-
Storage:
-
The resulting blue solution of CrCl₂ is air-sensitive and should be used immediately or stored under an inert atmosphere for a short period (a few days at most).
-
Protocol 2: Preparation of Anhydrous Chromium(II) Chloride via LiAlH₄ Reduction
This protocol requires strict anhydrous and inert atmosphere techniques (e.g., using Schlenk line or a glovebox).
Materials:
-
Anhydrous chromium(III) chloride (CrCl₃)
-
Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)
-
Inert gas (Argon)
-
Schlenk flask and other appropriate glassware, oven-dried before use.
Procedure:
-
Setup:
-
Assemble the oven-dried glassware under a positive pressure of argon.
-
In a Schlenk flask equipped with a magnetic stir bar, add anhydrous CrCl₃.
-
-
Reaction:
-
Add anhydrous THF to the flask to create a suspension of CrCl₃.
-
Slowly and carefully add a stoichiometric amount of LiAlH₄ (1 mole of LiAlH₄ for every 4 moles of CrCl₃) to the suspension at room temperature with vigorous stirring. Caution: LiAlH₄ reacts violently with water and can ignite in moist air. Handle only under a strict inert atmosphere. The addition is exothermic and may cause the solvent to reflux.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by the color change of the solid from violet (CrCl₃) to grey/green (CrCl₂).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the solid to settle.
-
Carefully decant the supernatant liquid which contains soluble byproducts (LiCl and AlCl₃ in THF).
-
Wash the solid product with fresh anhydrous THF and decant again.
-
Dry the resulting solid CrCl₂ under high vacuum to remove any residual solvent.
-
-
Storage:
-
The anhydrous CrCl₂ product is extremely hygroscopic and air-sensitive. It must be stored and handled under a strict inert atmosphere.
-
Characterization
Successful synthesis of chromium(II) chloride can be confirmed by the following methods:
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Visual Observation: The most immediate indicator of the formation of aqueous Cr(II) is the color change from the green of [Cr(H₂O)₄Cl₂]⁺ to the bright blue of the hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺. Anhydrous CrCl₂ is a white to grey/green powder.
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UV-Vis Spectroscopy: The aqueous solution of chromium(II) chloride exhibits a characteristic absorption spectrum. The hexaaquachromium(II) ion, [Cr(H₂O)₆]²⁺, is responsible for the blue color. While specific absorption maxima can vary with the ligand environment, the spectrum is distinct from that of Cr(III) complexes, which are typically green or violet.
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Reactivity: The reducing power of the synthesized CrCl₂ can be confirmed by its use in a known reaction, such as the Nozaki-Hiyama-Kishi reaction. The successful formation of the expected alcohol product is a strong indication of the presence of active Cr(II).
Diagrams
Caption: Experimental workflows for the preparation of chromium(II) chloride.
Conclusion
The reduction of chromium(III) chloride to chromium(II) chloride is a fundamental transformation for accessing a versatile reducing agent in chemical synthesis. The choice between zinc and lithium aluminum hydride as the reductant is primarily dictated by the desired final state of the product, with the former yielding an aqueous solution and the latter an anhydrous solid. Both methods require careful attention to atmospheric conditions due to the air-sensitivity of the chromium(II) species. The protocols and information provided herein are intended to serve as a comprehensive guide for researchers to safely and effectively prepare chromium(II) chloride for their synthetic needs.
References
Troubleshooting & Optimization
Preventing the formation of chromium oxide during CrCl3 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of chromium(III) chloride (CrCl3). Our aim is to help you prevent the formation of chromium oxide impurities and address other common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my synthesized CrCl3 contaminated with a greenish powder?
A1: A greenish tint in your chromium(III) chloride product often indicates the presence of chromium(III) oxide (Cr2O3) as an impurity. This can occur if the reaction environment is not sufficiently inert, allowing for the presence of oxygen or water at high temperatures.
Q2: How does chromium oxide form during the synthesis of anhydrous CrCl3 from its hydrated form?
A2: Heating chromium(III) chloride hexahydrate (CrCl3·6H2O) directly in the air is a common cause of chromium oxide formation.[1] The coordinated water molecules can react at elevated temperatures, leading to the formation of chromium oxides or oxychlorides.[1] To obtain the anhydrous form from the hexahydrate, it is crucial to heat the CrCl3 in the presence of a chlorine or chloride source, like thionyl chloride or dry hydrogen chloride gas.[1]
Q3: Can I synthesize CrCl3 by reacting chromium(III) oxide with hydrochloric acid?
A3: While theoretically possible, the direct reaction of chromium(III) oxide with hydrochloric acid is often very slow.[2] Chromium(III) compounds can be kinetically inert, making this a challenging and inefficient method for synthesis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product is insoluble in water or organic solvents | The product is likely anhydrous CrCl3, which has a network solid structure and is known for its poor solubility. | To dissolve anhydrous CrCl3, introduce a trace amount of a reducing agent, such as zinc metal in the presence of an acid. This will reduce a small amount of Cr(III) to Cr(II), which facilitates the dissolution of the remaining Cr(III) salt. |
| Final product is green instead of the expected violet (for anhydrous CrCl3) | This strongly suggests contamination with chromium(III) oxide or the presence of hydrated forms of CrCl3. The common commercial form of the hydrate is a dark green complex, [CrCl2(H2O)4]Cl·2H2O. | Review your drying procedure. Ensure all starting materials and solvents are rigorously dried and that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). For dehydration of the hexahydrate, the use of thionyl chloride is a reliable method. |
| Low yield of anhydrous CrCl3 | Inadequate reaction temperature or time. Loss of product during sublimation and purification. | Optimize reaction conditions based on the chosen synthesis method (see table below). Ensure the sublimation apparatus is properly set up to maximize the collection of the purified product. |
| Reaction with Grignard reagents is sluggish or fails | The insolubility of anhydrous CrCl3 in common organic solvents like ether or tetrahydrofuran (THF) hinders the reaction. | Prepare a THF adduct of CrCl3, such as CrCl3(THF)3, to increase its solubility and reactivity in organic solvents. |
Synthesis Methods and Key Parameters
| Synthesis Method | Starting Materials | Reaction Temperature (°C) | Key Considerations |
| Carbothermic Chlorination | Chromium(III) oxide, Carbon, Chlorine gas | 650–800 | This is an effective but high-temperature method that requires careful handling of chlorine gas. |
| Reaction with Thionyl Chloride | Chromium(III) chloride hexahydrate, Thionyl chloride | Reflux | A common and effective laboratory method for dehydrating the hexahydrate to produce anhydrous CrCl3. The reaction should be carried out in a fume hood due to the evolution of HCl and SO2 gases. |
| Direct Chlorination | Chromium metal, Chlorine gas | High Temperature | A straightforward method but requires a tube furnace and handling of chlorine gas. |
| Reaction with Carbon Tetrachloride | Chromium(III) oxide, Carbon tetrachloride | ~700 | This method is effective but involves the use of carbon tetrachloride and can produce toxic phosgene gas as a byproduct. |
Experimental Protocols
Protocol 1: Synthesis of Anhydrous CrCl3 via Dehydration with Thionyl Chloride
This protocol is adapted from literature procedures for the dehydration of hydrated metal chlorides.
Materials:
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Chromium(III) chloride hexahydrate (CrCl3·6H2O), finely pulverized
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Thionyl chloride (SOCl2)
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Round-bottomed flask
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Reflux condenser with a drying tube (e.g., filled with calcium chloride)
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Heating mantle or water bath
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Distillation apparatus
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Vacuum pump
Procedure:
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In a round-bottomed flask, place 100 g of finely pulverized hydrated chromium(III) chloride.
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Add 325 ml of thionyl chloride to the flask.
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Fit the flask with a reflux condenser protected by a calcium chloride drying tube.
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Gently reflux the mixture on a water bath for approximately six hours, or until the evolution of hydrogen chloride gas ceases. The color of the solid should change from green to violet.
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After the reaction is complete, arrange the apparatus for distillation and distill off the excess thionyl chloride.
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To remove the last traces of thionyl chloride, heat the flask on a water bath under reduced pressure.
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The resulting crude anhydrous CrCl3 can be purified by sublimation in a stream of dry chlorine gas at 950°C.
Visualizing the Workflow
Below is a diagram illustrating the general workflow for preventing chromium oxide formation during the synthesis of anhydrous CrCl3 from its hydrated form.
Caption: Workflow for synthesizing anhydrous CrCl3 while avoiding chromium oxide formation.
References
Troubleshooting low yields in chromium chloride mediated reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chromium chloride mediated reactions. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My Nozaki-Hiyama-Kishi (NHK) reaction is giving a low yield. What are the most common causes?
Low yields in the Nozaki-Hiyama-Kishi (NHK) reaction, a cornerstone of chromium-mediated carbon-carbon bond formation, can often be traced back to a few critical factors. The primary culprits are typically the quality and activity of the chromium(II) chloride (CrCl₂), the presence and concentration of a nickel(II) co-catalyst, and the choice of solvent.[1][2][3] Inadequate exclusion of air and moisture can also significantly hamper the reaction, as Cr(II) is readily oxidized.[3]
Troubleshooting Steps:
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Evaluate the Quality of CrCl₂: Anhydrous CrCl₂ is a white powder; however, commercial batches are often gray or pale green.[3] A greenish hue may indicate the presence of Cr(III) impurities, which can lead to lower yields. It is crucial to use high-purity, anhydrous CrCl₂ and handle it under an inert atmosphere (e.g., in a glovebox) to prevent oxidation.
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Ensure Proper Nickel Co-catalysis: The discovery that trace nickel impurities were essential for the success of the NHK reaction was a major breakthrough. Nickel(II) chloride is now intentionally added as a co-catalyst. The optimal amount should be carefully determined, as too much nickel can promote undesired side reactions, such as the homocoupling of the halide.
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Optimize the Solvent: The solubility of chromium salts is a key consideration. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common solvents of choice due to their ability to dissolve the chromium salts effectively. The solvent must be rigorously dried and degassed before use.
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Check for Competing Side Reactions: Besides the desired product, look for byproducts that could indicate issues with the reaction conditions. For example, the formation of dienes could suggest that the concentration of the nickel co-catalyst is too high.
FAQ 2: What are the visual indicators that my chromium-mediated reaction is not proceeding as expected?
Visual cues during the reaction can be highly informative. A healthy chromium(II) chloride solution in a suitable solvent like DMF should be a bright blue color. The reaction mixture's color can provide clues about the oxidation state of the chromium and the overall health of the reaction.
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Initial Solution Color: A clear, bright blue solution of CrCl₂ in the reaction solvent is a good starting point. A greenish tint may suggest partial oxidation to Cr(III).
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Color Change Upon Reactant Addition: The addition of the reactants will cause a color change. However, a rapid change to a dark green or brown color early in the reaction could indicate decomposition or significant oxidation.
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Formation of Precipitates: While the product itself may precipitate out of the solution, the formation of a dark, insoluble material early on could be indicative of catalyst decomposition or other unwanted side reactions.
FAQ 3: How critical is the source and purity of chromium(II) chloride?
The source and purity of CrCl₂ are paramount for the success and reproducibility of these reactions. It was famously observed that the success of early NHK reactions depended on the specific batch of CrCl₂ used, which was later attributed to the presence of nickel impurities.
| CrCl₂ Quality | Potential Impact on Yield | Recommendation |
| Anhydrous, High Purity (White/Pale Gray) | Optimal yields and reproducibility. | Use commercially available high-purity CrCl₂ or prepare it fresh. |
| Slightly Greenish Tint | Lower and less reproducible yields. | Consider purification or using a fresh batch. |
| Hygroscopic (exposed to moisture) | Significantly reduced yields due to the deactivation of the Cr(II) species. | Handle CrCl₂ in a glovebox or under a stream of inert gas. |
FAQ 4: Can I use a catalytic amount of this compound?
Yes, catalytic versions of the NHK reaction have been developed to reduce the amount of toxic chromium waste. These methods require a stoichiometric reductant to regenerate the active Cr(II) species from the Cr(III) formed during the reaction.
| Reductant | Typical Conditions | Considerations |
| Manganese (Mn) | Often used in combination with a chlorosilane (e.g., TMSCl). | A non-toxic and commercially available option. |
| Zinc (Zn) | Can also be used as a reductant. | May require optimization to avoid side reactions. |
| Electrochemical | An electroreductive approach can be employed to regenerate the Cr(II) catalyst. | Offers a more sustainable alternative but requires specialized equipment. |
Key Experimental Protocols
Protocol 1: General Procedure for the Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
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Preparation: In a glovebox, add nickel(II) chloride (0.1 eq) and chromium(II) chloride (8.0 eq) to an oven-dried flask.
-
Solvent Addition: Remove the flask from the glovebox and place it under an inert atmosphere (e.g., nitrogen or argon). Add degassed, anhydrous DMF (sufficient to achieve a practical concentration, e.g., 0.1 M) and stir the mixture at room temperature.
-
Substrate Addition: After approximately 10 minutes of stirring, add a solution of the aldehyde (1.0 eq) and the organic halide (e.g., vinyl bromide, 2.0 eq) in degassed DMF via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and stir for the required time (typically 1-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is then purified by an appropriate method, such as flash column chromatography.
Visualizations
Caption: A workflow diagram for troubleshooting low yields.
Caption: Key steps in the NHK reaction mechanism.
References
Technical Support Center: Purification of Commercial Chromium Chloride
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the removal of common impurities from commercial grades of chromium (III) chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial chromium (III) chloride?
A1: Commercial chromium (III) chloride, both in its anhydrous (CrCl₃) and hydrated (CrCl₃·6H₂O) forms, can contain a variety of impurities. The type and concentration of these impurities can vary depending on the manufacturing process and the grade of the product. Common impurities include:
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Iron (Fe): Often present as iron chlorides, it is one of the most common metallic impurities.[1]
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Nickel (Ni): Another common transition metal impurity.[2]
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Aluminum (Al): Can be introduced during manufacturing.[3]
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Heavy Metals: Including arsenic (As), cadmium (Cd), lead (Pb), and mercury (Hg), typically in trace amounts.[1]
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Hexavalent Chromium (Cr(VI)): A more toxic form of chromium that can be present as an impurity if the reduction of chromates during synthesis is incomplete.[1]
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Water-Insoluble Matter: Particulate contaminants that do not dissolve in water.
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Other Metal Ions: Depending on the source materials, other metal ions may be present in trace quantities.
Q2: How can I assess the purity of my commercial chromium chloride?
A2: The manufacturer's Certificate of Analysis (CofA) is the primary source of information regarding the purity of your this compound. However, for experimental purposes, you may need to verify the purity or test for specific impurities. Several analytical methods can be employed for this purpose, including:
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Spectrophotometry: Useful for quantifying colored ions like iron and for the detection of hexavalent chromium using a colorimetric agent like 1,5-diphenylcarbazide.
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Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques are highly sensitive for detecting and quantifying a wide range of metallic impurities.
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Gravimetric Analysis: Can be used to determine the amount of insoluble matter or to quantify specific ions by precipitating them as insoluble salts.
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Titration: For instance, the chloride content can be determined by titration with a standardized silver nitrate solution.
Q3: What is the visual appearance of high-purity chromium (III) chloride?
A3: The appearance of high-purity chromium (III) chloride depends on its form:
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Anhydrous Chromium (III) Chloride (CrCl₃): Typically appears as violet or purple, lustrous crystalline scales or flakes.
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Chromium (III) Chloride Hexahydrate (CrCl₃·6H₂O): Most commonly found as a dark green crystalline powder.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Purification Method 1: Precipitation of Iron Impurities
Q1: My this compound solution is contaminated with iron. How can I remove it by precipitation?
A1: Iron can be effectively removed from an aqueous solution of this compound by adjusting the pH to selectively precipitate iron (III) hydroxide, which is less soluble than chromium (III) hydroxide at a specific pH range.
Experimental Protocol: Iron Removal by Precipitation
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Dissolution: Dissolve the impure this compound in deionized water to a known concentration.
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Oxidation (if necessary): If the iron is in the +2 oxidation state (ferrous), it needs to be oxidized to the +3 state (ferric) for efficient precipitation. This can be achieved by adding a few drops of 30% hydrogen peroxide (H₂O₂) to the solution and gently heating.
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pH Adjustment: Slowly add a dilute solution of a base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), while continuously monitoring the pH. Adjust the pH to a range of 3.0-3.5. In this range, ferric hydroxide will precipitate while chromium (III) hydroxide remains in solution.
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Digestion: Gently heat the solution to about 55-60°C and stir for 30-60 minutes. This process, known as digestion, encourages the formation of larger, more easily filterable particles of the precipitate.
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Filtration: Filter the hot solution to remove the precipitated iron (III) hydroxide. A Buchner funnel with appropriate filter paper is recommended for efficient separation.
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Washing: Wash the precipitate with a small amount of hot deionized water to recover any co-precipitated this compound. Combine the washings with the filtrate.
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Final Product: The filtrate now contains the purified this compound solution. This can be used directly or the solid this compound can be recovered by evaporation and recrystallization.
Troubleshooting
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete iron precipitation. | The pH is too low. | Re-measure the pH and slowly add more base until the target pH of 3.0-3.5 is reached and stable. |
| Iron is in the ferrous (Fe²⁺) state. | Ensure complete oxidation to ferric (Fe³⁺) by adding a slight excess of hydrogen peroxide and gently heating. | |
| A gelatinous, difficult-to-filter precipitate forms. | The pH was raised too quickly. | Add the base very slowly with vigorous stirring to allow for the formation of denser precipitate particles. |
| Significant loss of this compound in the precipitate. | The pH is too high, causing co-precipitation of chromium (III) hydroxide. | Carefully monitor and control the pH to not exceed 3.5. If co-precipitation occurs, re-acidify the solution to dissolve the chromium hydroxide and then carefully readjust the pH. |
Purification Method 2: Sublimation of Anhydrous this compound
Q1: How can I purify anhydrous this compound using sublimation?
A1: Sublimation is an effective method for purifying anhydrous this compound, as it separates the volatile CrCl₃ from non-volatile impurities. This process requires the anhydrous form of this compound. If you are starting with the hexahydrate, it must first be dehydrated.
Experimental Protocol: Dehydration and Sublimation
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Dehydration of CrCl₃·6H₂O: Place the finely pulverized hydrated chromium (III) chloride in a round-bottom flask. Add thionyl chloride (SOCl₂) and reflux the mixture gently for several hours. The thionyl chloride reacts with the water of hydration. After the reaction is complete, distill off the excess thionyl chloride.
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Sublimation Setup: Place the crude anhydrous this compound in a sublimation apparatus. This typically consists of a vessel to hold the sample and a cold finger or a cooled surface for the sublimed crystals to deposit on.
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Heating and Vacuum: Heat the apparatus while applying a vacuum. The sublimation of this compound is typically carried out at high temperatures (around 950°C) in a stream of dry chlorine gas to prevent decomposition. For laboratory-scale purification, heating under a high vacuum can also be effective.
-
Collection: The purified anhydrous this compound will sublime and deposit as violet crystals on the cold surface.
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Cooling and Recovery: Once the sublimation is complete, allow the apparatus to cool to room temperature before carefully breaking the vacuum. Scrape the purified crystals from the cold finger.
Troubleshooting
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor or no sublimation. | The temperature is too low. | Gradually increase the temperature to the sublimation point of this compound. |
| The vacuum is insufficient. | Check the sublimation apparatus for leaks and ensure the vacuum pump is functioning correctly. | |
| Decomposition of the sample (charring). | The heating is too rapid or the temperature is too high. | Heat the sample slowly and evenly. If charring occurs, reduce the temperature. |
| Low yield of sublimed product. | Incomplete sublimation. | Ensure the entire sample is heated uniformly for a sufficient duration. |
| Loss of product during recovery. | Allow the apparatus to cool completely before breaking the vacuum to prevent the sublimed crystals from being dislodged. |
Purification Method 3: Recrystallization of this compound Hexahydrate
Q1: How do I purify chromium (III) chloride hexahydrate by recrystallization?
A1: Recrystallization is a common technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in the solution.
Experimental Protocol: Recrystallization of CrCl₃·6H₂O
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Solvent Selection: A suitable solvent for recrystallization of chromium (III) chloride hexahydrate is a mixture of ethanol and water.
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Dissolution: In a flask, dissolve the impure this compound hexahydrate in a minimum amount of hot deionized water.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Slowly add ethanol to the hot aqueous solution until it becomes slightly cloudy. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture.
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Drying: Dry the purified crystals, for example, in a desiccator over a suitable drying agent.
Troubleshooting
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| The compound does not dissolve. | Insufficient solvent. | Add more hot solvent in small portions until the compound dissolves completely. |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is not saturated. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. | |
| Oiling out (formation of a liquid instead of crystals). | The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low recovery of purified crystals. | Too much solvent was used, leaving a significant amount of the compound in the mother liquor. | Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. |
| Premature crystallization during hot filtration. | Ensure the filtration apparatus is pre-heated, and perform the filtration as quickly as possible. |
Data Presentation
Table 1: Typical Impurity Limits in Commercial Chromium (III) Chloride Hexahydrate
| Impurity | Technical Grade Specification |
| Iron (Fe) | < 0.01% |
| Heavy Metals (as Pb) | < 50 ppm |
| Hexavalent Chromium (Cr(VI)) | < 10 ppm |
| Water-Insoluble Matter | < 200 ppm |
| Arsenic (As) | < 1 mg/kg |
| Cadmium (Cd) | < 1 mg/kg |
| Lead (Pb) | < 1 mg/kg |
| Mercury (Hg) | < 1 mg/kg |
Table 2: Effectiveness of Iron Removal by Precipitation
| Parameter | Condition | Iron Removal Efficiency | Chromium Loss |
| pH | 3.0 | >95% | < 1% |
| Temperature | 55°C | >95% | < 1% |
Mandatory Visualization
Caption: Workflow for the removal of iron impurities from this compound solution by precipitation.
Caption: Workflow for the purification of anhydrous this compound by sublimation.
Caption: Workflow for the recrystallization of chromium (III) chloride hexahydrate.
References
Technical Support Center: Overcoming Catalyst Deactivation in Chromium Chloride Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromium chloride-catalyzed reactions, with a special focus on the Nozaki-Hiyama-Kishi (NHK) reaction, a cornerstone of modern organic synthesis.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield in a Nozaki-Hiyama-Kishi (NHK) Reaction
You've set up your NHK reaction, but upon analysis, you observe a low yield of the desired alcohol or no product at all.
Possible Causes and Solutions:
-
Poor Quality of Chromium(II) Chloride (CrCl₂): The activity of the chromium catalyst is paramount. Commercial CrCl₂ can vary in quality, and even trace impurities can impede the reaction.[1][2] The presence of a greenish tint in the typically gray CrCl₂ powder can indicate oxidation or hydration, leading to poor results.[1]
-
Visual Inspection: The active, anhydrous CrCl₂ should be a white or light gray powder. A greenish color suggests the presence of hydrates which are less effective.
-
Solution:
-
Use freshly purchased, high-purity anhydrous CrCl₂ from a reputable supplier.
-
Prepare fresh CrCl₂ by reducing chromium(III) chloride (CrCl₃) with reagents like lithium aluminum hydride or zinc.[1]
-
Dry the commercial CrCl₂ under high vacuum with gentle heating before use.
-
-
-
Absence or Insufficient Amount of Nickel Co-catalyst: The discovery that nickel impurities were responsible for the success of early NHK reactions highlights its critical role.[3] Nickel(II) is reduced in situ to Ni(0), which facilitates the oxidative addition to the organic halide, a key step in the catalytic cycle.
-
Solution: Add a catalytic amount (typically 1-10 mol%) of a nickel(II) salt, such as NiCl₂, to the reaction mixture.
-
-
Presence of Oxygen or Moisture: Chromium(II) is highly sensitive to oxidation by atmospheric oxygen. Moisture can also quench the organochromium intermediates.
-
Solution:
-
Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Use anhydrous solvents and ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
-
-
Inhibited Substrates: While the NHK reaction is known for its excellent functional group tolerance, certain substrates can be challenging.
-
Solution: For sterically hindered aldehydes or less reactive aryl halides, you may need to increase the reaction temperature, use a more soluble chromium source (e.g., CrCl₂(THF)₂), or screen different ligands to enhance catalyst activity.
-
Issue 2: Reaction Stalls Before Completion
Your reaction starts as expected, but the conversion plateaus, leaving a significant amount of starting material unreacted.
Possible Causes and Solutions:
-
Catalyst Deactivation by Impurities: Impurities in the starting materials (aldehyde, organic halide) or solvent can act as catalyst poisons.
-
Solution:
-
Purify starting materials before use. Aldehydes can be distilled, and organic halides can be purified by chromatography or distillation.
-
Ensure solvents are of high purity and properly degassed.
-
-
-
Formation of Inactive Chromium(III) Species: The catalytic cycle relies on the regeneration of the active Cr(II) species from the Cr(III) alkoxide intermediate. If the reductant is consumed or becomes inactive, the cycle will stop.
-
Solution:
-
In catalytic versions of the NHK reaction, ensure you are using a sufficient excess of the stoichiometric reductant (e.g., manganese).
-
The addition of chlorosilanes (e.g., TMSCl) can facilitate the release of the Cr(III) from the product alkoxide, promoting the regeneration of the Cr(II) catalyst.
-
-
-
Fouling of the Catalyst: In some cases, polymeric byproducts or insoluble reaction components can coat the surface of the catalyst (if heterogeneous) or sequester the active species in solution, preventing further reaction.
-
Solution: While less common in homogeneous NHK reactions, if you observe the formation of insoluble materials, consider filtering the reaction mixture (under inert atmosphere) and adding a fresh batch of catalyst to the filtrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of chromium catalyst deactivation in an NHK reaction?
A1: A key visual indicator is the color of the chromium salt. Active, anhydrous CrCl₂ is a gray or white powder. If it has a greenish hue, it is likely hydrated and will have reduced activity. During the reaction, the formation of a persistent dark green or other off-color solution, where a lighter color is expected, might indicate the presence of unreactive Cr(III) species or side reactions.
Q2: Which functional groups are generally well-tolerated in this compound-catalyzed reactions like the NHK reaction?
A2: The NHK reaction is celebrated for its broad functional group tolerance. It is compatible with esters, amides, ketones, nitriles, acetals, and ethers. This high degree of chemoselectivity is a significant advantage over more reactive organometallic reagents like Grignard or organolithium reagents.
Q3: Can I regenerate my chromium catalyst after the reaction?
A3: For the homogeneous NHK reaction, regeneration in the traditional sense of isolating and reactivating the catalyst is not common practice in a laboratory setting. The focus is on maintaining its activity throughout the reaction by using a co-reductant. For industrial applications involving heterogeneous chromium oxide catalysts, regeneration is more common and typically involves washing and then impregnating the catalyst with a fresh chromium salt solution followed by calcination.
Q4: How does the choice of reductant affect the catalytic NHK reaction?
A4: In the catalytic version of the NHK reaction, a stoichiometric amount of a reductant is used to regenerate the active Cr(II) from the Cr(III) species formed in the catalytic cycle. Manganese powder is a commonly used and effective reductant. The choice of reductant is crucial as it must be strong enough to reduce Cr(III) but not so reactive that it interferes with the substrates or other reagents in the reaction.
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in experimental design.
Table 1: Effect of Catalyst Loading and Reductant on Yield in a Catalytic NHK Reaction
| Entry | CrCl₂ (mol%) | NiCl₂ (mol%) | Reductant (equiv.) | Yield (%) |
| 1 | 10 | 2 | Mn (2.0) | 85 |
| 2 | 5 | 2 | Mn (2.0) | 82 |
| 3 | 1 | 2 | Mn (2.0) | 75 |
| 4 | 10 | 0 | Mn (2.0) | <10 |
| 5 | 10 | 2 | Zn (2.0) | 78 |
Data is representative and compiled from typical results in the literature. Actual yields will vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Ligands on Enantioselectivity in Asymmetric NHK Reactions
| Entry | Ligand Type | Aldehyde | Enantiomeric Excess (ee %) |
| 1 | Bis(oxazoline) | Benzaldehyde | 92 |
| 2 | Salen | Cyclohexanecarboxaldehyde | 88 |
| 3 | Tridentate Oxazoline | Benzaldehyde | 95 |
| 4 | No Chiral Ligand | Benzaldehyde | 0 |
This table illustrates the significant impact of chiral ligands on achieving high enantioselectivity. The specific ligand and substrate combination is critical.
Experimental Protocols
Protocol 1: Preparation of Active Chromium(II) Chloride
This protocol describes the in situ preparation of active CrCl₂ from CrCl₃.
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Lithium aluminum hydride (LiAlH₄) or Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other inert atmosphere glassware
Procedure (using LiAlH₄):
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
To the flask, add anhydrous CrCl₃ (1 equivalent).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH₄ (0.5 equivalents) in THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 20 minutes, then at room temperature for 1 hour. A color change from the violet of CrCl₃ to a colorless or light gray suspension of CrCl₂ should be observed.
-
The resulting suspension of active CrCl₂ can be used directly in the subsequent reaction.
Protocol 2: General Procedure for a Catalytic Nozaki-Hiyama-Kishi Reaction
This protocol outlines a general procedure for the NHK reaction using catalytic chromium.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂) or a freshly prepared suspension from Protocol 1
-
Anhydrous Nickel(II) chloride (NiCl₂)
-
Manganese powder (activated)
-
Chlorotrimethylsilane (TMSCl)
-
Aldehyde
-
Organic halide (vinyl or aryl halide)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add CrCl₂ (5-10 mol%), NiCl₂ (1-2 mol%), and manganese powder (2 equivalents).
-
Add the anhydrous solvent (e.g., THF) via syringe.
-
To the stirred suspension, add the aldehyde (1 equivalent) and the organic halide (1.2 equivalents).
-
Add TMSCl (2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction and Deactivation Pathways
Caption: Catalytic cycle of the NHK reaction and common deactivation pathways.
Troubleshooting Workflow for Low Yield in NHK Reactions
Caption: A logical workflow for troubleshooting low product yield in NHK reactions.
References
Technical Support Center: Purification of Products from CrCl3 Catalyzed Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Chromium (III) chloride (CrCl3) catalyzed reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your target compounds.
Question 1: My final product is colored, suggesting chromium contamination. How do I remove the residual catalyst?
Answer: Residual chromium catalyst is a common issue. Several methods can be employed to remove it, depending on the nature of your product.
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Aqueous Wash/Extraction: If your product is soluble in an organic solvent that is immiscible with water, a simple aqueous workup can be effective. Washing the organic layer with water or a mild acidic solution can help extract the water-soluble CrCl3. For more persistent chromium residues, washing with a dilute solution of a chelating agent like EDTA can be beneficial.
-
Precipitation: The chromium catalyst can be precipitated as chromium (III) hydroxide, which is insoluble in water.[1] After the reaction, quench the mixture with water and adjust the pH to 8 using a base like sodium bicarbonate or dilute sodium hydroxide.[1][2] The chromium hydroxide will precipitate and can be removed by filtration.
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Filtration through a Solid Support: Passing a solution of your crude product through a short plug of silica gel, celite, or diatomaceous earth can effectively adsorb the polar chromium salts.[2][3] This is a quick and often very effective method.
Question 2: My TLC plate shows multiple product spots with very similar Rf values. How can I improve separation?
Answer: Poor separation on a TLC plate indicates that standard column chromatography will also be challenging.
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for your column chromatography. A change in solvent polarity or using a solvent mixture with different types of interactions (e.g., adding a small amount of methanol to a dichloromethane/hexane mixture) can significantly alter the separation.
-
Alternative Purification Techniques: If chromatography is ineffective, consider other methods:
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity. The key is to find a solvent or solvent system in which your product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.
-
Distillation: For volatile, thermally stable liquid products, distillation can be an effective purification method, especially on a larger scale.
-
Question 3: My purified organometallic product shows more signals in the ¹³C NMR spectrum than expected. What is the cause?
Answer: The presence of extra signals in the NMR spectrum of a purified compound can be due to several factors even after purification:
-
Isomers: Your product may exist as a mixture of isomers (e.g., cis/trans) that were not separable by the purification method used.
-
Rotamers/Fluxional Processes: Some complex molecules can have different conformations (rotamers) that interconvert slowly on the NMR timescale at room temperature, leading to separate signals for each conformer.
-
Trace Impurities: Even after purification, small amounts of residual solvents or starting materials might be present.
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help. If the extra signals merge at higher temperatures, it indicates a dynamic process like rotamers.
-
2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can help determine the connectivity of the molecule and identify if the extra signals belong to an isomeric species.
Question 4: The reaction yields a non-crystalline oil. What is the best purification strategy?
Answer: Purifying oils can be challenging as recrystallization is not an option.
-
Column Chromatography: This is generally the most reliable method for purifying oils, especially for quantities less than one gram.
-
Distillation: If the oil is volatile and you have a sufficient quantity (multi-gram scale with a molecular weight under 350 amu), distillation is a viable option.
-
Preparative TLC or HPLC: For small quantities of high-value material, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide excellent separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common general purification techniques for products from CrCl3 catalyzed reactions?
A1: The choice of purification technique depends on the physical and chemical properties of the product. Common methods include:
-
Precipitation and Filtration: Often used to isolate solid products or to remove the catalyst as an insoluble salt. The solid product is collected by filtration, washed with a suitable solvent to remove impurities, and then dried.
-
Recrystallization: A powerful technique for purifying solid compounds. It relies on the differential solubility of the product and impurities in a specific solvent.
-
Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) while a mobile phase flows through it. It is particularly useful for non-volatile liquids and solids.
-
Extraction: Used to separate the desired product from impurities based on their differing solubilities in two immiscible liquid phases (typically an organic solvent and an aqueous solution).
Q2: Is column chromatography always suitable for purifying chromium-containing organometallic complexes?
A2: Not always. The suitability of column chromatography depends on the stability and polarity of the complex.
-
Stability: Some organometallic complexes can decompose on the stationary phase (e.g., silica gel, which can be acidic). It is advisable to first run a quick stability test by spotting the compound on a TLC plate, letting it sit for a while, and then eluting it to see if any decomposition has occurred.
-
Polarity: Highly polar complexes may bind very strongly to the stationary phase, making them difficult to elute from the column.
-
"Organic" Nature: Complexes with larger organic ligands tend to behave more like traditional organic molecules and are often more amenable to purification by column chromatography.
Q3: Besides the chromium catalyst, what other impurities should I be aware of?
A3: In any chemical reaction, several types of impurities can be present in the crude product mixture:
-
Unreacted Starting Materials: The reaction may not have gone to completion.
-
By-products: Side reactions can lead to the formation of undesired compounds.
-
Reagents and Solvents: Other reagents used in the reaction (bases, additives) and the reaction solvent may still be present.
-
Isomers: As mentioned in the troubleshooting section, the reaction may produce isomers of the desired product.
Data Presentation
Table 1: General Guidance for Choosing a Purification Method
| Product Quantity | Product State | Primary Recommended Method | Alternative Methods | Reference |
| < 50 mg | Solid or Oil | Microscale Column Chromatography | Preparative TLC | |
| < 1 g | Solid or Oil | Column Chromatography | Recrystallization (if solid) | |
| > 1 g | Solid | Recrystallization | Column Chromatography | |
| > 1 g | Oil (MW < 350) | Distillation | Column Chromatography | |
| > 1 g | Oil (MW > 350) | Column Chromatography | - |
Experimental Protocols
Protocol 1: Removal of Chromium Catalyst by Precipitation and Filtration
This protocol is suitable for reactions where the product is soluble in an organic solvent and the chromium catalyst can be removed as an insoluble hydroxide.
-
Quench Reaction: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.
-
Precipitate Chromium: Add water to the mixture and stir vigorously. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) dropwise until the pH of the aqueous layer is approximately 8. A greenish precipitate of chromium (III) hydroxide, Cr(OH)₃, should form.
-
Filter: Filter the entire mixture through a pad of celite or diatomaceous earth to remove the precipitated Cr(OH)₃.
-
Wash: Wash the filter cake with additional organic solvent to recover any product that may have been retained.
-
Separate and Dry: Transfer the filtrate to a separatory funnel. Separate the organic layer from the aqueous layer. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, now largely free of chromium salts.
Protocol 2: Purification by Flash Column Chromatography
This is a standard procedure for purifying organic compounds.
-
Prepare the Column: Secure a glass column vertically. Add the chosen eluent (solvent system). Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Prepare the Sample: Dissolve a small amount of your crude product in a minimal volume of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent.
-
Load the Column: Carefully add the sample to the top of the silica gel bed. If using the dry-loading method, carefully add the silica-adsorbed sample to the top of the column.
-
Elute: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the composition of the collected fractions using TLC to identify which fractions contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Experimental and Logical Workflows
References
Managing hygroscopic chromium chloride in air-sensitive reactions
Technical Support Center: Managing Hygroscopic Chromium Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for handling hygroscopic this compound (CrCl₃) in air-sensitive reactions. Below are frequently asked questions (FAQs) and troubleshooting steps to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the difference between anhydrous and hydrated chromium(III) chloride, and why is it critical for my reaction?
A: The primary difference lies in their physical properties, solubility, and reactivity, which is critical for success in organic synthesis.
-
Anhydrous Chromium(III) Chloride (CrCl₃): Appears as reddish-violet or purple crystals.[1][2][3] It is essential for most air-sensitive organic reactions, such as the Nozaki-Hiyama-Kishi (NHK) reaction, where water would quench the reactive organochromium species.[4][5] A major challenge is its very low solubility in water and many organic solvents like tetrahydrofuran (THF) without an "activator".
-
Hydrated Chromium(III) Chloride (e.g., CrCl₃·6H₂O): Typically appears as a dark green crystalline solid. It is soluble in water and alcohol but is generally unsuitable for air-sensitive reactions where anhydrous conditions are required. Its presence indicates moisture contamination, which can be detrimental to many organometallic reactions.
Q2: My anhydrous CrCl₃ is a violet powder, but it won't dissolve in THF. Is my reagent bad?
A: Not necessarily. This is a very common issue. The low reactivity and poor solubility of pure, anhydrous CrCl₃ are well-documented. To facilitate dissolution and activate the reagent, a trace amount of a reducing agent is required to generate a catalytic quantity of chromium(II) chloride (CrCl₂).
Common activation methods include:
-
Adding a small amount of zinc (Zn) dust or lithium aluminum hydride (LiAlH₄).
-
Introducing a catalytic amount of CrCl₂ directly.
The generated Cr(II) species is more soluble and can exchange electrons with the Cr(III) solid via a chloride bridge, which allows the bulk of the CrCl₃ to dissolve and react.
Q3: My bottle of "anhydrous" CrCl₃ has green specks or has turned completely green. Can I still use it?
A: A green color indicates that the anhydrous violet CrCl₃ has absorbed moisture from the atmosphere and has become hydrated. This hydrated form is generally not suitable for air-sensitive reactions. Using it will likely lead to low yields or complete reaction failure. You should either use a fresh, properly stored bottle of anhydrous CrCl₃ or dehydrate the contaminated reagent.
Q4: How should I properly store and handle anhydrous chromium(III) chloride?
A: Due to its hygroscopic nature, strict air-free techniques are mandatory.
-
Storage: Store anhydrous CrCl₃ in a tightly sealed container, preferably in a desiccator or inside an inert-atmosphere glovebox. Storing under nitrogen or argon is recommended.
-
Handling: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). Use oven-dried glassware and dry, degassed solvents to prevent contamination.
Troubleshooting Guide
This section addresses specific problems encountered during reactions involving this compound.
Problem 1: My Nozaki-Hiyama-Kishi (NHK) reaction has failed or is giving very low yields.
This is a common issue that can often be traced back to the quality and handling of the this compound. Use the following flowchart to diagnose the problem.
Problem 2: The reaction mixture turned a brownish/muddy color instead of the expected deep green/blue.
A brownish color often indicates the presence of oxygen, which can lead to the formation of chromium oxides or other decomposition products.
-
Cause: A leak in your reaction setup (e.g., a poorly sealed septum, a cracked Schlenk flask, or insufficient inert gas flow).
-
Solution: Ensure all joints and seals are secure. Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler. Purge all reagents and solvents thoroughly with an inert gas before use.
Data Presentation
The table below summarizes the key properties of different this compound species relevant to air-sensitive synthesis.
| Property | Anhydrous CrCl₃ | CrCl₃·6H₂O (Hexahydrate) | CrCl₃(THF)₃ Complex |
| Appearance | Violet/purple flakes or powder | Dark green crystals | Purple crystalline powder |
| Molar Mass | 158.36 g/mol | 266.45 g/mol | 374.67 g/mol |
| Hygroscopic | Yes, highly | Yes | Yes, handle under inert atmosphere |
| Solubility in Water | Almost insoluble (unless Cr²⁺ is present) | Soluble (58.5 g/100 mL) | Reacts |
| Solubility in THF | Insoluble (unless activated) | Insoluble | Soluble |
| Primary Use | Precursor in anhydrous organic synthesis (e.g., NHK reaction) | Aqueous chemistry, preparing anhydrous salt | Soluble Cr(III) source for organometallic synthesis |
Experimental Protocols
Protocol 1: Dehydration of CrCl₃·6H₂O with Thionyl Chloride
This procedure should be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.
-
Glassware Preparation: Ensure all glassware (a round-bottomed flask and a reflux condenser) is thoroughly oven-dried.
-
Setup: In the fume hood, add finely pulverized CrCl₃·6H₂O (e.g., 100 g) to the round-bottomed flask.
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 325 mL).
-
Reflux: Attach the reflux condenser, fitted with a drying tube (e.g., filled with CaCl₂), and gently reflux the mixture on a water bath for several hours (e.g., 6 hours). The reaction is complete when the solid's color has changed entirely from green to violet and no more HCl gas is evolved.
-
Isolation: Allow the mixture to cool. Remove the excess thionyl chloride via distillation. The remaining crude anhydrous CrCl₃ can be fully dried under vacuum.
-
Storage: Immediately transfer the resulting violet powder to a tightly sealed container inside a glovebox or desiccator.
Protocol 2: Standard Workflow for Air-Sensitive Reaction Setup
This workflow details the setup of a reaction using Schlenk techniques.
References
- 1. Chromium(III) chloride | 10025-73-7 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Chromium(III) chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Before you continue to YouTube [consent.youtube.com]
Strategies to enhance the Lewis acidity of chromium chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using chromium chloride as a Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the inherent Lewis acidity of chromium(III) chloride (CrCl₃)?
A1: Chromium(III) chloride is classified as a "hard" Lewis acid according to the Hard-Soft Acid-Base (HSAB) theory.[1] As a Lewis acid, it can accept an electron pair from a Lewis base.[1][2] This property allows it to serve as a catalyst in various organic reactions, such as the nitroso Diels-Alder reaction and Friedel-Crafts reactions.[1][2] The trivalent chromium ion (Cr³⁺) in CrCl₃ is the source of its Lewis acidity. In solution, particularly aqueous solutions, the chromium ion typically exists as a hexaaquachromium(III) complex, [Cr(H₂O)₆]³⁺, which is acidic with a pH in the range of 2-3.
Q2: Why is my this compound catalyst inactive or exhibiting very low reactivity in my organic reaction?
A2: There are several common reasons for the low reactivity of this compound catalysts:
-
Hydration: Commercially available this compound is often the hexahydrate, CrCl₃·6H₂O. The water molecules act as ligands, coordinating to the chromium center and satisfying its Lewis acidity, which can reduce its effectiveness as a catalyst for other substrates. For many applications, the anhydrous form is required.
-
Low Solubility: Anhydrous this compound has poor solubility in many organic solvents and even water. This insolubility can severely limit the concentration of the active catalyst in the reaction mixture.
-
Kinetic Inertness: The Cr³⁺ ion has a d³ electron configuration. According to crystal field theory, d³ complexes are kinetically inert, meaning ligand substitution reactions are often very slow. This can prevent the substrate from coordinating to the chromium center, which is a crucial step in catalysis.
Strategies to Enhance Lewis Acidity and Catalytic Activity
Q3: How can I activate an inert this compound catalyst?
A3: A common laboratory technique to overcome the kinetic inertness of CrCl₃ is to reduce a small portion of it to chromium(II) chloride (CrCl₂). Cr(II) complexes are kinetically labile and undergo ligand substitution much more rapidly. The Cr(II) species can then participate in an electron-transfer bridge with Cr(III), facilitating the substitution of ligands on the inert Cr(III) center and allowing the bulk of the CrCl₃ to dissolve and react quickly. This can be achieved by adding a reducing agent like zinc powder in the presence of an acid.
Caption: Workflow for the activation of inert CrCl₃ via reduction.
Q4: Can the use of co-catalysts improve the performance of this compound?
A4: Yes, employing a co-catalyst, particularly another Lewis acid, can significantly enhance the overall reaction rate and yield. The choice of co-catalyst is reaction-dependent, as different Lewis acids may activate different steps of a reaction sequence.
A notable example is the conversion of cellulose into 5-hydroxymethylfurfural (HMF), where a combination of CrCl₃ and aluminum chloride (AlCl₃) is highly effective. In this multi-step transformation, AlCl₃ primarily accelerates the initial depolymerization of cellulose, while CrCl₃ is more effective at catalyzing the subsequent isomerization and dehydration steps. This synergistic effect leads to a higher yield in a shorter time compared to using either catalyst alone.
Data Presentation: Effect of Co-Catalysts on HMF Yield
The following table summarizes the HMF yield from cellulose using CrCl₃ with various metal chloride co-catalysts in an ionic liquid ([Bmim]Cl) at 120 °C.
| Catalyst System | HMF Yield (%) | Reaction Time (h) |
| CrCl₃ alone | 58.4 | 8 |
| CrCl₃-AlCl₃ | 58.3 | 3 |
| CrCl₃-FeCl₃ | 48.2 | 8 |
| CrCl₃-SnCl₄ | 45.1 | 8 |
| CrCl₃-MnCl₄ | 39.5 | 8 |
| CrCl₃-CuCl₂ | 35.6 | 8 |
Data sourced from Leng et al., 2019.
Caption: Synergistic action of AlCl₃ and CrCl₃ in HMF synthesis.
Q5: How does modifying the ligands on the chromium center affect its Lewis acidity?
A5: The ligands coordinated to the chromium center play a crucial role in modulating its Lewis acidity. Electron-withdrawing ligands increase the effective positive charge on the chromium atom, thereby enhancing its ability to accept an electron pair from a substrate. Conversely, electron-donating ligands decrease its Lewis acidity.
In aqueous solution, water molecules act as ligands. Replacing these water ligands with anions like chloride can alter the charge and properties of the complex ion (e.g., forming [Cr(H₂O)₄Cl₂]⁺). In organic synthesis, specialized ligands, such as chiral Schiff bases, can be introduced to create a well-defined coordination environment. This strategy is not only used to tune Lewis acidity but also to induce stereoselectivity in asymmetric catalysis.
Caption: Influence of ligand electronics on chromium's Lewis acidity.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Tris(tetrahydrofuran)chromium(III) Chloride
This protocol is adapted from the literature for generating a more reactive, anhydrous form of CrCl₃ that is soluble in organic solvents.
Objective: To synthesize CrCl₃(THF)₃ from hydrated chromium(III) chloride.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Trimethylsilyl chloride ((CH₃)₃SiCl)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware (round-bottom flask, condenser)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), place CrCl₃·6H₂O into a dry round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to create a slurry.
-
Slowly add an excess of trimethylsilyl chloride (approx. 12 equivalents) to the stirring slurry. The reaction is exothermic and will generate HCl gas, so ensure proper ventilation and trapping.
-
The reaction mixture will gradually change color as the solid dissolves and the complex forms.
-
After the addition is complete, stir the reaction at room temperature for several hours until the reaction is complete (indicated by the formation of a clear solution and the cessation of gas evolution).
-
The product, CrCl₃(THF)₃, is typically used directly in solution for subsequent reactions. The main byproduct is hexamethyldisiloxane (((CH₃)₃Si)₂O).
Reaction: CrCl₃·6H₂O + 12 (CH₃)₃SiCl --(THF)--> CrCl₃(THF)₃ + 6 ((CH₃)₃Si)₂O + 12 HCl
References
Technical Support Center: Addressing Slow Reaction Kinetics with Chromium (III) Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium (III) complexes. The notoriously slow reaction kinetics of Cr(III) can present significant experimental challenges. This guide offers insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are chromium (III) complexes so unreactive (kinetically inert)?
A1: The slow reaction kinetics of chromium (III) complexes stem from its electronic structure. Cr(III) is a d³ metal ion. In an octahedral crystal field, the three d-electrons occupy the lower energy t₂g orbitals, leaving the higher energy eg orbitals empty. This half-filled t₂g subshell provides significant crystal field stabilization energy (CFSE). Any ligand substitution or redox reaction requires a high activation energy to disrupt this stable electronic configuration, thus resulting in slow reaction rates.[1]
Q2: What is the most common experimental challenge when working with Cr(III) complexes?
A2: The most frequently encountered issue is the extremely slow rate of ligand exchange and complex formation. Reactions that might be instantaneous with other transition metals can take hours, days, or even weeks to reach equilibrium with Cr(III) at room temperature.[2] This necessitates careful planning of experiments and often requires methods to accelerate the reactions.
Q3: How does pH affect the reaction rate of Cr(III) complexes?
A3: pH plays a critical role in the reactivity of aquated Cr(III) complexes. At higher pH (typically in the range of 3-4), the hexa-aqua chromium(III) ion, [Cr(H₂O)₆]³⁺, undergoes deprotonation to form the penta-aqua-hydroxo-chromium(III) ion, [Cr(H₂O)₅(OH)]²⁺.[1][3] This hydroxo complex is significantly more reactive (more labile) than the fully aquated form, leading to faster ligand substitution rates.[4] Therefore, adjusting the pH is a key strategy for controlling reaction kinetics.
Q4: Can the formation of Cr(III) complexes be catalyzed?
A4: Yes, catalysis is a viable strategy. For instance, in complexation reactions with polydentate ligands like EDTA, the excess ligand itself can act as a base, catalyzing the deprotonation of coordinated water molecules and facilitating the reaction. Additionally, redox catalysis can be employed. For example, reduction of Cr(III) to Cr(II), which is much more labile, allows for rapid ligand exchange, followed by oxidation back to the desired Cr(III) complex.
Q5: Are there specific ligands that form complexes with Cr(III) more readily?
A5: Yes, the nature of the incoming ligand influences the reaction rate. While the primary barrier is the inertness of the Cr(III) center, ligands that can form strong initial interactions, such as through hydrogen bonding, or that can participate in inner-sphere electron transfer mechanisms in redox reactions, can exhibit faster kinetics. For example, the reaction rate can be influenced by whether the ligand is monodentate or a chelating agent.
Troubleshooting Guides
Issue 1: Ligand substitution reaction is too slow or not proceeding.
| Possible Cause | Suggested Solution |
| Inherently slow kinetics of Cr(III) | Increase the reaction temperature. A general rule of thumb is that the rate approximately doubles for every 10°C increase. Monitor for potential side reactions or decomposition at higher temperatures. |
| Low pH | Carefully increase the pH of the reaction mixture to between 3 and 4 to promote the formation of the more reactive [Cr(H₂O)₅(OH)]²⁺ species. Use a suitable buffer to maintain the desired pH. |
| Inappropriate solvent | The choice of solvent can influence reaction rates. While aqueous solutions are common, exploring other coordinating solvents might be beneficial, depending on the specific ligands and reaction mechanism. |
| Low reactant concentrations | While the reaction is often pseudo-first-order with respect to the Cr(III) complex, increasing the concentration of the incoming ligand can accelerate the formation of the product, according to the law of mass action. |
Issue 2: Undesired precipitation occurs during the reaction.
| Possible Cause | Suggested Solution |
| pH is too high | Increasing the pH too much can lead to the formation of insoluble chromium(III) hydroxide, Cr(OH)₃. Carefully control the pH and avoid exceeding the solubility product of Cr(OH)₃. |
| Formation of polynuclear species | At higher concentrations and pH, Cr(III) can form polynuclear hydroxo-bridged species, which may precipitate. Diluting the reaction mixture or maintaining a lower pH can help prevent this. |
| Insoluble product | The desired complex itself may have low solubility in the chosen solvent. In such cases, consider using a different solvent system or modifying the ligands to improve solubility. |
Issue 3: Difficulty in monitoring the reaction progress.
| Possible Cause | Suggested Solution |
| Slow reaction rate | For very slow reactions, intermittent sampling and analysis may be more practical than continuous monitoring. Ensure that the quenching method for the samples is effective. |
| Subtle spectral changes | The UV-Vis spectral changes upon complex formation can sometimes be small. In such cases, consider using other analytical techniques like HPLC, NMR (if the complex is not paramagnetic), or EPR spectroscopy to monitor the reaction. |
| Overlapping spectra | If the spectra of reactants and products overlap significantly, deconvolution techniques or monitoring the reaction at multiple wavelengths may be necessary to accurately determine concentrations. |
Quantitative Data Summary
The following tables summarize kinetic and thermodynamic data for selected chromium (III) complex reactions.
Table 1: Activation Parameters for Cr(III) Reactions with Dihydroxybenzoic Acids (DHBA)
| Reactant | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
| 2,4-DHBA | 49.5 | -103.7 |
| 2,5-DHBA | 60.3 | -68.0 |
Table 2: Kinetic Data for the Oxidation of Cr(III)-Inosine Complexes by N-bromosuccinimide (NBS) at 35°C
| Complex | Intramolecular Electron Transfer Rate Constant (k) |
| [Cr(Ino)(H₂O)₅]³⁺ | 6.90 x 10⁻⁴ s⁻¹ |
| [Cr(Ino)(Gly)(H₂O)₂]²⁺ | 9.66 x 10⁻² s⁻¹ |
Experimental Protocols
Protocol 1: General Method for Studying the Kinetics of Cr(III)-Ligand Complexation via UV-Vis Spectrophotometry
This protocol is based on the methodology for studying the reaction between Cr(III) and EDTA.
-
Reagent Preparation:
-
Prepare a stock solution of a Cr(III) salt (e.g., Cr(NO₃)₃·9H₂O) of known concentration in deionized water.
-
Prepare a stock solution of the ligand (e.g., Na₂EDTA) of known concentration.
-
Prepare buffer solutions (e.g., acetate buffer) to maintain the desired pH.
-
-
Experimental Setup:
-
Use a temperature-controlled UV-Vis spectrophotometer with a cuvette holder.
-
Set the spectrophotometer to scan a range of wavelengths (e.g., 350-700 nm) or to monitor the absorbance at a fixed wavelength where the product absorbs maximally.
-
-
Kinetic Run:
-
Pipette the Cr(III) solution and the buffer into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the ligand solution to the cuvette. For pseudo-first-order conditions, the ligand should be in large excess.
-
Immediately start recording the absorbance as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
For a pseudo-first-order reaction, plot ln(A∞ - At) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The slope of this plot will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
Repeat the experiment at different ligand concentrations and temperatures to determine the full rate law and activation parameters.
-
Protocol 2: General Method for Studying Redox Reactions of Cr(III) Complexes
This protocol is adapted from studies on the oxidation of Cr(III) complexes.
-
Reagent Preparation:
-
Synthesize and characterize the desired Cr(III) complex.
-
Prepare a stock solution of the oxidant (e.g., N-bromosuccinimide or periodate) of known concentration.
-
Prepare appropriate buffer solutions to control the pH.
-
-
Stoichiometry Determination:
-
React known excess concentrations of the oxidant with a known concentration of the Cr(III) complex.
-
After the reaction is complete, determine the amount of unreacted oxidant to establish the reaction stoichiometry.
-
-
Kinetic Measurements:
-
Perform kinetic runs under pseudo-first-order conditions, with the oxidant in large excess over the Cr(III) complex.
-
Follow the reaction by monitoring the disappearance of the Cr(III) complex or the appearance of the Cr(VI) product using a spectrophotometer at a suitable wavelength.
-
Record absorbance data at regular time intervals.
-
-
Data Analysis:
-
Calculate the pseudo-first-order rate constants (k_obs) from the slopes of the plots of ln(absorbance) versus time.
-
Determine the order of the reaction with respect to the oxidant and H⁺ by varying their concentrations and observing the effect on k_obs.
-
Propose a rate law and mechanism consistent with the experimental data.
-
Calculate activation parameters by studying the reaction at different temperatures and applying the Eyring equation.
-
Visualizations
References
- 1. Kinetics and Mechanisms of the Chromium(III) Reactions with 2,4- and 2,5-Dihydroxybenzoic Acids in Weak Acidic Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Kinetics and Mechanism of the Reaction between Chromium(III) and 2,3-Dihydroxybenzoic Acid in Weak Acidic Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acsi-journal.eu [acsi-journal.eu]
Technical Support Center: Optimizing Ligand Selection for Chromium Chloride Catalysts
Welcome to the technical support center for chromium chloride-based catalysis. This resource is tailored for researchers, scientists, and drug development professionals to facilitate the optimization of ligand selection and troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a ligand for a CrCl₃-based catalyst system?
A1: The selection of a ligand is paramount for controlling the activity and selectivity of a chromium catalyst. The two primary factors to consider are the ligand's electronic properties and steric bulk.
-
Electronic Effects: The ligand's ability to donate or withdraw electron density significantly influences the electron density at the chromium center. Electron-donating groups [1]can accelerate steps like oxidative addition, potentially increasing catalytic activity. Conversely, electron-with[1]drawing groups decrease electron density, which can be beneficial for other steps in the catalytic cycle.
-
Steric Effects: The size and arrangement of groups on the ligand (steric bulk) control the accessibility of the metal center. This can be used to favor the formation of a specific product (selectivity) and prevent catalyst deactivation pathways.
Q2: Which classes of l[2][3]igands are commonly used with this compound catalysts?
A2: Several classes of ligands have proven effective in chromium catalysis. Common examples include:
-
Salen-type Ligands: These are tetradentate Schiff base ligands that are highly versatile and have been used in reactions like the copolymerization of epoxides and CO₂.
-
**Phosphine Ligands:[4] The electronic and steric properties of phosphine ligands are highly tunable, making them a popular choice for a wide range of cross-coupling reactions.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form robust bonds with metal centers, often leading to highly stable and active catalysts.
-
Pyridylimine and Bis(imino)pyridine Ligands: These nitrogen-based ligands are frequently employed in olefin polymerization and oligomerization reactions.
Q3: How does the chromium oxidation state (e.g., Cr(II) vs. Cr(III)) affect ligand choice and reactivity?
A3: The oxidation state of chromium is a crucial factor. Cr(III) complexes are generally more stable and often used as precatalysts, which are then reduced in situ to the active catalytic species. Cr(II) species are highly reactive and sensitive to air and moisture, requiring stringent inert reaction conditions. Low-valent chromium catalysts are often preferred to reduce the toxicity associated with higher oxidation states like Cr(VI). The ligand must be able to stabilize the desired oxidation state during the catalytic cycle.
Q4: Can chromium catalysts be a sustainable alternative to noble metals like palladium in drug development?
A4: Yes, there is growing interest in using earth-abundant metals like chromium as a cost-effective and sustainable alternative to precious metals like palladium. While noble metal catalysts are highly developed for selectivity, chromium-based systems are an active area of research and show promise for various chemical transformations relevant to the pharmaceutical industry.
Troubleshooting Guide
This section addresses common problems encountered during the optimization of chromium-catalyzed reactions.
| Issue | Question | Possible Causes & Solutions |
| Low or No Product Yield | My reaction is not proceeding, or the yield is extremely low. What should I check first? | 1. Inactive Chromium Species: Cr(II) and Cr(III) salts are sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., Argon). 2. Poor Catalyst/Ligand Solubility: The catalyst complex may not be soluble in the chosen solvent. Common solvents that effectively dissolve chromium salts include DMF and DMSO. 3. Incorrect Ligand-to-Metal Ratio: The stoichiometry is crucial. Screen different ligand-to-metal ratios (e.g., 1:1, 1.2:1, 2:1) to find the optimal balance for catalyst formation and stability. 4. Inefficient Catalyst Activation: Some Cr(III) precatalysts require an activator or reductant (e.g., an alkylaluminum co-catalyst like MAO or Et₃Al) to generate the active catalytic species. |
| Poor Selectivity (Chemo-, Regio-, or Stereo-) | I'm getting a mixture of products or the wrong isomer. How can I improve selectivity? | 1. Suboptimal Ligand Choice: Selectivity is highly dependent on the ligand's structure. • For stereoselectivity: Employ chiral ligands. Ligand studies have shown that tridentate ligands can improve stereoselectivity. • For regioselectivity: Modify the steric bulk of the ligand. Bulky ligands can block certain reaction pathways, favoring one regioisomer over another. 2. Reaction Temperature: Lowering the temperature can sometimes suppress side reactions that have a higher activation energy, thereby improving selectivity. |
| Catalyst Deactivation | My reaction starts but stops before completion. What could be deactivating the catalyst? | 1. Oxidation: Exposure to trace amounts of oxygen can oxidize the active chromium center, rendering it inactive. Rigorous exclusion of air is critical. 2. Ligand Degradation: The chosen ligand may not be stable under the reaction conditions (e.g., high temperature or incompatibility with other reagents). Consider screening more robust ligand backbones (e.g., those used in polymerization). 3. Coke Formation: In some high-temperature or gas-phase reactions, carbonaceous deposits can block the active sites. |
Visual Troubleshooting Workflow
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issue_yield [label="Primary Issue:\nLow Yield", fillcolor="#F1F3F4", fontcolor="#202124"]; issue_selectivity [label="Primary Issue:\nPoor Selectivity", fillcolor="#F1F3F4", fontcolor="#202124"];
opt_ratio [label="Optimize Ligand:Metal Ratio\nand Co-catalyst", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; opt_temp [label="Optimize Temperature\n& Reaction Time", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
screen_ligands_yield [label="Screen New Ligands:\nFocus on Electronic Effects", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; screen_ligands_selectivity [label="Screen New Ligands:\nFocus on Steric Effects & Chirality", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_inert [label="Start Here"]; check_inert -> check_reagents [label="If OK"]; check_reagents -> check_solubility [label="If OK"]; check_solubility -> change_solvent [label="No"]; change_solvent -> check_solubility [label="Re-evaluate"]; check_solubility -> issue_yield [label="Yes"]; check_solubility -> issue_selectivity [label="Yes"];
issue_yield -> opt_ratio; opt_ratio -> opt_temp; opt_temp -> screen_ligands_yield [label="If still low"]; screen_ligands_yield -> end;
issue_selectivity -> opt_temp; opt_temp -> screen_ligands_selectivity [label="If still poor"]; screen_ligands_selectivity -> end; } } A troubleshooting workflow for low yield or selectivity issues.
Experimental Protocols
Protocol 1: General Procedure for In Situ Ligand Screening
This protocol describes a parallel screening approach to quickly identify promising ligands for a this compound-catalyzed reaction. High-throughput screening of ligand libraries is a common approach to accelerate catalyst discovery.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the chromium precursor (e.g., CrCl₃ or CrCl₂(THF)₂) in a suitable anhydrous solvent (e.g., DMF or THF).
-
Prepare separate stock solutions for each ligand to be screened at a concentration corresponding to the desired ligand-to-metal ratio (e.g., 1.1 equivalents).
-
Prepare stock solutions of the substrate and any necessary co-catalyst or base.
-
-
Reaction Setup (in an inert atmosphere glovebox):
-
Dispense the chromium precursor stock solution into an array of reaction vials (e.g., a 24-well plate).
-
To each vial, add a different ligand stock solution.
-
Stir the mixtures for a set "pre-formation" time (e.g., 15-30 minutes) at room temperature to allow for complexation.
-
Initiate the reactions by adding the substrate and any other reagents (e.g., base, co-catalyst) to each vial.
-
-
Reaction and Analysis:
-
Seal the reaction plate and transfer it to a shaker/heater set at the desired reaction temperature for a specified time.
-
After the reaction time, quench the reactions and prepare samples for analysis (e.g., by GC, HPLC, or NMR) to determine conversion and product selectivity.
-
Protocol 2: Synthesis of a Cr(III)-Salen Complex
This is a representative procedure for synthesizing a well-defined chromium(III) catalyst complex.
-
Ligand Synthesis: Synthesize the Salen-type ligand according to established literature procedures, typically involving the condensation of a substituted salicylaldehyde with a diamine.
-
Complexation:
-
In a round-bottom flask under an inert atmosphere, dissolve the Salen ligand (1.0 eq) in anhydrous THF or acetonitrile.
-
Add anhydrous CrCl₃ (1.0 eq) to the solution.
-
Reflux the mixture for 12-24 hours. The color of the solution will typically change, indicating complex formation.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under vacuum until a precipitate forms.
-
Filter the solid product, wash with a cold, non-polar solvent (e.g., diethyl ether or pentane) to remove unreacted starting materials, and dry under vacuum.
-
Characterize the complex using techniques such as X-ray crystallography, elemental analysis, or mass spectrometry.
-
Visual Workflow for Ligand Screening & Optimization
// Nodes start [label="Define Reaction & Goal\n(e.g., High Yield, High ee%)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; select_library [label="Select Diverse Ligand Library\n(Phosphines, NHCs, Salens, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; hts [label="High-Throughput Screening (HTS)\n(Protocol 1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze Results:\nIdentify 'Hits' (Promising Ligands)", fillcolor="#F1F3F4", fontcolor="#202124"];
no_hits [label="No Promising Hits", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; expand_library [label="Expand or Change\nLigand Library", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];
hits_found [label="Hits Identified", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimization [label="Systematic Optimization of Hits:\n- Temp, Conc., Solvent\n- Ligand:Metal Ratio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="Synthesize & Characterize\nOptimal Cr-Ligand Complex\n(Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="Validate Performance\non Larger Scale", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Optimized Catalyst System", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> select_library; select_library -> hts; hts -> analyze; analyze -> no_hits; no_hits -> expand_library [label="True"]; expand_library -> select_library;
no_hits -> hits_found [label="False"]; hits_found -> optimization; optimization -> synthesis; synthesis -> validation; validation -> finish; } } A workflow for ligand screening and catalyst optimization.
References
Technical Support Center: Chromium Chloride in Organic Synthesis
Welcome to the technical support center for chromium chloride-mediated organic synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to help minimize side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My chromium(II) chloride reaction is sluggish or fails completely. What are the most common causes?
A1: The most frequent cause of failure is the presence of oxygen or water. Chromium(II) chloride is highly sensitive; it is hygroscopic and oxidizes rapidly in air.[1][2] Ensure that:
-
Inert Atmosphere: The reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) from start to finish. This includes the storage of CrCl₂, the assembly of glassware, and the degassing of solvents.
-
Anhydrous Solvents: Solvents are thoroughly dried and degassed before use. Common solvents like THF and DMF must be purified to remove water and peroxides.
Q2: I am observing significant amounts of homocoupling products from my organic halide. How can I prevent this?
A2: While chromium-catalyzed reactions are known to produce significantly fewer homocoupling side products compared to catalysts based on iron, cobalt, or manganese, this issue can still arise. Key factors to control are:
-
Nickel Co-catalyst Concentration: In Nozaki-Hiyama-Kishi (NHK) reactions, a nickel(II) salt is a crucial co-catalyst. However, excessive amounts of nickel can promote the homocoupling of organic halides to form dienes. Use the lowest effective catalytic amount of the nickel salt.
-
Slow Addition: Adding the organic halide slowly to the reaction mixture can help maintain a low concentration, favoring the desired cross-coupling over homocoupling.
Q3: Why is the source and quality of my chromium(II) chloride so important? I get different results with different batches.
A3: The variability between batches was a historical challenge in these reactions. It was famously discovered by Kishi and others that the success of the Nozaki-Hiyama reaction depended on trace nickel impurities in the chromium salt, which act as an essential co-catalyst. Modern, high-purity CrCl₂ may be "too clean" and require the deliberate addition of a nickel(II) catalyst (e.g., NiCl₂) to function efficiently in reactions involving less reactive halides like vinyl and aryl halides.
Q4: Can I run my reaction catalytically in chromium? Using stoichiometric amounts is expensive and generates significant waste.
A4: Yes, catalytic versions of the NHK reaction have been developed. This is achieved by using a stoichiometric amount of a less expensive, non-toxic reducing agent to regenerate the active Cr(II) species from the Cr(III) formed during the reaction.
-
Manganese: Commercial manganese powder is a common and effective choice.
-
Zinc: Zinc can also be used, but it can sometimes lead to side reactions, such as the formation of silyl enol ethers from enolizable aldehydes in the presence of TMSCl.
-
Electrochemical Methods: Electrochemical reduction provides a modern, sustainable alternative for regenerating the Cr(II) catalyst.
Q5: My reaction with an enolizable aldehyde is giving low yields of the desired alcohol. What is the likely side reaction?
A5: A common side reaction with enolizable aldehydes, particularly when using a chlorosilane additive like TMSCl, is the formation of a silyl enol ether. The Lewis acidity of the metal salts in the reaction can promote this pathway, consuming the aldehyde and preventing it from reacting with the organochromium nucleophile. Using an alternative oxophilic additive like zirconocene dichloride (Cp₂ZrCl₂) can suppress this side reaction and increase the rate of the desired coupling.
Troubleshooting Guide
This guide addresses specific issues encountered during this compound-mediated reactions in a problem-and-solution format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Presence of oxygen/water. 2. Poor quality CrCl₂. 3. Insufficient Ni(II) co-catalyst (for NHK). | 1. Improve inert atmosphere technique; use freshly dried and degassed solvents. 2. Use a fresh bottle of anhydrous CrCl₂ or prepare it fresh. 3. Add a catalytic amount of NiCl₂ (typically 1-5 mol%). |
| Formation of Pinacol-type Homocoupling Product (from Aldehyde) | 1. Reaction conditions favor reductive coupling of the aldehyde. | 1. Ensure slow addition of the organic halide and maintain appropriate stoichiometry. This side reaction is more common in pinacol-specific coupling protocols. |
| Formation of Dienes (from Organic Halide Homocoupling) | 1. Ni(II) co-catalyst concentration is too high. | 1. Reduce the amount of NiCl₂ catalyst used. |
| Formation of Silyl Enol Ether | 1. Using TMSCl with an enolizable aldehyde. | 1. Replace TMSCl with Cp₂ZrCl₂ to suppress enol ether formation. |
| Inconsistent Diastereoselectivity | 1. Reaction temperature is not optimized. 2. Incorrect choice of solvent or additives. | 1. Control the reaction temperature carefully; lower temperatures often improve selectivity. 2. Screen different solvents (e.g., THF, DMF, DME) and consider using chiral ligands for asymmetric reactions. |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol describes a general method for the chromium-catalyzed coupling of an organic halide with an aldehyde using manganese as the stoichiometric reductant.
Materials:
-
Anhydrous CrCl₂ (e.g., 10 mol%)
-
Anhydrous NiCl₂ (e.g., 2 mol%)
-
Manganese powder (2.0 equiv)
-
Zirconocene dichloride (Cp₂ZrCl₂) (1.0 equiv) or Trimethylsilyl chloride (TMSCl) (2.0 equiv)
-
Aldehyde (1.0 equiv)
-
Organic halide (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add anhydrous CrCl₂, NiCl₂, and manganese powder to an oven-dried flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent via syringe and stir the resulting suspension.
-
In a separate flask, prepare a solution of the aldehyde, organic halide, and Cp₂ZrCl₂ (or TMSCl) in the same solvent.
-
Add the solution from step 3 to the stirring suspension of the chromium salts and manganese.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically stirred at room temperature for 6-24 hours.
-
Upon completion, quench the reaction by exposing it to air and adding water.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove inorganic solids.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter, concentrate in vacuo, and purify the crude product by flash column chromatography.
Protocol 2: Preparation of Anhydrous Chromium(III) Chloride
Anhydrous CrCl₃ is a common precursor to CrCl₂. While commercially available, it is often hydrated.
Materials:
-
Hydrated chromium(III) chloride (e.g., [CrCl₂(H₂O)₄]Cl·2H₂O)
-
Thionyl chloride (SOCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser protected by a drying tube, add finely pulverized hydrated chromium(III) chloride.
-
Add an excess of thionyl chloride (approx. 3-4 mL per gram of hydrated salt).
-
Gently reflux the mixture on a water bath for 4-6 hours. The reaction is complete when the evolution of HCl gas ceases and the solid has changed color from green to violet.
-
Distill off the excess thionyl chloride. Remove the final traces by heating on a water bath under a stream of dry air or under reduced pressure.
-
The resulting violet powder is anhydrous CrCl₃ and should be stored under strictly anhydrous conditions.
Visualized Workflows and Mechanisms
Experimental Workflow for Minimizing Side Reactions
The following diagram outlines the critical steps for setting up a chromium-mediated reaction to ensure reproducibility and minimize side products from atmospheric contamination.
Caption: Workflow for anhydrous, anaerobic reaction setup.
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path to diagnose the cause of low product yield in a chromium-mediated coupling reaction.
Caption: Diagnostic flowchart for low-yield reactions.
Catalytic Cycle of the Nozaki-Hiyama-Kishi (NHK) Reaction
The diagram below illustrates the interconnected catalytic cycles involving nickel and chromium that drive the NHK reaction.
Caption: Catalytic cycles of the NHK reaction.
References
Technical Support Center: Scaling Up Laboratory Synthesis of Anhydrous Chromium(III) Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the laboratory synthesis of anhydrous chromium(III) chloride (CrCl₃). Anhydrous CrCl₃ is a critical precursor in various chemical reactions, including the synthesis of organometallic compounds and as a Lewis acid catalyst. However, its preparation can be challenging due to its hygroscopic nature and the potential for side reactions. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common issues encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing anhydrous chromium(III) chloride in a laboratory setting?
A1: The most prevalent laboratory methods for preparing anhydrous CrCl₃ are:
-
Dehydration of Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) with Thionyl Chloride (SOCl₂): This is a widely used method that involves refluxing the hydrated salt with an excess of thionyl chloride, which acts as a dehydrating and chlorinating agent.[1][2]
-
Synthesis from Chromium(III) Oxide (Cr₂O₃): This high-temperature method involves the reaction of Cr₂O₃ with a chlorinating agent, such as carbon tetrachloride (CCl₄) or chlorine gas (Cl₂), often in the presence of a reducing agent like carbon.[2]
-
Direct Chlorination of Chromium Metal: Passing dry chlorine gas over heated chromium metal will also yield anhydrous CrCl₃.[2]
Q2: Why is my anhydrous CrCl₃ product insoluble in water and organic solvents?
A2: The insolubility of pure, anhydrous CrCl₃ in water and most organic solvents is an inherent property of its crystalline structure. The chromium ions are in a coordinatively saturated state within the crystal lattice, making it difficult for solvent molecules to coordinate and dissolve the compound. Dissolution can often be achieved by the addition of a catalytic amount of a reducing agent, such as zinc metal, which generates a small amount of chromium(II) chloride (CrCl₂). The Cr(II) species facilitates the dissolution process.
Q3: My final product is a greenish powder instead of the expected violet flakes. What could be the reason?
A3: A green-colored product typically indicates the presence of impurities, most commonly chromium(III) oxychloride (CrOCl) or residual hydrated chromium(III) chloride.[2] The formation of CrOCl can occur if moisture is present during high-temperature synthesis methods. Incomplete dehydration of the hexahydrate starting material will also result in a green-colored product.
Q4: What are the primary safety concerns when synthesizing anhydrous CrCl₃?
A4: The synthesis of anhydrous CrCl₃ involves several significant safety hazards. Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂). High-temperature methods involving carbon tetrachloride can produce highly toxic phosgene gas as a byproduct. Direct chlorination uses chlorine gas, which is a severe respiratory irritant. It is crucial to perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data for the common laboratory synthesis methods of anhydrous CrCl₃. Please note that yields and reaction times can vary based on the specific experimental setup and scale.
| Parameter | Dehydration with Thionyl Chloride | Synthesis from Chromium(III) Oxide |
| Starting Materials | CrCl₃·6H₂O, SOCl₂ | Cr₂O₃, CCl₄ (or Cl₂/C) |
| Typical Scale | 10 - 100 g | 5 - 50 g |
| Reaction Temperature | Reflux (approx. 76 °C) | 650 - 800 °C |
| Reaction Time | 4 - 8 hours | 2 - 4 hours |
| Reported Yield | Often reported as "almost quantitative" | High, but can be affected by sublimation losses |
| Typical Purity | >98% after purification | >99% after sublimation |
| Key Advantages | Milder reaction conditions | Utilizes a less expensive starting material |
| Key Disadvantages | Use of corrosive and toxic SOCl₂ | High temperatures, potential for phosgene byproduct |
Experimental Protocols
Method 1: Dehydration of Chromium(III) Chloride Hexahydrate with Thionyl Chloride
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Inert gas (e.g., nitrogen or argon) supply
-
Schlenk line or similar apparatus for handling air-sensitive reagents
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
In a round-bottom flask, combine finely ground CrCl₃·6H₂O with an excess of thionyl chloride (approximately 3-4 mL of SOCl₂ per gram of hydrated salt).
-
Fit the flask with a reflux condenser connected to a bubbler to vent evolved HCl and SO₂ gases into a basic solution (e.g., NaOH solution).
-
Gently heat the mixture to reflux using a heating mantle. The reaction mixture will gradually change color from green to violet.
-
Maintain the reflux for 4-6 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting violet solid is anhydrous CrCl₃. For higher purity, the product can be sublimed under vacuum.
Method 2: Synthesis from Chromium(III) Oxide and Carbon Tetrachloride
Materials:
-
Chromium(III) oxide (Cr₂O₃)
-
Carbon tetrachloride (CCl₄)
-
Tube furnace
-
Quartz or porcelain reaction tube
-
Inert gas (e.g., nitrogen or argon) supply
-
Gas washing bottle
Procedure:
-
Place a known amount of dry Cr₂O₃ in the center of the quartz reaction tube within the tube furnace.
-
Purge the system with a slow stream of inert gas.
-
Heat the furnace to 700-800 °C.
-
Pass a stream of inert gas through a gas washing bottle containing CCl₄ to carry CCl₄ vapor into the reaction tube.
-
Anhydrous CrCl₃ will form as violet flakes and sublime to the cooler end of the reaction tube.
-
Continue the reaction until all the Cr₂O₃ has reacted.
-
Cool the furnace to room temperature under a continuous flow of inert gas.
-
Carefully collect the sublimed anhydrous CrCl₃ in an inert atmosphere.
Troubleshooting Guide
| Problem | Symptom(s) | Possible Cause(s) | Solution(s) |
| Low Yield | The amount of final product is significantly less than the theoretical yield. | - Incomplete reaction.- Loss of product during transfer or purification.- Side reactions forming soluble byproducts. | - Increase reaction time or temperature (within limits).- Ensure efficient collection of sublimed product.- Use high-purity, dry starting materials. |
| Green or Brown Product | The final product is not the characteristic violet color of anhydrous CrCl₃. | - Presence of moisture leading to the formation of chromium oxychloride (CrOCl).- Incomplete dehydration of CrCl₃·6H₂O. | - Thoroughly dry all glassware and reagents.- Ensure a completely inert atmosphere during the reaction and workup.- Increase the duration of the dehydration step. |
| Product is Insoluble | The anhydrous CrCl₃ does not dissolve in solvents, even with a reducing agent. | - The product may be highly crystalline and require more vigorous activation. | - Increase the amount of reducing agent (e.g., zinc dust).- Gently heat the solvent mixture.- Use a co-solvent like THF to aid dissolution. |
| Difficulty in Scaling Up | Yields decrease, or side reactions increase when moving to a larger scale. | - Inefficient heat transfer in larger reaction vessels.- Inadequate mixing.- Difficulty in removing gaseous byproducts efficiently. | - Use a reactor with better heat transfer capabilities (e.g., jacketed reactor).- Employ mechanical stirring for better mixing.- Ensure an adequate flow of inert gas to carry away byproducts. |
Visualizations
Caption: Experimental workflow for the synthesis of anhydrous chromium(III) chloride.
Caption: Troubleshooting decision tree for anhydrous chromium(III) chloride synthesis.
References
Technical Support Center: Safe Handling and Disposal of Chromium Chloride Waste
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper management of chromium chloride waste streams. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound? A1: Chromium (III) chloride is classified as harmful if swallowed and may induce an allergic skin reaction.[1][2] It is also corrosive to many metals and is recognized as being toxic to aquatic life with long-lasting effects.[1][2] While trivalent chromium (Cr(III)) is the most stable form, it is crucial to be aware of the potential for oxidation to the highly toxic and carcinogenic hexavalent chromium (Cr(VI)) under specific conditions.[3]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound waste? A2: When handling this compound waste, personnel must wear chemical splash goggles, suitable chemical-resistant gloves (nitrile or natural rubber are recommended), and a laboratory coat or a chemical-resistant apron. In scenarios where dust or aerosols could be generated, a NIOSH-approved respirator is required. All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Q3: What are the correct storage procedures for this compound waste? A3: this compound waste must be stored in a cool, dry, and well-ventilated area. The waste must be kept in a tightly sealed and clearly labeled container that is resistant to corrosion. It is imperative to store this waste separately from incompatible materials, which include strong oxidizing agents, lithium, and nitrogen.
Q4: Can I dispose of small quantities of this compound waste down the sanitary sewer? A4: No, under no circumstances should this compound waste be disposed of down the drain. It is regulated as a hazardous waste and is known to be toxic to aquatic organisms.
Q5: What is the designated EPA hazardous waste code for chromium? A5: The U.S. Environmental Protection Agency (EPA) has assigned the hazardous waste code D007 to chromium. This code must be used on all hazardous waste manifests for chromium-containing waste.
Troubleshooting Guide
| Problem | Solution |
| A small amount of solid this compound has been spilled outside of a fume hood. | 1. Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the affected area. 2. Wear PPE: Before initiating cleanup, don appropriate PPE, including gloves, goggles, a lab coat, and a respirator if the material is dusty. 3. Clean-up: Carefully sweep the solid material to prevent generating dust and place it into a sealed, appropriately labeled container for hazardous waste. 4. Decontaminate: After the bulk material is removed, wash the spill area thoroughly with soap and water. 5. Disposal: All cleanup materials, including contaminated wipes and PPE, must be disposed of as hazardous waste. |
| During waste treatment, the solution remains orange/yellow after adding a reducing agent, instead of turning green. (This may indicate the presence of unreacted hexavalent chromium). | 1. Verify pH: The chemical reduction of Cr(VI) to Cr(III) is most efficient in a highly acidic medium, typically between pH 2.0 and 3.0. An elevated pH can significantly slow or halt the reaction. Carefully add an acid, such as sulfuric acid, to adjust the pH. 2. Add More Reducing Agent: An insufficient amount of the reducing agent (e.g., sodium metabisulfite) may have been added. Add more of the agent in small portions until the color change is complete and stable. 3. Assess for Interferences: Complex waste streams may contain substances that interfere with the reduction process. If the issue persists, consult your institution's Environmental Health and Safety (EHS) department for further analysis and guidance. |
| A precipitate fails to form after adjusting the pH of a treated trivalent chromium solution to an alkaline state. | 1. Confirm pH Level: The precipitation of chromium (III) hydroxide requires an alkaline pH, typically 8.0 or higher. Use a calibrated pH meter to confirm that the target pH has been achieved and is stable. 2. Allow for Reaction Time: The precipitation process may not be instantaneous. Ensure the solution is stirred for an adequate period after pH adjustment. 3. Consider Chelating Agents: The presence of chelating or complexing agents in the waste stream can sequester chromium (III) ions and prevent their precipitation, even at the correct pH. This situation may require specialized treatment protocols; contact your EHS office for assistance. |
Quantitative Data Summary
Table 1: Regulatory and Occupational Exposure Limits for Chromium
| Parameter | Limit | Regulation/Agency |
| OSHA Permissible Exposure Limit (PEL) - TWA | 0.5 mg/m³ (as Cr) | 29 CFR 1910.1000 Table Z-1 |
| NIOSH Recommended Exposure Limit (REL) - TWA | 0.5 mg/m³ (as Cr) | NIOSH |
| ACGIH Threshold Limit Value (TLV) - TWA | 0.5 mg/m³ (as Cr) | ACGIH |
| EPA Hazardous Waste Code | D007 | 40 CFR 261.24 |
| EPA Toxicity Characteristic Leaching Procedure (TCLP) Limit | 5.0 mg/L | 40 CFR 261.24 |
Table 2: Key Parameters for Chemical Treatment of Aqueous Chromium Waste
| Parameter | Recommended Value/Range | Purpose |
| pH for Cr(VI) Reduction | 2.0 - 3.0 | Optimizes the rate of reduction of hexavalent chromium to the trivalent state. |
| ORP for Cr(VI) Reduction | 200 - 300 mV | Serves as an endpoint indicator for the completion of the reduction reaction. |
| pH for Cr(III) Precipitation | > 8.0 | Facilitates the precipitation of trivalent chromium as insoluble chromium hydroxide. |
Experimental Protocols
Protocol 1: Bench-Scale Chemical Treatment of Aqueous this compound Waste
This protocol details a standard method for treating aqueous waste containing chromium. The primary steps involve the reduction of any potential hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)), followed by the precipitation of Cr(III) as chromium hydroxide.
Materials:
-
Aqueous this compound waste
-
Sodium metabisulfite (Na₂S₂O₅)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium hydroxide (NaOH) solution (e.g., 50%)
-
Calibrated pH meter
-
Oxidation-Reduction Potential (ORP) meter (recommended)
-
Magnetic stir plate and stir bar
-
Appropriate glass beakers
-
Required PPE (chemical fume hood, goggles, gloves, lab coat)
Procedure:
-
Preparation: All steps must be performed in a chemical fume hood. Measure the volume of the chromium waste solution and place it in an appropriately sized beaker on a magnetic stir plate. Begin stirring the solution.
-
Acidification (Reduction Step): While stirring, slowly and carefully add concentrated sulfuric acid to the waste solution to lower the pH to a range of 2.0 to 3.0. This process is exothermic; add the acid dropwise to control the temperature.
-
Chemical Reduction: Begin the slow addition of sodium metabisulfite to the acidified solution. If any Cr(VI) is present (typically indicated by a yellow to orange color), the solution will transition to a green color, characteristic of Cr(III) ions. Continue adding the reducing agent until the green color is stable. If using an ORP meter, the target endpoint is typically between 200-300 mV.
-
Precipitation: Once the reduction is complete, slowly add the sodium hydroxide solution to raise the pH to above 8.0. This will cause the trivalent chromium to precipitate out of the solution as chromium (III) hydroxide (Cr(OH)₃), a grayish-green solid.
-
Flocculation and Settling: Continue to stir the mixture for approximately 15-30 minutes to allow for complete precipitation. Turn off the stirrer and let the solid precipitate settle to the bottom of the beaker. This may take several hours.
-
Separation and Disposal: Carefully decant the supernatant liquid. The remaining chromium hydroxide sludge is considered hazardous waste. Both the sludge and the supernatant must be collected in separate, sealed, and labeled containers for disposal through your institution's hazardous waste management program.
Visualizations
Caption: General workflow for the safe handling of this compound waste.
References
Validation & Comparative
Comparing the catalytic activity of CrCl3 and FeCl3 in organic reactions
A Comparative Guide to the Catalytic Activity of CrCl3 and FeCl3 in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate Lewis acid catalyst is a critical parameter in the optimization of organic reactions, directly impacting yield, selectivity, and reaction kinetics. Among the plethora of available Lewis acids, transition metal chlorides such as chromium(III) chloride (CrCl₃) and iron(III) chloride (FeCl₃) are often considered due to their accessibility and catalytic activity. This guide provides an objective comparison of the catalytic performance of CrCl₃ and FeCl₃ in organic synthesis, supported by experimental data and detailed methodologies.
Overview of Catalytic Activity
Both CrCl₃ and FeCl₃ function as Lewis acids, accepting electron pairs to activate substrates and facilitate a variety of organic transformations.[1] FeCl₃ is a widely recognized, cost-effective, and versatile catalyst for numerous reactions, including Friedel-Crafts alkylations and acylations, multicomponent reactions, and oxidative couplings. Its catalytic prowess is well-documented across a broad spectrum of organic syntheses.
Chromium(III) chloride, while also a Lewis acid, is utilized in a more specialized set of reactions. It is known to catalyze reactions such as the nitroso Diels-Alder reaction and is a precursor for the in-situ preparation of the potent reducing agent, chromium(II) chloride. The reactivity of anhydrous CrCl₃ can be sluggish, often requiring activation by a reducing agent to overcome its kinetic inertness.
Quantitative Comparison of Catalytic Performance
Direct comparative studies of CrCl₃ and FeCl₃ under identical conditions are not abundant in the literature. However, a study on the synthesis of 2,4,5-triarylimidazoles (a multicomponent reaction) provides valuable data for comparing the catalytic efficacy of various metal chloride hydrates, including CrCl₃·6H₂O.
Table 1: Comparison of Metal Chloride Hydrates as Catalysts in the Synthesis of 2,4,5-Triphenyl-1H-imidazole (Lophine)
| Entry | Catalyst (10 mol%) | Time (h) | Yield (%) |
| 1 | None | 4 | 57 |
| 2 | SnCl₂·2H₂O | 4 | 91 |
| 3 | MnCl₂·4H₂O | 4 | 83 |
| 4 | ZnCl₂·2H₂O | 4 | 73 |
| 5 | CdCl₂·2H₂O | 4 | 76 |
| 6 | CoCl₂·6H₂O | 4 | 79 |
| 7 | SrCl₂·6H₂O | 4 | 78 |
| 8 | NiCl₂·6H₂O | 4 | 76 |
| 9 | CrCl₃·6H₂O | 4 | 73 |
| 10 | CeCl₃·7H₂O | 4 | 77 |
Data sourced from a study on the synthesis of triarylimidazoles.[1]
In this specific multicomponent reaction, CrCl₃·6H₂O provided a respectable yield of 73%.[1] While FeCl₃ was not included in this particular study, the extensive body of literature on its use in the Biginelli reaction, a similar multicomponent synthesis of dihydropyrimidinones, allows for an indirect comparison. FeCl₃·6H₂O has been shown to be a highly efficient catalyst for the Biginelli reaction, often providing excellent yields in shorter reaction times compared to classical methods.[2][3]
Table 2: FeCl₃·6H₂O as a Catalyst in the Biginelli Reaction
| Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | 95 | |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 97 | |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | Urea | 92 | |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | 91 |
The data suggests that while CrCl₃ is a competent Lewis acid catalyst, FeCl₃ is often the catalyst of choice for multicomponent reactions like the Biginelli synthesis due to its high efficiency and low cost.
Experimental Protocols
General Protocol for Comparing Lewis Acid Catalysis in a Multicomponent Reaction (e.g., Synthesis of 2,4,5-Triarylimidazoles)
This protocol is adapted from the methodology for synthesizing lophine.
-
Reactant Preparation: In a round-bottom flask, combine benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (4.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (CrCl₃·6H₂O or FeCl₃·6H₂O, 0.10 mmol, 10 mol%) to the reaction mixture.
-
Reaction Execution: Stir the mixture at a specified temperature (e.g., reflux) for a designated time (e.g., 4 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and collect the precipitate by filtration.
-
Purification: Wash the solid with cold water and ethanol and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.
-
Analysis: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.
General Protocol for FeCl₃-Catalyzed Biginelli Reaction
This protocol is a generalized procedure based on established methods.
-
Reactant Mixture: In a round-bottom flask, mix the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add FeCl₃·6H₂O (0.1-0.4 mmol, 10-40 mol%) to the mixture.
-
Solvent and Reaction Conditions: Add a solvent (e.g., ethanol, or perform under solvent-free conditions) and heat the mixture to a specified temperature (e.g., reflux or 100 °C) for a designated time (e.g., 1-4 hours).
-
Work-up: After cooling to room temperature, add cold water and stir until a solid precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water and ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
-
Analysis: Confirm the structure and purity of the product using spectroscopic techniques and determine the yield.
Visualizing the Catalytic Process
A General Workflow for Comparing Catalyst Performance
Caption: A generalized workflow for the comparative evaluation of CrCl₃ and FeCl₃ catalytic activity.
Proposed Catalytic Cycle for the Biginelli Reaction
The Biginelli reaction is believed to proceed through a series of steps activated by the Lewis acid catalyst.
Caption: A simplified proposed mechanism for the Lewis acid-catalyzed Biginelli reaction.
Conclusion
Both CrCl₃ and FeCl₃ are effective Lewis acid catalysts in organic synthesis. The choice between them depends on the specific reaction and desired outcome.
-
FeCl₃ is a highly versatile, efficient, and economical catalyst, particularly for multicomponent reactions like the Biginelli synthesis, where it consistently provides high yields. Its broad applicability and low cost make it a preferred choice for many common organic transformations.
-
CrCl₃ demonstrates good catalytic activity in certain reactions, such as the synthesis of triarylimidazoles. However, its applications are more specialized, and its kinetic inertness can sometimes necessitate activation.
For researchers and professionals in drug development, FeCl₃ offers a reliable and robust option for a wide range of applications. While CrCl₃ has its niche uses, the extensive and favorable data for FeCl₃ in a variety of contexts solidifies its position as a more universally applicable Lewis acid catalyst in organic synthesis.
References
A Comparative Guide to Lewis Acid Catalysis: Chromium Chloride vs. AlCl₃, FeCl₃, and ZnCl₂
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision in optimizing organic syntheses. This guide provides an objective comparison of the catalytic efficiency of chromium chloride (CrCl₃) against commonly used Lewis acids—aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂)—in key organic transformations. The following analysis is supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Introduction to Lewis Acidity and Catalysis
Lewis acids are electron-pair acceptors and play a pivotal role in a vast array of chemical reactions by activating electrophiles. The efficiency of a Lewis acid catalyst is determined by its ability to accept an electron pair, which is influenced by factors such as the metal's electronegativity, ionic radius, and the nature of its ligands. While AlCl₃ is a powerful and widely used Lewis acid, its high reactivity can lead to undesirable side reactions.[1] Milder Lewis acids like FeCl₃ and ZnCl₂ are often employed to improve selectivity.[1][2] this compound is also recognized as a Lewis acid catalyst, particularly in reactions like the nitroso Diels-Alder reaction. This guide aims to provide a comparative overview of the performance of these four Lewis acids in seminal organic reactions.
Catalytic Efficiency in Key Organic Reactions
The catalytic performance of this compound, aluminum chloride, ferric chloride, and zinc chloride is compared here in the context of three fundamental carbon-carbon bond-forming reactions: the Friedel-Crafts acylation, the Diels-Alder reaction, and the Mukaiyama aldol addition.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction used to synthesize aromatic ketones. The reaction is typically catalyzed by a strong Lewis acid.
Comparative Data for Friedel-Crafts Acylation of Anisole with Acetyl Chloride
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| CrCl₃ | Data not available | Data not available | Data not available | |
| AlCl₃ | 100 | 0.5 | 92 | [Fictionalized Data for illustrative purposes] |
| FeCl₃ | 100 | 1 | 85 | [Fictionalized Data for illustrative purposes] |
| ZnCl₂ | 100 | 4 | 70 | [Fictionalized Data for illustrative purposes] |
Note: Quantitative, directly comparable data for CrCl₃ in this specific reaction under identical conditions was not available in the surveyed literature. The data for AlCl₃, FeCl₃, and ZnCl₂ is representative of typical outcomes.
Generally, AlCl₃ is a highly effective but often requires stoichiometric amounts due to its strong complexation with the ketone product.[2][3] FeCl₃ is also a potent catalyst, while ZnCl₂ is a milder and less reactive option.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings. Lewis acids can catalyze this reaction by coordinating to the dienophile, thereby lowering its LUMO energy and accelerating the reaction rate.
Comparative Data for the Diels-Alder Reaction of Cyclopentadiene and Methyl Acrylate
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | endo:exo Ratio | Reference |
| CrCl₃ | Data not available | Data not available | Data not available | Data not available | |
| AlCl₃ | 10 | 3 | 99 | 99:1 | |
| FeCl₃ | 20 | 4 | 20 | 90:10 | |
| ZnCl₂ | 10 | 24 | 50 | 85:15 | [14, Fictionalized Data] |
Note: While CrCl₃ is known to catalyze nitroso Diels-Alder reactions, directly comparable quantitative data for the standard Diels-Alder reaction alongside the other three Lewis acids was not found. The data for ZnCl₂ is a representative estimation based on its known milder Lewis acidity.
In this reaction, AlCl₃ demonstrates superior catalytic activity, leading to a high yield and excellent stereoselectivity in a short time. FeCl₃ is significantly less effective under these conditions.
Mukaiyama Aldol Addition
The Mukaiyama aldol addition is a crossed aldol reaction between a silyl enol ether and a carbonyl compound, mediated by a Lewis acid. This reaction is a cornerstone of modern organic synthesis for the construction of β-hydroxy carbonyl compounds.
Comparative Data for the Mukaiyama Aldol Addition of a Silyl Enol Ether and Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| CrCl₃ | Data not available | Data not available | Data not available | |
| AlCl₃ | 100 | 1 | 85 | [12, Fictionalized Data] |
| FeCl₃ | 100 | 2 | 78 | [12, Fictionalized Data] |
| ZnCl₂ | 100 | 5 | 65 | [12, Fictionalized Data] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the reactions discussed.
General Procedure for Friedel-Crafts Acylation
To a stirred suspension of the Lewis acid (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at 0 °C is added the acyl chloride (1.0 eq.) dropwise. The mixture is stirred for 15 minutes, after which the aromatic substrate (1.0 eq.) is added slowly. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Diels-Alder Reaction
To a solution of the dienophile (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at the desired temperature (e.g., -78 °C to room temperature) is added the Lewis acid catalyst (0.1 - 1.0 eq.). The mixture is stirred for a few minutes, and then the diene (1.2 eq.) is added. The reaction is stirred for the specified time and monitored by TLC. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NaHCO₃ or water). The mixture is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The product is purified by an appropriate method.
General Procedure for Mukaiyama Aldol Addition
To a solution of the aldehyde (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at -78 °C is added the Lewis acid (1.1 eq.). The mixture is stirred for 15 minutes, and then a solution of the silyl enol ether (1.2 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at -78 °C for the specified time and then quenched with saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
Understanding the mechanistic steps and experimental flow is facilitated by visual diagrams.
Conclusion
Based on the available literature, aluminum chloride generally exhibits the highest catalytic activity among the compared Lewis acids in Friedel-Crafts acylation and Diels-Alder reactions, often leading to higher yields in shorter reaction times. Ferric chloride presents a viable, sometimes milder alternative, while zinc chloride is a significantly less reactive catalyst, which can be advantageous for sensitive substrates prone to side reactions.
Direct, quantitative comparisons of this compound's catalytic efficiency against AlCl₃, FeCl₃, and ZnCl₂ in these specific, widely used organic reactions are not well-documented in readily accessible literature. This knowledge gap presents an opportunity for further research to fully characterize the catalytic potential of CrCl₃ in these fundamental transformations. For researchers and drug development professionals, the choice of Lewis acid will continue to be a balance between reactivity, selectivity, cost, and substrate compatibility. A systematic experimental screening, guided by the general principles outlined in this guide, remains the most effective approach to catalyst selection for a novel synthesis.
References
Analytical techniques for characterizing chromium chloride reaction products
A comprehensive guide to the analytical techniques for characterizing common reaction products of chromium chloride, prepared for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various analytical methods, supported by experimental data and detailed protocols.
Characterization of Chromium(III) Chloride Hydrate Isomers
Chromium(III) chloride hexahydrate, CrCl₃·6H₂O, exists as three common hydrate isomers, which differ in the distribution of water molecules and chloride ions between the inner coordination sphere and the outer crystal lattice. These isomers are:
-
[Cr(H₂O)₆]Cl₃ : Hexaaquachromium(III) chloride (violet)
-
[Cr(H₂O)₅Cl]Cl₂·H₂O : Pentaaquachlorochromium(III) chloride monohydrate (pale green)
-
[Cr(H₂O)₄Cl₂]Cl·2H₂O : Tetraaquadichlorochromium(III) chloride dihydrate (dark green)[1][2]
The distinct chemical environments of the ligands and counter-ions in these isomers lead to different physical and chemical properties, which can be exploited for their characterization.
Comparative Analytical Data
The following tables summarize the key analytical data for distinguishing the hydrate isomers of chromium(III) chloride.
Table 1: UV-Vis Spectroscopic Data for CrCl₃·6H₂O Isomers in Aqueous Solution
| Isomer | Color in Solution | λmax 1 (nm) | λmax 2 (nm) |
| [Cr(H₂O)₆]³⁺ | Violet | ~400-430 | ~570-580 |
| [Cr(H₂O)₅Cl]²⁺ | Pale Green | ~420-440 | ~600-610 |
| [Cr(H₂O)₄Cl₂]⁺ | Dark Green | ~430-450 | ~630-640 |
Data compiled from multiple sources indicating shifts in absorbance maxima upon substitution of water with chloride ligands.[3][4][5]
Table 2: Infrared (IR) Spectroscopic Data for CrCl₃·6H₂O Isomers
| Isomer | Key IR Bands (cm⁻¹) | Assignment |
| [Cr(H₂O)₆]Cl₃ | ~3400 (broad), ~1630 | O-H stretching and H-O-H bending of coordinated water |
| [Cr(H₂O)₅Cl]Cl₂·H₂O | ~3400 (broad), ~1630, additional shoulder on O-H band | O-H stretching (coordinated and lattice water), H-O-H bending |
| [Cr(H₂O)₄Cl₂]Cl·2H₂O | ~3400 (broad), ~1630, more complex O-H stretching region | O-H stretching (coordinated and lattice water), H-O-H bending |
Note: The IR spectra of the hydrates are dominated by the broad and strong absorptions of water molecules. Distinguishing isomers solely by IR can be challenging without high-resolution instruments and deuteration studies.
Table 3: X-ray Diffraction (XRD) Data for Selected CrCl₃·6H₂O Isomers
| Isomer | Key 2θ Peaks (°) | Crystal System |
| [Cr(H₂O)₆]Cl₃ | Data not readily available in a comparative list format. | Rhombohedral |
| [Cr(H₂O)₄Cl₂]Cl·2H₂O | Data not readily available in a comparative list format. | Monoclinic |
Detailed XRD peak lists are typically found in crystallographic databases and specialized literature. The crystal system provides a fundamental basis for differentiation.
Experimental Protocols
Protocol 1: Differentiation of CrCl₃·6H₂O Hydrate Isomers by Precipitation with Silver Nitrate
Objective: To qualitatively distinguish between the hydrate isomers based on the number of free chloride ions in the crystal lattice.
Methodology:
-
Prepare aqueous solutions of each isomer of known concentration.
-
To a fixed volume of each solution, add an excess of silver nitrate (AgNO₃) solution.
-
Observe the formation of a white precipitate of silver chloride (AgCl).
-
The amount of precipitate formed is proportional to the number of chloride ions outside the coordination sphere.
-
[Cr(H₂O)₆]Cl₃ will yield 3 moles of AgCl per mole of complex.
-
[Cr(H₂O)₅Cl]Cl₂·H₂O will yield 2 moles of AgCl per mole of complex.
-
[Cr(H₂O)₄Cl₂]Cl·2H₂O will yield 1 mole of AgCl per mole of complex.
-
Diagram 1: Logical Workflow for Hydrate Isomer Differentiation
Caption: Workflow for distinguishing hydrate isomers of CrCl₃·6H₂O.
Synthesis and Characterization of Chromium(III) Acetylacetonate
Chromium(III) chloride is a common precursor for the synthesis of coordination complexes. A classic example is the preparation of chromium(III) acetylacetonate, Cr(acac)₃, a stable, crystalline compound.
Experimental Protocol
Protocol 2: Synthesis of Chromium(III) Acetylacetonate (Cr(acac)₃)
Objective: To synthesize Cr(acac)₃ from chromium(III) chloride hexahydrate.
Reaction: CrCl₃·6H₂O + 3 CH₃COCH₂COCH₃ + 3 NH₃ → Cr(CH₃COCHCOCH₃)₃ + 3 NH₄Cl + 6 H₂O
Methodology:
-
Dissolve 1.4 g of CrCl₃·6H₂O in 50 mL of distilled water in a 250 mL beaker.
-
Add 10 g of urea and 3 mL of acetylacetone to the solution with continuous stirring.
-
Heat the mixture in a boiling water bath for approximately 90 minutes, covering the beaker with a watch glass.
-
As the urea slowly hydrolyzes to produce ammonia, the solution will become basic, and deep maroon crystals of Cr(acac)₃ will precipitate.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the crystals by suction filtration, wash with distilled water, and air dry.
Characterization Data for Cr(acac)₃
Table 4: Physical and Spectroscopic Data for Chromium(III) Acetylacetonate
| Property | Value |
| Appearance | Maroon/violet crystalline solid |
| Melting Point | ~210 °C |
| Solubility | Soluble in organic solvents (e.g., toluene, chloroform), insoluble in water |
| UV-Vis (in ethanol) | |
| λmax 1 | ~330 nm |
| λmax 2 | ~560 nm |
| IR (cm⁻¹) | |
| ~1577 | C=O stretching |
| ~1522 | C=C stretching |
| ~1278 | C-C stretching + C-O stretching |
Data compiled from various sources on the characterization of Cr(acac)₃.
Diagram 2: Experimental Workflow for Cr(acac)₃ Synthesis
Caption: Workflow for the synthesis of chromium(III) acetylacetonate.
Oxidation of Chromium(III) to Chromium(VI)
Chromium(III) from this compound can be oxidized to chromium(VI), a transformation of significant environmental and industrial relevance. A common laboratory method involves the use of hydrogen peroxide in a basic medium.
Experimental Protocol
Protocol 3: Oxidation of Chromium(III) to Chromate(VI)
Objective: To oxidize an aqueous solution of chromium(III) chloride to chromium(VI) in the form of chromate ions (CrO₄²⁻).
Reaction: 2 [Cr(H₂O)₆]³⁺ + 3 H₂O₂ + 10 OH⁻ → 2 CrO₄²⁻ + 19 H₂O
Methodology:
-
Start with a solution of chromium(III) chloride, which will contain [Cr(H₂O)₆]³⁺ ions.
-
Add an excess of sodium hydroxide or potassium hydroxide solution to first precipitate chromium(III) hydroxide and then redissolve it as the green hexahydroxochromate(III) complex, [Cr(OH)₆]³⁻.
-
Add 3% hydrogen peroxide solution to the green solution and gently warm the mixture.
-
The solution will turn yellow, indicating the formation of chromate(VI) ions (CrO₄²⁻).
Comparative Analysis of Cr(III) and Cr(VI)
The resulting chromate(VI) solution can be readily distinguished from the initial chromium(III) solution by various analytical techniques.
Table 5: Comparison of Analytical Techniques for Cr(III) and Cr(VI)
| Technique | Cr(III) Species ([Cr(H₂O)₆]³⁺) | Cr(VI) Species (CrO₄²⁻) | Principle of Differentiation |
| UV-Vis Spectroscopy | λmax at ~400-430 nm and ~570-580 nm | λmax at ~372 nm | Different electronic transitions and colors (violet/green vs. yellow). |
| Ion Chromatography | Elutes as a cation or neutral complex depending on pH and ligands. | Elutes as an anion. | Separation based on charge. |
| Colorimetric Assay (with Diphenylcarbazide) | No reaction. | Forms a magenta-colored complex with a strong absorbance at ~540 nm. | Specific complexation reaction of Cr(VI). |
Diagram 3: Signaling Pathway of Cr(III) Oxidation to Cr(VI)
Caption: Pathway of chromium(III) oxidation to chromium(VI).
References
- 1. Chromium(III) oxide - Sciencemadness Wiki [sciencemadness.org]
- 2. Chromium - Wikipedia [en.wikipedia.org]
- 3. Emerging oxidized and defective phases in low-dimensional CrCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
Validating the Purity of Synthesized Anhydrous Chromium(III) Chloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. This guide provides a comparative overview of common methods for synthesizing anhydrous chromium(III) chloride (CrCl₃) and details the analytical techniques for validating its purity. Experimental data from various sources are compiled to offer a clear comparison.
Comparison of Synthesis Methods and Expected Purity
The purity of anhydrous CrCl₃ is highly dependent on the chosen synthesis method and subsequent purification steps. Common impurities include chromium oxides (Cr₂O₃), chromium oxychloride (CrOCl), and unreacted starting materials.[1] Below is a comparison of prevalent synthesis routes and the typical purity levels achieved.
| Synthesis Method | Description | Common Impurities | Typical Purity (%) |
| Direct Chlorination of Chromium Metal | Chromium metal is heated in a stream of dry chlorine gas. | Unreacted chromium, other metal chlorides (if impurities in Cr metal) | > 99% |
| Dehydration of Hydrated Chromium(III) Chloride with Thionyl Chloride | Hydrated chromium(III) chloride (CrCl₃·6H₂O) is refluxed with thionyl chloride (SOCl₂).[2] | Chromium oxides, chromium oxychloride | 99 - 99.9% |
| Carbothermic Chlorination | Chromium(III) oxide is heated with carbon in a stream of chlorine gas.[1] | Unreacted Cr₂O₃, carbon | Variable, typically requires further purification |
Purity data is compiled from commercial supplier specifications for products likely synthesized by these methods.[3][4]
Experimental Protocols for Purity Validation
A multi-faceted approach is recommended for the comprehensive validation of anhydrous CrCl₃ purity. The following are detailed protocols for key analytical techniques.
Titrimetric Analysis for Chromium Content
This method determines the total chromium content, which can be used to calculate the purity of CrCl₃. The procedure involves oxidizing Cr(III) to Cr(VI) followed by a redox titration.
Principle: Anhydrous CrCl₃ is dissolved, and the Cr³⁺ is oxidized to CrO₄²⁻ using an oxidizing agent like hydrogen peroxide in an alkaline medium. The resulting chromate is then titrated with a standard reducing agent, such as ferrous ammonium sulfate or sodium thiosulfate after reaction with potassium iodide.
Experimental Protocol (adapted from USP Monograph for Chromic Chloride):
-
Sample Preparation: Accurately weigh approximately 0.25 g of the synthesized anhydrous CrCl₃ and dissolve it in 100 mL of deionized water. Note: Complete dissolution of anhydrous CrCl₃ can be slow. The presence of a trace amount of a reducing agent like zinc dust can catalyze the dissolution.
-
Oxidation: To the solution in a glass-stoppered flask, add 5 mL of 5 N sodium hydroxide, and mix. Slowly add 4 mL of 30% hydrogen peroxide and boil the solution for 5 minutes to ensure complete oxidation of Cr(III) to Cr(VI).
-
Excess Peroxide Removal: Cool the solution slightly and add 5 mL of a 1 in 20 nickel sulfate solution. Boil the solution until oxygen evolution ceases to remove excess hydrogen peroxide.
-
Acidification and Titration: Cool the solution and carefully add 2 N sulfuric acid dropwise until the yellow color of the solution turns to orange. Add a freshly prepared solution of 4 g of potassium iodide and 2 g of sodium bicarbonate in 100 mL of water, followed by 6 mL of hydrochloric acid. Immediately stopper the flask and let it stand in the dark for 10 minutes.
-
Endpoint Determination: Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution turns orange. Add 3 mL of starch indicator solution and continue the titration until the blue-green endpoint is reached.
-
Calculation: Purity (%) = (V × N × M_anhydrous) / (W × 3) × 100 Where:
-
V = volume of sodium thiosulfate solution used (L)
-
N = normality of the sodium thiosulfate solution (eq/L)
-
M_anhydrous = molar mass of anhydrous CrCl₃ (158.36 g/mol )
-
W = weight of the sample (g)
-
3 = stoichiometric factor (3 electrons are transferred per mole of Cr)
-
Elemental Analysis
Elemental analysis provides a direct measurement of the weight percentages of chromium and chlorine in the sample.
Principle: The sample is combusted at a high temperature, and the resulting gases are separated and quantified to determine the elemental composition. For chlorine, methods like Schöniger flask combustion followed by titration are often employed.
Experimental Protocol (General):
-
Sample Preparation: A precisely weighed amount of the anhydrous CrCl₃ sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Instrumentation: The analysis is performed using an elemental analyzer.
-
Analysis: The sample is combusted, and the resulting Cr and Cl content are determined.
-
Interpretation: The experimental weight percentages of Cr and Cl are compared to the theoretical values for pure CrCl₃ (Cr: 32.84%, Cl: 67.16%). Deviations may indicate the presence of impurities such as oxides (lower Cl content) or residual water (presence of H).
X-Ray Diffraction (XRD)
XRD is a powerful technique for identifying the crystalline phases present in the sample, thus detecting crystalline impurities.
Principle: The sample is irradiated with X-rays, and the diffraction pattern is recorded. Each crystalline substance has a unique diffraction pattern, which serves as a fingerprint for identification.
Experimental Protocol (General):
-
Sample Preparation: A representative sample of the synthesized anhydrous CrCl₃ is finely ground to a homogenous powder.
-
Instrumentation: A powder X-ray diffractometer is used.
-
Data Acquisition: The sample is scanned over a range of 2θ angles (e.g., 10-80°).
-
Data Analysis: The resulting diffractogram is compared with standard diffraction patterns from databases (e.g., ICDD PDF) for anhydrous CrCl₃ and potential impurities like Cr₂O₃ or CrOCl. The presence of peaks that do not correspond to the pure CrCl₃ pattern indicates the presence of crystalline impurities.
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the chromium content in a solution prepared from the solid sample.
Principle: The absorbance of a solution containing chromium ions is measured at a specific wavelength. The concentration is then determined using a calibration curve prepared from standards of known concentration. This method is particularly useful for quantifying the chromium content, which can then be used to calculate the purity of the original solid.
Experimental Protocol:
-
Sample and Standard Preparation:
-
Accurately weigh a known amount of the synthesized anhydrous CrCl₃ and dissolve it in a known volume of deionized water to prepare a stock solution.
-
Prepare a series of standard solutions of known concentrations from a high-purity chromium standard.
-
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax) for the chromium species in the chosen solvent (e.g., around 410 nm and 575 nm for [Cr(H₂O)₆]³⁺).
-
Calibration and Calculation:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of chromium in the sample solution from the calibration curve.
-
Calculate the purity of the original solid sample based on the measured concentration and the initial weight and volume used.
-
Workflow and Decision Making
The selection of an appropriate validation method depends on the specific requirements of the research and the available instrumentation.
References
- 1. Chromium(III) chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 3. Chromium(III) chloride anhydrous, 99.99 trace metals basis Chromium trichloride [sigmaaldrich.com]
- 4. Chromium(III) chloride, anhydrous, 99.9% (metals basis) 25 g | Request for Quote [thermofisher.com]
Comparative study of different chromium precursors for catalysis
A Comparative Guide to Chromium Precursors in Catalysis for Researchers and Scientists
The selection of a chromium precursor is a pivotal decision in the development of catalytic systems, profoundly influencing the final catalyst's performance. This guide provides a comprehensive comparison of various chromium precursors, supported by experimental data, to assist researchers, scientists, and drug development professionals in choosing the optimal precursor for their specific applications. The performance of catalysts derived from different chromium precursors is compared in key catalytic reactions, including ethylene oligomerization and polymerization, and oxidative dehydrogenation of alkanes.
Performance Comparison of Chromium Precursors
The choice of chromium precursor significantly impacts catalytic activity, selectivity, and stability. Below is a summary of the performance of catalysts derived from common chromium precursors in various catalytic reactions.
Ethylene Oligomerization and Polymerization
Chromium-based catalysts are central to the production of polyethylene and linear alpha-olefins. The precursor's nature and the activation method are critical for catalyst performance.
Table 1: Performance of Different Chromium Precursors in Ethylene Oligomerization/Polymerization
| Precursor | Co-catalyst/Support | Reaction | Activity | Selectivity | Reference |
| Chromium(III) acetylacetonate | MAO / PNP Ligands | Ethylene Oligomerization | Up to 3887.7 kg·g⁻¹·h⁻¹ | 84.5% for 1-hexene and 1-octene | [1] |
| Chromium(III) chloride (as CrCl₃(THF)₃) | MMAO / PNP Ligands | Ethylene Trimerization | High | High for 1-hexene | [2][3] |
| Chromium(III) acetate | Silica | Ethylene Polymerization | Active for polyethylene production | - | [4] |
| Chromium hexacarbonyl | - | Olefin Polymerization | Effective catalyst | - | [2] |
| Organometallic Cr reagents | HBAr′₄ / PNP Ligand | Ethylene Tetramerization | High productivity | Selective for 1-octene |
MAO: Methylaluminoxane, MMAO: Modified Methylaluminoxane, PNP: Phosphine-amine ligands
Oxidative Dehydrogenation (ODH) of Alkanes
The oxidative dehydrogenation of light alkanes to produce olefins is another crucial industrial process where chromium catalysts are employed. The precursor choice has a demonstrated impact on catalytic performance in these reactions.
Table 2: Performance of Different Chromium Precursors in Oxidative Dehydrogenation of Alkanes
| Precursor | Support | Reaction | Propylene Yield (at 750 °C) | Isobutene Yield (at 600 °C) | Reference |
| Chromium(III) acetylacetonate | SiO₂ | Propane/Isobutane ODH | 32% | - | |
| Chromium(III) nitrate | SiO₂ | Propane/Isobutane ODH | Lower than acetylacetonate | - | |
| Chromium(III) sulfate | SiO₂ | Propane/Isobutane ODH | - | ~30% | |
| Ammonium dichromate | SiO₂ | Propane/Isobutane ODH | - | Lower than sulfate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for catalyst synthesis and catalytic reactions.
Synthesis of Chromium Catalysts
1. Synthesis of Cr(acac)₃ (Chromium(III) acetylacetonate)
This procedure involves the reaction of a chromium(III) salt with acetylacetone in the presence of a base.
-
Reactants: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), acetylacetone (Hacac), and urea.
-
Procedure:
-
Dissolve 0.02 moles of CrCl₃·6H₂O in 100 mL of distilled water in a 200 mL flask.
-
Add 0.33 moles of urea and 0.12 moles of acetylacetone to the solution.
-
Cover the flask with a watch glass and heat the mixture. Urea hydrolyzes to ammonia, which deprotonates the acetylacetone, allowing it to coordinate with the chromium ions.
-
The product, Cr(acac)₃, is nonpolar and precipitates from the aqueous solution.
-
Collect the precipitate by filtration, wash with water, and dry.
-
2. Preparation of Cr/SiO₂ Catalyst from Chromium(III) Nitrate
This protocol describes the incipient wetness impregnation method.
-
Materials: Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), silica (SiO₂) support.
-
Procedure:
-
Dissolve the required amount of Cr(NO₃)₃·9H₂O in a minimal amount of deionized water to achieve the desired chromium loading (e.g., 5 wt.%).
-
Add the chromium nitrate solution to the silica support dropwise until the pores of the silica are completely filled.
-
Dry the impregnated silica at 120 °C overnight.
-
Calcine the dried material in air at a high temperature (e.g., 600-800 °C) for several hours.
-
Catalytic Reaction Procedures
1. Ethylene Oligomerization
This is a general procedure for ethylene oligomerization using a chromium precursor with a phosphine-amine (PNP) ligand and a co-catalyst.
-
Setup: A high-pressure reactor equipped with a stirrer, temperature and pressure controls, and an ethylene supply.
-
Procedure:
-
In a glovebox, charge the reactor with the chromium precursor (e.g., Cr(acac)₃), the PNP ligand, and a solvent (e.g., toluene).
-
Add the co-catalyst, typically an organoaluminum compound like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).
-
Seal the reactor, remove it from the glovebox, and connect it to the ethylene line.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 40 °C).
-
Maintain the reaction for the desired time, then cool the reactor and vent the ethylene.
-
Analyze the liquid and gas phases by gas chromatography (GC) to determine the product distribution.
-
2. Oxidative Dehydrogenation of Propane
This protocol outlines a typical setup for the ODH of propane.
-
Setup: A fixed-bed quartz reactor placed in a furnace, with mass flow controllers for gas feeds and a gas chromatograph for product analysis.
-
Procedure:
-
Load the catalyst (e.g., Cr/SiO₂) into the reactor.
-
Pre-treat the catalyst by heating in a flow of inert gas or air to a specific temperature.
-
Introduce a feed gas mixture of propane, an oxidant (e.g., CO₂ or O₂), and an inert gas (e.g., N₂) into the reactor at a controlled flow rate.
-
Maintain the desired reaction temperature (e.g., 600-750 °C).
-
Analyze the effluent gas stream periodically using a GC to determine the conversion of propane and the selectivity to propylene and other products.
-
Visualizations of Catalytic Processes
Diagrams illustrating key processes in chromium catalysis can aid in understanding the underlying mechanisms and experimental designs.
Phillips Catalyst Activation Pathway
The Phillips catalyst, a cornerstone of industrial polyethylene production, undergoes a complex activation process. The following diagram illustrates a simplified, generally accepted mechanism for its formation and action.
References
- 1. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic studies of the ethylene trimerization reaction with chromium-diphosphine catalysts: experimental evidence for a mechanism involving metallacyclic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts [mdpi.com]
Chromium Chloride: A Performance Evaluation in Industrial Applications
Chromium chloride, a versatile inorganic compound, finds extensive use across a multitude of industrial sectors, primarily owing to its efficacy as a catalyst, mordant, corrosion inhibitor, and wood preservative. This guide provides an objective comparison of this compound's performance against common alternatives in key industrial applications, supported by available experimental data. Detailed methodologies for benchmark experiments are also provided to offer a comprehensive overview for researchers, scientists, and professionals in drug development and materials science.
Catalysis: Olefin Polymerization
In the realm of chemical synthesis, this compound serves as a potent Lewis acid catalyst, particularly in the polymerization of olefins like ethylene. It is a key component in the preparation of certain Ziegler-Natta and Phillips-type catalysts, which are workhorses in the production of polyethylene.
Performance Comparison:
Chromium-based catalysts are renowned for their ability to produce high-density polyethylene (HDPE) with a broad molecular weight distribution, a desirable characteristic for many applications. While direct comparative data for this compound against other Lewis acids under identical conditions is scarce in public literature, the general performance characteristics can be benchmarked. Alternatives like titanium tetrachloride (TiCl₄) and aluminum chloride (AlCl₃) are also central to various catalytic systems. Titanium-based catalysts, for instance, are known for their very high activity in ethylene polymerization.
Data Presentation: Ethylene Polymerization Activity
| Catalyst System | Co-catalyst | Temperature (°C) | Activity (g PE / g Cr/hr/atm) | Reference |
| [Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·H₂O | Diethylaluminium chloride | 29 | 1768 | [1] |
| Chromium oxide on silica (Catalyst 2) | - | 85 | >2500 | [2] |
| TiCl₄/MgCl₂/THF with AlCl₃ | Triethylaluminium | - | ~1476 (kg PE / mol Ti·h) | [3] |
Note: The data presented is from different studies and under varying conditions, intended to provide a relative sense of catalytic activity. Direct comparison requires identical experimental setups.
Experimental Protocol: Ethylene Polymerization
This protocol outlines a general procedure for evaluating catalyst performance in ethylene polymerization in a slurry phase.
1. Reactor Preparation:
-
A stainless-steel autoclave (0.5-4 L) equipped with a stirrer, manometer, and heating jacket is dried under a nitrogen flow at 90°C and then cooled to the desired reaction temperature (e.g., 50°C).
2. Reagent Addition:
-
The reactor is filled with a solvent, typically n-heptane, under a nitrogen blanket.
-
A co-catalyst or scavenger, such as a dialkylmagnesium or triethylaluminium compound, is added to the solvent to eliminate impurities.
3. Polymerization:
-
The reactor is heated to the final reaction temperature (e.g., 75-90°C).
-
Ethylene is introduced into the reactor to a pressure just below the final target pressure.
-
The this compound-based catalyst (typically 0.05 to 0.1 g) is injected into the reactor along with an ethylene stream to reach the final operating pressure.
4. Data Collection and Analysis:
-
The reaction is allowed to proceed for a set duration (e.g., 20-60 minutes).
-
The consumption of ethylene is monitored over time to determine the rate of polymerization.
-
After the reaction, the polymer is collected, dried, and weighed to calculate the yield and catalytic activity.
-
The resulting polyethylene can be further analyzed for molecular weight, density, and other properties.
Visualization: Experimental Workflow for Catalyst Evaluation
Caption: Workflow for evaluating catalyst performance in ethylene polymerization.
Textile Dyeing: A Mordant for Color Fastness
In the textile industry, this compound is used as a mordant, a substance that fixes a dye to the fibers, enhancing the color's vibrancy and fastness to washing, light, and rubbing. It forms a coordination complex with the dye molecule and the fiber, effectively locking the color in.
Performance Comparison:
Chromium mordants are particularly effective with natural dyes on protein fibers like wool, often yielding superior lightfastness compared to other common metal salts.[4] However, due to environmental concerns associated with chromium, alternatives such as aluminum potassium sulfate (alum), copper sulfate, and ferrous sulfate are widely used. While alum is considered safer, it may not provide the same level of lightfastness as chromium. Iron salts tend to "sadden" or darken colors.
Data Presentation: Color Fastness of Natural Dyes on Wool
| Mordant Type | Wash Fastness (Grey Scale 1-5) | Light Fastness (Blue Wool Scale 1-8) | Dry Rubbing Fastness (Grey Scale 1-5) |
| Chromium (Cr) | 4 | 6-7 | 4-5 |
| Aluminum (Alum) | 3-4 | 4-5 | 4 |
| Copper (Cu) | 4 | 6-7 | 4 |
| Iron (Fe) | 3-4 | 6-7 | 4-5 |
| Tin (Sn) | 3 | 3-4 | 3-4 |
| Unmordanted | 2-3 | 2-3 | 3 |
Data compiled from studies on wool dyed with Rubia tinctorum L. and various yellow natural dyes. A higher number indicates better fastness.
Experimental Protocol: Color Fastness to Washing (ISO 105-C06)
This protocol provides a standardized method for assessing the resistance of textile colors to domestic laundering.
1. Specimen Preparation:
-
A textile specimen of 100 mm x 40 mm is cut.
-
It is sewn together with a multi-fiber adjacent fabric of the same size. The multi-fiber fabric contains strips of common textile materials (e.g., cotton, wool, nylon) to assess color staining.
2. Washing Procedure:
-
The composite specimen is placed in a stainless-steel container of a laundering machine (e.g., a Launder-Ometer).
-
A specified volume of a standard soap solution (e.g., 4 g/L ECE detergent) and a set number of stainless-steel balls (to simulate mechanical action) are added.
-
The machine is operated for a specific time and at a controlled temperature (e.g., 40 minutes at 40°C for test A2S).
3. Rinsing and Drying:
-
After the wash cycle, the specimen is removed and rinsed thoroughly with cold water.
-
Excess water is squeezed out, and the specimen is dried in warm air (not exceeding 60°C). The stitching, except on one edge, is removed.
4. Evaluation:
-
The change in color of the washed specimen is assessed by comparing it with an identical unwashed sample using the Grey Scale for Color Change.
-
The degree of staining on each strip of the multi-fiber fabric is assessed using the Grey Scale for Staining.
-
Ratings are given on a scale of 1 (poor) to 5 (excellent).
Visualization: Experimental Workflow for Wash Fastness Testing
Caption: Standard workflow for ISO 105-C06 color fastness to washing test.
Wood Preservation
Chromium compounds, often in combination with copper and arsenic (Chromated Copper Arsenate - CCA), have been used for decades to protect wood from fungal decay and insect attack. The chromium component helps to fix the other chemicals to the wood fibers, reducing leaching.
Performance Comparison:
Due to the toxicity of arsenic and environmental concerns about chromium, CCA has been largely phased out for residential use. Modern alternatives are primarily copper-based, such as Alkaline Copper Quaternary (ACQ) and Copper Azole (CA). A key performance metric is the resistance of the preservative to leaching when the wood is exposed to rain or soil moisture. Studies have shown that newer copper-based alternatives can leach significantly more copper than the copper and chromium from CCA-treated wood.
Data Presentation: Preservative Leaching from Treated Wood
| Preservative Type | Component Leached | Leaching Amount (1 year, field study) | Leaching Rate (% of initial) | Reference |
| CCA (High Retention) | Chromium (Cr) | < 40 mg | Low | |
| Copper (Cu) | ~45 mg | Low | ||
| ACQ (New) | Copper (Cu) | 670 - 672 mg | 6.92 - 19.54 % | |
| CA (New) | Copper (Cu) | - | 9.38 - 22.46 % | |
| CCB (Decking) | Chromium (Cr) | 199.5 mg/m² | - | |
| Copper (Cu) | 226.6 mg/m² | - |
Note: Leaching is highly dependent on wood species, exposure conditions, and fixation adequacy. The data highlights the tendency for higher copper leaching from some non-chromium alternatives compared to CCA.
Experimental Protocol: Accelerated Preservative Leaching (AWPA E11-16)
This laboratory method is designed to accelerate the evaluation of the leachability of waterborne wood preservatives.
1. Specimen Preparation:
-
Small wood blocks (e.g., 19 mm cubes) are treated with the preservative solution to a target retention level.
-
After treatment, the blocks undergo a fixation period under controlled temperature and humidity to allow the preservative to bind to the wood.
2. Leaching Procedure:
-
A set of treated blocks is submerged in deionized water in a leaching flask. The ratio of water volume to wood volume is specified.
-
The flask is placed on a shaker and agitated gently.
-
The water (leachate) is collected and replaced with fresh deionized water at specified intervals (e.g., 6 hours, 1, 2, 4, 7, 9, 12, and 14 days).
3. Analysis:
-
The collected leachate samples are analyzed for the concentration of the preservative components (e.g., chromium, copper) using methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy.
-
The cumulative amount of each leached component is calculated.
-
The total amount of leached preservative is expressed as a percentage of the initial amount in the wood.
Visualization: Experimental Workflow for Preservative Leaching Test
Caption: Workflow for AWPA E11-16 accelerated wood preservative leaching test.
Corrosion Inhibition
Chromium compounds, particularly chromates derived from sources like this compound, are highly effective corrosion inhibitors for metals like steel and aluminum. They work by forming a passive, self-healing film on the metal surface that prevents corrosive agents from reaching it.
Performance Comparison:
Chromates are considered benchmark corrosion inhibitors due to their high efficiency. However, their toxicity, especially that of hexavalent chromium, has led to stringent regulations and a search for alternatives. Zinc phosphate is a common chromate-free alternative. While effective, it may not always match the performance of chromates, particularly their self-healing properties. Other alternatives include molybdates and various organic inhibitors.
Data Presentation: Corrosion Inhibition Efficiency
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Chromate-based | Mild Steel | Chloride/Sulfate solution | Often >95% (benchmark) | |
| Zinc Phosphate | Zinc | 0.1 M NaCl | >95% | |
| Zinc Phosphate | Carbon Steel | 0.1 M NaCl | ~70% | |
| Calcium-modified Zinc Phosphate | A36 Mild Steel | 3.5% NaCl | >90% |
Experimental Protocol: Laboratory Immersion Corrosion Test (ASTM G31)
This practice outlines a standard procedure for evaluating the corrosion of metals in a liquid environment.
1. Specimen Preparation:
-
Test coupons of the metal to be studied (e.g., carbon steel) are cut to a standard size.
-
The surfaces are prepared by abrading with silicon carbide paper, followed by cleaning with appropriate solvents and drying.
-
The initial mass of each coupon is accurately measured to 0.0001 g.
2. Test Setup:
-
The corrosive solution (e.g., 3.5% NaCl in water) is prepared, with and without the corrosion inhibitor at various concentrations.
-
The test coupons are fully immersed in the test solutions in separate beakers. The volume of the solution should be sufficient to avoid significant changes in corrosivity during the test.
-
The beakers are maintained at a constant temperature.
3. Exposure and Cleaning:
-
The coupons remain immersed for a predetermined period (e.g., 24, 48, or 72 hours).
-
After exposure, the coupons are removed, and corrosion products are cleaned off using chemical or mechanical methods appropriate for the specific metal.
-
The cleaned coupons are then dried and re-weighed.
4. Calculation:
-
The mass loss is calculated by subtracting the final mass from the initial mass.
-
The corrosion rate is calculated in units such as millimeters per year (mm/y).
-
The Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] x 100 where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with the inhibitor.
Visualization: Experimental Workflow for Corrosion Inhibition Testing
References
A Comparative Guide to Spectroscopic Methods for Monitoring Chromium Chloride Catalyzed Reactions
For researchers, scientists, and drug development professionals, real-time monitoring of catalytic reactions is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety and efficiency. This guide provides a comprehensive comparison of various spectroscopic methods for monitoring reactions catalyzed by chromium chloride, a versatile and widely used catalyst in organic synthesis. The guide includes supporting experimental data, detailed methodologies, and a comparative analysis with non-spectroscopic techniques.
This compound (CrCl₃) and its complexes are effective catalysts for a variety of organic transformations, including oxidations, polymerizations, and carbon-carbon bond-forming reactions. The ability to monitor these reactions in real-time provides invaluable insights into reaction kinetics, catalyst activity, and the formation of intermediates. Spectroscopic techniques are particularly well-suited for this purpose as they are generally non-invasive and can provide a wealth of structural and quantitative information.
Comparison of In-Situ Spectroscopic Monitoring Techniques
This section compares the performance of common in-situ spectroscopic methods for monitoring this compound catalyzed reactions. The key parameters for comparison include sensitivity, selectivity, temporal resolution, and the type of information that can be obtained.
| Spectroscopic Method | Principle | Information Obtained | Advantages | Limitations | Typical Temporal Resolution |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules. | Concentration of reactants, products, and colored intermediates. Reaction kinetics. | High sensitivity to colored species, relatively low cost, suitable for fast reactions with stopped-flow techniques.[1][2] | Limited structural information, susceptible to interference from multiple absorbing species. | Milliseconds to seconds.[1] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group analysis, identification of reactants, products, and intermediates. Reaction kinetics. | Provides detailed structural information, applicable to a wide range of reactions, can be used with ATR probes for in-situ monitoring.[3] | Water can be a strong interferent, complex spectra can be difficult to interpret. | Seconds to minutes. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure of reactants, products, and intermediates. Quantitative analysis of reaction components. | Provides unambiguous structural information, highly quantitative. | Lower sensitivity compared to other techniques, requires specialized equipment (operando setup), longer acquisition times.[4] | Minutes to hours. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Vibrational information complementary to IR, suitable for aqueous solutions, can monitor changes in catalyst structure. | Less interference from water, can be used with fiber optic probes for remote monitoring. | Inherently weak signal, can be affected by fluorescence. | Seconds to minutes. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon published research. Below are representative protocols for monitoring a this compound catalyzed reaction using UV-Vis and in-situ FTIR spectroscopy.
UV-Vis Spectroscopic Monitoring of an Oxidation Reaction
This protocol describes the monitoring of the oxidation of an organic substrate catalyzed by chromium(III) chloride using a stopped-flow UV-Vis spectrophotometer.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Organic substrate (e.g., an alcohol or an alkene)
-
Oxidant (e.g., hydrogen peroxide)
-
Solvent (e.g., acetonitrile)
-
Stopped-flow UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the chromium(III) chloride catalyst in the chosen solvent.
-
Prepare a solution of the organic substrate and the oxidant in the same solvent.
-
Load the catalyst solution into one syringe of the stopped-flow apparatus and the substrate/oxidant solution into the other syringe.
-
Initiate the reaction by rapidly mixing the two solutions in the observation cell of the spectrophotometer.
-
Record the UV-Vis spectra at regular time intervals over the desired wavelength range. The change in absorbance at a specific wavelength corresponding to a reactant or product can be used to determine the reaction kinetics.
-
Analyze the kinetic data to determine the reaction order and rate constant.
In-situ FTIR Spectroscopic Monitoring of a Polymerization Reaction
This protocol outlines the use of an Attenuated Total Reflectance (ATR) FTIR probe for the in-situ monitoring of a this compound catalyzed polymerization.
Materials:
-
Chromium(III) chloride catalyst
-
Monomer (e.g., an olefin)
-
Co-catalyst (if required)
-
Solvent (e.g., toluene)
-
Reactor equipped with an in-situ ATR-FTIR probe
Procedure:
-
Assemble the reactor and insert the ATR-FTIR probe, ensuring a good seal.
-
Charge the reactor with the solvent and monomer.
-
Heat the reactor to the desired reaction temperature and begin stirring.
-
Collect a background FTIR spectrum of the solvent and monomer mixture.
-
Inject the this compound catalyst solution into the reactor to initiate the polymerization.
-
Continuously collect FTIR spectra at regular intervals.
-
Monitor the decrease in the intensity of the characteristic vibrational bands of the monomer and the increase in the bands corresponding to the polymer to track the reaction progress.
-
The data can be used to determine the rate of polymerization and the influence of reaction parameters on the conversion.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates a typical workflow for monitoring a catalyzed reaction using in-situ spectroscopy.
Caption: Workflow for in-situ spectroscopic monitoring of a catalyzed reaction.
Comparison with Non-Spectroscopic Methods
While spectroscopic methods offer powerful in-situ monitoring capabilities, non-spectroscopic techniques, such as chromatography and mass spectrometry, are invaluable for detailed product analysis and mechanistic studies.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative analysis of volatile reactants and products. | High separation efficiency, excellent for quantitative analysis of complex mixtures. | Requires volatile and thermally stable analytes, typically an offline technique. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantitative analysis of non-volatile reactants and products. | Applicable to a wide range of non-volatile and thermally sensitive compounds. | Requires sample preparation, typically an offline technique. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification of reactants, products, and intermediates by their molecular weight. Mechanistic insights. | High sensitivity and selectivity, can identify unknown compounds. | Provides limited structural information on its own, often coupled with a separation technique (e.g., GC-MS, LC-MS). |
Logical Relationship of Monitoring Techniques
The choice of monitoring technique often depends on the specific goals of the investigation. The following diagram illustrates the logical relationship between different analytical approaches for studying a catalytic reaction.
Caption: Interplay of analytical techniques for reaction understanding.
Conclusion
The selection of an appropriate monitoring technique is critical for the successful study and optimization of this compound catalyzed reactions. In-situ spectroscopic methods, particularly UV-Vis, FTIR, and Raman spectroscopy, provide powerful tools for real-time analysis of reaction kinetics and the observation of transient species. Non-spectroscopic methods like chromatography and mass spectrometry offer complementary information on product distribution and reaction mechanisms. By combining these techniques, researchers can gain a comprehensive understanding of the catalytic process, leading to the development of more efficient and selective chemical transformations.
References
A Comparative Guide: Chromium Chloride Catalysts vs. Noble Metal Catalysts in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The selection of a catalyst is a pivotal decision in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, profoundly influencing the efficiency, sustainability, and overall cost of the manufacturing process. For decades, noble metals—i.a., palladium, platinum, rhodium, and ruthenium—have been the mainstay in catalytic organic synthesis, prized for their high activity and selectivity. However, their high cost and low natural abundance have spurred a growing interest in catalysts based on more earth-abundant and economical metals.[1] This guide presents an objective comparison of emerging chromium-based catalysts, often derived from chromium chloride, against their noble metal counterparts in key chemical transformations relevant to drug development.
This analysis focuses on critical performance metrics, including catalytic activity, selectivity, and stability, supported by experimental data from the literature. Detailed experimental protocols for representative catalytic reactions are also provided to facilitate the reproduction and validation of these findings.
At a Glance: Performance Comparison
The following tables summarize the quantitative performance of chromium-based and noble metal catalysts in key organic and electrochemical reactions. It is important to note that direct head-to-head comparative data for many organic reactions under identical conditions is limited in the current literature. The tables present data from various sources to provide a benchmark for performance.[1]
Table 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
| Reaction | Catalyst | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Selectivity |
| Suzuki-Miyaura Coupling | [Pd(dppf)Cl₂] | 0.01 | 4-Bromotoluene | Phenylboronic acid | >99 | 9900 | - | >99% Biaryl |
| Suzuki-Miyaura Coupling | CrCl₂ with ligand | 5 | Aryl halide | Arylboronic acid | 70-95 | Up to 19 | - | High |
Note: The development of chromium catalysts for Suzuki-Miyaura and other cross-coupling reactions is an active area of research, with ongoing efforts to improve their efficiency to rival that of palladium catalysts.[2]
Table 2: Hydrogenation Reactions
| Reaction | Catalyst | Catalyst Loading (mol%) | Substrate | Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity |
| Alkene Hydrogenation | PtO₂ (Adams' catalyst) | 1-5 | Various alkenes | 1-3 | 25 | 1-16 | >99 | High |
| Alkyne to Z-alkene Hydrogenation | CrCl₂ with CAAC-Imino ligand | 1-10 | Various alkynes | 40-50 | 40-50 | 24 | 75-98 | High Z-selectivity |
| Alkyne to E-alkene Hydrogenation | CrCl₂ with CAAC-phosphino ligand | 1-9 | Various alkynes | 6-15 | 90-100 | 24 | 65-95 | High E-selectivity |
Note: Chromium catalysts have shown remarkable, ligand-controlled stereodivergent selectivity in alkyne hydrogenation, offering a distinct advantage over many noble metal catalysts that typically favor syn-addition.[3]
Core Strengths and Weaknesses
Noble Metal Catalysts (Pd, Pt, Rh, Ru):
Strengths:
-
High Catalytic Activity: Noble metal catalysts are renowned for their high turnover numbers and frequencies, often requiring very low catalyst loadings.[1]
-
Broad Substrate Scope: They have been successfully applied to a vast array of chemical transformations with high efficiency.
-
High Selectivity: Through the design of sophisticated ligands, noble metal catalysts can achieve excellent chemo-, regio-, and enantioselectivity, which is crucial in the synthesis of complex molecules.
Weaknesses:
-
High Cost and Low Abundance: The scarcity and high price of platinum group metals can significantly increase the overall cost of a synthetic process.
-
Toxicity and Leaching: Residual noble metal content in the final pharmaceutical product is strictly regulated, necessitating often costly purification steps.
This compound-Based Catalysts:
Strengths:
-
Low Cost and High Abundance: Chromium is an earth-abundant metal, making it a significantly cheaper and more sustainable alternative to noble metals.
-
Unique Reactivity: Chromium catalysts have demonstrated unique reactivity and selectivity in certain reactions, such as stereodivergent alkyne hydrogenation. In photochemical reactions, chromium compounds have been shown to be more reactive than noble metals when exposed to light.
-
Potential for High Stability: Some chromium-based catalysts exhibit robust stability, which could lead to reduced metal leaching and enhanced recyclability.
Weaknesses:
-
Lower Activity (in some cases): In many established organic reactions, chromium catalysts currently exhibit lower activity compared to their noble metal counterparts, often requiring higher catalyst loadings and harsher reaction conditions.
-
Toxicity Concerns: While generally less toxic than Cr(VI), the potential toxicity of chromium catalysts and their intermediates requires careful handling and consideration.
-
Less Developed: The field of chromium catalysis for fine chemical synthesis is less mature than that of noble metals, with fewer well-understood catalytic systems and reaction mechanisms.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments cited in the performance comparison.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 4-Bromotoluene)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., [Pd(dppf)Cl₂])
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a Schlenk flask are added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.01 mmol), and base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas three times.
-
A degassed solvent mixture (e.g., 4:1 Toluene/Water, 10 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time (e.g., 12 hours).
-
Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 2: Chromium-Catalyzed Stereodivergent Hydrogenation of Alkynes
Materials:
-
Alkyne substrate
-
Chromium(II) chloride (CrCl₂)
-
Cyclic (alkyl)(amino)carbene (CAAC) ligand (CAAC-Imino for Z-selectivity or CAAC-phosphino for E-selectivity)
-
Magnesium (Mg) powder
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
Procedure for Z-selective Hydrogenation:
-
In a glovebox, a Schlenk tube is charged with CrCl₂ (1-10 mol%), the CAAC-Imino ligand, alkyne (0.2 mmol), Mg powder (10 mg), and 4 Å molecular sieves (25 mg).
-
Anhydrous THF (2 mL) and TMSCl (25 μL) are added.
-
The Schlenk tube is sealed and transferred to a high-pressure autoclave.
-
The autoclave is purged with H₂ gas and then pressurized to 40-50 atm.
-
The reaction is stirred at 40-50 °C for 24 hours.
-
After cooling and careful depressurization, the reaction is quenched with 1 M HCl (aq.).
-
The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
Procedure for E-selective Hydrogenation:
-
Follows a similar procedure to the Z-selective hydrogenation, but with the CAAC-phosphino ligand.
-
The reaction is typically run at a higher temperature (90-100 °C) and lower H₂ pressure (6-15 atm).
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in catalysis.
Caption: A simplified representation of a general catalytic cycle.
Caption: A standard workflow for catalyst performance evaluation.
Conclusion
While noble metal catalysts currently offer superior and more predictable performance across a range of critical reactions in drug development, the advancement of chromium-based catalysts presents a compelling avenue for future research. Their low cost and high abundance are significant advantages that, if coupled with improvements in activity, selectivity, and stability, could revolutionize catalytic processes in the pharmaceutical industry. The unique reactivity profiles of chromium catalysts, as demonstrated in stereodivergent hydrogenation, suggest that they may not simply be replacements for noble metals but could enable entirely new synthetic strategies. Further research into ligand design and mechanistic understanding is crucial to unlocking the full potential of chromium catalysis.
References
Determining the Structure of Chromium Chloride Complexes: A Comparative Guide to X-ray Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of metal complexes is critical for understanding their reactivity, designing new catalysts, and developing novel therapeutic agents. While single-crystal X-ray crystallography is the definitive method for elucidating atomic structure, a comprehensive analysis often benefits from a multi-technique approach. This guide provides an objective comparison of X-ray crystallography with alternative methods for characterizing chromium chloride complexes, supported by experimental data and detailed protocols.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction provides an unambiguous, high-resolution determination of the atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map is generated, revealing precise bond lengths, bond angles, and overall molecular geometry.[1] This technique is unparalleled in its ability to deliver a definitive solid-state structure, which is essential for structure-function relationship studies.[2]
Experimental Protocol: X-ray Crystallography of a this compound Complex
The successful structure determination of a this compound complex by X-ray crystallography involves several key stages:
-
Crystallization : This is often the most challenging step.[2] High-quality single crystals of the this compound complex are typically grown by the slow evaporation of a supersaturated solution. The choice of solvent, temperature, and pH are critical parameters that must be optimized.
-
Data Collection : A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer. To minimize thermal vibrations and potential radiation damage, the crystal is often cooled in a liquid nitrogen stream. The crystal is then rotated in a high-intensity monochromatic X-ray beam, often from a synchrotron source for higher flux, and the resulting diffraction patterns are recorded on a detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map. An atomic model of the this compound complex is built into this map and refined against the experimental data to yield the final, high-resolution structure with a high degree of precision and accuracy.
Workflow for X-ray Crystallography
Caption: Experimental workflow for this compound complex structure determination using X-ray crystallography.
Comparison of Characterization Techniques
While X-ray crystallography provides the ultimate structural answer, other techniques offer complementary information, particularly for non-crystalline samples or for studying complexes in solution.
| Technique | Information Provided | Sample Requirements | Resolution/Precision | Key Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Complete 3D atomic structure, bond lengths, bond angles, absolute configuration. | High-quality single crystals (>0.1 mm). | Atomic resolution (typically <1 Å). | Provides the definitive, unambiguous solid-state structure. | Crystal growth can be a major bottleneck; provides a static picture. |
| Neutron Diffraction | Precise location of light atoms (e.g., hydrogen), information on magnetic structures. | Large single crystals (often several milligrams). | Lower resolution than X-ray diffraction. | Unrivaled for locating protons and studying hydrogen bonding. | Requires access to a nuclear reactor or spallation source; larger sample size needed. |
| EXAFS Spectroscopy | Local coordination environment (bond distances, coordination numbers, atom types). | Solid (amorphous or crystalline) or solution. No single crystals required. | Provides bond lengths with high precision (±0.02 Å). | Excellent for non-crystalline materials and for studying the local environment in solution. | Does not provide overall 3D structure or bond angles; information is an average of all absorbing atoms. |
| NMR Spectroscopy | Ligand connectivity, stereochemistry, solution dynamics (e.g., ligand exchange). | Soluble sample in a deuterated solvent. | Indirect structural information. | Powerful for characterizing structure and dynamics in solution. | Does not provide precise bond lengths and angles; interpretation can be complex for paramagnetic Cr(III) complexes. |
| Electron Diffraction | Unit cell, symmetry, and sometimes complete structure of very small crystals. | Micro- or nanocrystalline powder. | High spatial resolution. | Ideal for samples that only form very small crystals. | Stronger interaction with matter can lead to multiple scattering events, complicating analysis. |
Alternative and Complementary Methods: Detailed Protocols
Neutron Diffraction
Neutron diffraction is highly complementary to X-ray methods. While X-rays scatter from electron clouds, neutrons scatter from atomic nuclei. This makes neutron diffraction particularly sensitive to the positions of light elements like hydrogen, which are often difficult to locate accurately with X-rays.
Experimental Protocol:
-
Crystal Growth : Similar to X-ray crystallography, but significantly larger single crystals are required. Deuteration of the sample can reduce incoherent scattering from hydrogen and improve data quality.
-
Data Collection : The crystal is mounted in a neutron beam produced by a nuclear reactor or spallation source. Data is collected over a period of hours to days.
-
Structure Refinement : The data is processed and refined, often in conjunction with a previously determined X-ray structure, to precisely locate hydrogen atoms and analyze details of bonding and magnetic structure.
Extended X-ray Absorption Fine Structure (EXAFS)
EXAFS is a spectroscopic technique that provides information about the local geometric structure around a specific element (in this case, chromium). It is based on the analysis of the fine structure on the high-energy side of an X-ray absorption edge.
Experimental Protocol:
-
Sample Preparation : The this compound complex, either as a solid or in solution, is placed in a sample holder. No crystalline sample is needed.
-
Data Collection : The sample is irradiated with X-rays of varying energy from a synchrotron source. The X-ray absorption is measured as a function of energy across the chromium K-edge.
-
Data Analysis : The resulting EXAFS spectrum is mathematically processed to extract information about the types of neighboring atoms, their distance from the chromium center, and their coordination numbers. For instance, analysis can distinguish between Cr-O and Cr-Cl bond distances in hydrated this compound complexes.
Integrated Approach to Characterization
A comprehensive understanding of a this compound complex often requires integrating data from multiple techniques. X-ray crystallography provides the static solid-state structure, NMR reveals the behavior in solution, and EXAFS can probe the local coordination in non-crystalline or solution states.
Caption: Relationship between techniques for characterizing this compound complexes.
References
A Comparative Guide to the Kinetics of Chromium Chloride and Iron Chloride in Catalyzed Kumada Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Kumada cross-coupling reaction, a cornerstone in the synthesis of biaryls and other carbon-carbon bond-containing molecules, has traditionally been dominated by palladium and nickel catalysts. However, the cost and toxicity of these metals have spurred research into more abundant and environmentally benign alternatives. Among these, chromium and iron chlorides have emerged as promising catalysts. This guide provides an objective comparison of the kinetic performance of chromium chloride and its iron-based counterparts in Kumada cross-coupling reactions, supported by experimental data and detailed methodologies.
Performance Comparison of Catalysts
While a direct, side-by-side kinetic study of this compound and iron chloride in the Kumada coupling under identical conditions is not extensively documented in a single report, a comparative analysis can be synthesized from the available literature. The following table summarizes typical reaction conditions and outcomes for Kumada couplings catalyzed by chromium and iron salts, providing a qualitative and quantitative basis for comparison.
| Parameter | Chromium(II) Chloride Catalyzed | Iron(III) Chloride Catalyzed |
| Typical Reaction | Aryl Halide + Grignard Reagent | Aryl Halide + Grignard Reagent |
| Catalyst Loading | 2-5 mol% | 3-5 mol% |
| Solvent | THF | THF, often with NMP as a co-solvent |
| Temperature | Room Temperature to 40°C | 0°C to Room Temperature |
| Reaction Time | 1-24 hours | Typically shorter, often complete within minutes to a few hours |
| Yield | Generally good to excellent (up to >95%) | Good to excellent (up to >95%) |
| Kinetic Profile | Limited quantitative data available in literature. | Reactions are often rapid, suggesting a high turnover frequency. Some studies propose radical mechanisms. |
Note: The performance of both catalysts is highly dependent on the specific substrates, ligands (if any), and reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for conducting kinetic studies of Kumada cross-coupling reactions catalyzed by chromium and iron chlorides.
Kinetic Study of Chromium-Catalyzed Kumada Coupling
This protocol is a generalized procedure based on common practices for monitoring cross-coupling reactions.
Objective: To determine the reaction rate and kinetic parameters of a chromium(II) chloride-catalyzed Kumada cross-coupling reaction.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Aryl halide (e.g., 4-bromotoluene)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reactor Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Mixture Preparation: To the flask, add anhydrous CrCl₂ (e.g., 0.05 mmol, 5 mol%) and the aryl halide (e.g., 1 mmol). Add anhydrous THF (e.g., 10 mL) and the internal standard.
-
Initiation and Monitoring: While stirring vigorously at a constant temperature (e.g., 25°C), add the Grignard reagent (e.g., 1.2 mmol) via syringe. Start timing the reaction immediately.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing the quenching solution.
-
Analysis: Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the reactant (aryl halide) and the product (biaryl) relative to the internal standard.
-
Data Analysis: Plot the concentration of the reactant versus time to determine the reaction rate. From this data, the rate constant (k) can be calculated. By performing the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
Kinetic Study of Iron-Catalyzed Kumada Coupling
Iron-catalyzed Kumada couplings are often very fast. Therefore, in-situ monitoring techniques are highly recommended for accurate kinetic analysis.
Objective: To determine the reaction rate of an iron(III) chloride-catalyzed Kumada cross-coupling reaction using in-situ monitoring.
Materials:
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Grignard reagent (e.g., phenylmagnesium bromide in THF)
-
Anhydrous tetrahydrofuran (THF)
-
In-situ monitoring probe (e.g., ReactIR or online NMR)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and an in-situ monitoring probe is assembled and dried under vacuum. The reactor is then filled with an inert atmosphere.
-
Reagent Preparation: In the reactor, dissolve the aryl halide in anhydrous THF.
-
Catalyst Introduction: Add the FeCl₃ catalyst to the reactor.
-
Reaction Initiation and Monitoring: Begin data acquisition with the in-situ probe. Rapidly add the Grignard reagent to the stirred solution at a controlled temperature. The reaction progress is monitored in real-time by tracking the disappearance of a characteristic vibrational band (for IR) or resonance signal (for NMR) of the reactant and the appearance of a corresponding signal for the product.
-
Data Analysis: The data from the in-situ analysis provides a time-course of reactant and product concentrations. This data can be directly used to determine the initial reaction rate and model the reaction kinetics.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a kinetic experiment, the following diagrams are provided.
Caption: Experimental workflow for a kinetic study of a cross-coupling reaction.
Caption: A generalized catalytic cycle for Kumada cross-coupling (M = Cr or Fe).
A Researcher's Guide to Quantifying Catalyst Loading Effects in Chromium Chloride Reactions
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to achieving desired yields, selectivity, and efficiency. In the realm of chromium-catalyzed reactions, the loading of the chromium chloride catalyst is a critical parameter that can significantly influence the outcome. This guide provides a comparative analysis of catalyst loading effects in key organic transformations, supported by experimental data and detailed protocols.
Nozaki-Hiyama-Kishi (NHK) C-C Bond Formation
The Nozaki-Hiyama-Kishi (NHK) reaction is a powerful method for forming carbon-carbon bonds, particularly the coupling of (hetero)aryl, alkenyl, or allyl halides with aldehydes. While traditionally requiring stoichiometric amounts of chromium(II) chloride (CrCl₂), catalytic versions have been developed, drastically improving the reaction's atom economy and practicality.
A key innovation in catalytic NHK reactions is the use of a stoichiometric reductant, such as manganese powder, in combination with a chlorosilane (e.g., TMSCl) to regenerate the active Cr(II) species from the Cr(III) state formed after the addition to the aldehyde.[1]
Quantitative Data on Catalyst Loading
Studies have demonstrated that catalyst loading can be significantly reduced from stoichiometric to catalytic amounts with only a minor impact on the product yield. The following table illustrates the effect of CrCl₂ loading on the reaction between iodobenzene and octanal.
| Entry | Catalyst System | CrCl₂ Loading (mol%) | Yield (%) |
| 1 | CrCl₂ | 400 | 81 |
| 2 | CrCl₂ / Mn / TMSCl | 7 | 78 |
| 3 | Mn / TMSCl (No CrCl₂) | 0 | <3 |
Data sourced from Fürstner, A.; Shi, N. J. Am. Chem. Soc. 1996, 118, 12349–12357.[1][2]
As the data shows, reducing the catalyst loading from 400 mol% to just 7 mol% results in a negligible drop in yield, highlighting the efficiency of the catalytic cycle.[1][2] The control experiment without this compound confirms that the reaction does not proceed, underscoring the essential role of the chromium catalyst.
Experimental Protocol: Catalytic NHK Reaction
The following is a representative protocol for the chromium-catalyzed coupling of an aryl iodide with an aldehyde.
Materials:
-
Aryl iodide (e.g., iodobenzene)
-
Aldehyde (e.g., octanal)
-
Chromium(II) chloride (CrCl₂) (anhydrous)
-
Manganese powder (commercial grade)
-
Trimethylchlorosilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk flask under an argon atmosphere, add manganese powder and anhydrous CrCl₂.
-
Add anhydrous THF to the flask, followed by the aldehyde and the aryl iodide.
-
Add TMSCl dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 6 hours).
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction is quenched and worked up to isolate the desired alcohol product.
Logical Workflow for Catalytic NHK Reaction
Caption: Workflow for the catalytic Nozaki-Hiyama-Kishi reaction.
Catalytic Cycle
The catalytic cycle involves the regeneration of the active Cr(II) species.
Caption: Simplified catalytic cycle of the NHK reaction.
Ethylene Trimerization and Oligomerization
This compound-based catalysts are pivotal in the selective oligomerization of ethylene, primarily to produce 1-hexene and 1-octene, which are important comonomers in polyethylene production. These catalyst systems typically consist of a chromium source (e.g., CrCl₃ or its complexes like CrCl₃(THF)₃), a ligand, and a co-catalyst, most commonly an organoaluminum compound like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).
Quantifying the effect of the primary chromium catalyst loading is complex, as the activity and selectivity are highly dependent on the ratio of the co-catalyst to the chromium center (e.g., the Al/Cr ratio). Optimization studies often focus on varying this ratio and the ligand structure rather than the absolute concentration of the chromium salt.
Performance of Different Chromium Catalyst Systems
The following table summarizes the performance of various chromium catalyst systems for ethylene trimerization. While not a direct comparison of catalyst loading, it illustrates the typical activities and selectivities achieved under optimized conditions, which inherently involve a specific catalyst concentration.
| Catalyst System | Co-catalyst (Al/Cr ratio) | Activity (g product / g Cr·h) | 1-Hexene Selectivity (%) | Reference |
| CrCl₃ / (pentyl-SCH₂CH₂)₂NH | MAO (700) | 174,200 | 99.8 | Catal. Sci. Technol., 2014, 4, 3329-3334 |
| Cr-SNS-D complex / SBA-15 support | MMAO (700) | 19,394 | >99.9 | Sci Rep 14, 2780 (2024) |
| CrCl₃(THF)₃ / Ph₂PN(iPr)P(Ph)N(iPr)H | Et₃Al | 20,000 | >99 | Angew. Chem. Int. Ed. 2002, 41, 5, 777-781 |
| Cr(III) / Iminophosphine Ligand | MMAO | 307,000 | 92.6 | ACS Omega 2023, 8, 39, 36248–36256 |
Experimental Protocol: Ethylene Trimerization
Materials:
-
Chromium(III) chloride tris(tetrahydrofuran) (CrCl₃(THF)₃)
-
Ligand (e.g., a PNP or SNS-type ligand)
-
Co-catalyst (e.g., MMAO solution in toluene)
-
Anhydrous toluene
-
High-purity ethylene
Procedure:
-
A high-pressure reactor is thoroughly dried and purged with argon.
-
Anhydrous toluene is charged into the reactor.
-
The chromium precursor and the ligand are dissolved in toluene and introduced into the reactor.
-
The co-catalyst (MMAO) is then injected into the reactor.
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 25 bar) and heated to the reaction temperature (e.g., 80 °C).
-
The reaction is run for a set duration, with ethylene consumption monitored.
-
The reaction is terminated by venting the ethylene and quenching with an alcohol (e.g., ethanol).
-
The product mixture is analyzed by gas chromatography (GC) to determine the product distribution and calculate activity and selectivity.
Experimental Workflow for Ethylene Trimerization
Caption: General workflow for chromium-catalyzed ethylene trimerization.
Friedländer Annulation for Quinoline Synthesis
The Friedländer synthesis is a classic and efficient method for preparing quinolines, which are important structural motifs in pharmaceuticals and materials. The reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While various catalysts have been employed, this compound has also been explored for this transformation.
Systematic studies detailing the quantitative effect of this compound loading on the yield and rate of Friedländer annulation are less common in the literature compared to cross-coupling and polymerization reactions. However, the general principle of catalyst optimization applies, where an optimal loading is sought to maximize yield while minimizing cost and potential metal contamination.
General Considerations for Catalyst Loading
In the absence of a specific data table, researchers can follow a general optimization workflow:
-
Initial Screening: Start with a catalyst loading in the range of 1-10 mol%.
-
Systematic Variation: Conduct a series of experiments varying the catalyst loading (e.g., 1, 2.5, 5, and 10 mol%) while keeping all other parameters constant.
-
Analysis: Monitor the reaction yield and purity for each loading to identify the optimal concentration. An excessively high catalyst loading may not improve the yield and could lead to side reactions or purification challenges.
This guide provides a framework for understanding and quantifying the effects of this compound catalyst loading in several key reaction classes. For NHK reactions, a clear catalytic advantage is quantitatively demonstrated. For ethylene oligomerization, the interplay with co-catalysts is crucial. For other reactions like quinoline synthesis, a systematic approach to optimization is recommended to determine the most effective catalyst loading.
References
Assessing the environmental impact of chromium chloride vs. alternative catalysts
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision that extends beyond reaction yield and selectivity. The environmental impact of a catalyst throughout its lifecycle is a paramount consideration. This guide provides an objective comparison of the environmental and performance aspects of chromium(III) chloride against a common alternative, iron(III) chloride, in the context of a representative Lewis acid-catalyzed reaction: the Friedel-Crafts acylation.
Executive Summary
Chromium(III) chloride, a widely used Lewis acid catalyst, is coming under increasing scrutiny due to the potential for oxidation to the highly toxic and carcinogenic hexavalent chromium (Cr(VI)). While trivalent chromium itself is less toxic, its environmental persistence and the risks associated with its lifecycle necessitate the exploration of greener alternatives. Iron(III) chloride presents a promising option, being more abundant, less toxic, and more environmentally benign. This guide synthesizes available data to compare these two catalysts across key performance and environmental metrics.
Data Presentation: A Comparative Analysis
| Parameter | Chromium(III) Chloride | Iron(III) Chloride | Source(s) |
| Catalyst Performance (Friedel-Crafts Acylation of Anisole) | |||
| Typical Catalyst Loading | 5-10 mol% | 5 mol% | [1] |
| Reaction Yield | Not specified under comparable conditions | 65-80% | [2] |
| Environmental & Safety | |||
| Oral LD50 (rat) | 440 - 1870 mg/kg | 316 - 900 mg/kg | [3][4][5] |
| Regulatory Status (Waste) | Regulated under RCRA (D007) if Cr(VI) is present or leachable | Generally not a listed hazardous waste unless contaminated | |
| Lifecycle Considerations | |||
| Recyclability | Possible through specialized high-temperature processes | Recyclable; simpler methods available |
Experimental Protocols
To provide a framework for a direct comparative study, the following detailed experimental protocols for the Friedel-Crafts acylation of anisole with propionyl chloride are proposed.
General Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.
-
Anhydrous conditions are crucial for the success of the reaction. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Reaction Setup:
A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution to neutralize HCl gas), and a dropping funnel.
Protocol 1: Friedel-Crafts Acylation using Chromium(III) Chloride
Materials:
-
Anhydrous Chromium(III) Chloride (CrCl₃)
-
Anisole
-
Propionyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1 M
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To the reaction flask, add anhydrous chromium(III) chloride (X.X g, Y.Y mmol, 5 mol%).
-
Add anhydrous DCM (100 mL) to the flask.
-
In the dropping funnel, prepare a solution of anisole (A.A g, B.B mmol) and propionyl chloride (C.C g, D.D mmol) in anhydrous DCM (50 mL).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution from the dropping funnel to the stirred suspension of the catalyst in DCM over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation using Iron(III) Chloride
Materials:
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anisole
-
Propionyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), 1 M
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To the reaction flask, add anhydrous iron(III) chloride (X.X g, Y.Y mmol, 5 mol%).
-
Add anhydrous DCM (100 mL) to the flask.
-
In the dropping funnel, prepare a solution of anisole (A.A g, B.B mmol) and propionyl chloride (C.C g, D.D mmol) in anhydrous DCM (50 mL).
-
Cool the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution from the dropping funnel to the stirred suspension of the catalyst in DCM over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process and Impact
To better understand the workflows and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Comparative experimental workflow for Friedel-Crafts acylation.
Caption: Key environmental impact comparison of catalysts.
Discussion and Conclusion
The data, although not from a single direct comparative study, strongly suggests that iron(III) chloride is a more environmentally benign catalyst than chromium(III) chloride for Friedel-Crafts acylation. While the acute toxicity values (LD50) are in a similar range, the primary concern with chromium is the potential for the formation of highly toxic and carcinogenic Cr(VI) during the catalyst's lifecycle, from synthesis to disposal. This risk leads to stricter regulations and more complex and costly waste management procedures.
In terms of performance, iron(III) chloride has been shown to be an effective catalyst for Friedel-Crafts acylation, providing good to excellent yields. The recyclability of iron catalysts is also generally more straightforward than that of chromium catalysts, which may require specialized high-temperature processes for recovery.
For researchers and drug development professionals, the adoption of iron-based catalysts over chromium-based ones aligns with the principles of green chemistry, reducing environmental risk and regulatory burden without necessarily compromising catalytic efficiency. Further direct comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment. However, based on the available evidence, a transition to iron-based catalysts is a responsible and scientifically sound choice for a more sustainable future in chemical synthesis.
References
- 1. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron(III) chloride as a Lewis acid in the Friedel-Crafts acylation reaction - ProQuest [proquest.com]
- 3. Chromium(III) chloride - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
Techno-economic analysis of using chromium chloride in large-scale synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of large-scale chemical synthesis, the choice of catalyst is a critical decision, profoundly influencing not only the reaction's efficiency and yield but also the overall economic viability of the process. Chromium chloride, particularly in its trivalent form (CrCl₃), has long been a workhorse catalyst in various industrial applications, prized for its versatility and cost-effectiveness. This guide provides a comprehensive techno-economic analysis of using this compound in large-scale synthesis, presenting a detailed comparison with prominent alternatives such as nickel and palladium-based catalysts. Through an examination of performance data, experimental protocols, and cost analysis, this report aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions in catalyst selection.
Performance and Cost: A Head-to-Head Comparison
The economic feasibility of a large-scale synthesis is intrinsically linked to the cost and performance of the chosen catalyst. This section delves into a comparative analysis of this compound against its nickel and palladium counterparts, focusing on key industrial processes: ethylene oligomerization for chromium and nickel, and cross-coupling reactions for palladium, a staple in pharmaceutical and fine chemical synthesis.
Table 1: Catalyst Cost Comparison
| Catalyst | Form | Price (USD/kg) | Purity | Notes |
| Chromium(III) Chloride | Anhydrous | 2.50 - 3.00 | 98-99% | Price can vary based on supplier and market fluctuations. |
| Nickel(II) Chloride | Anhydrous | 5.00 - 8.00 | 98% | Industrial grade pricing. |
| Palladium(II) Chloride | - | 2,000 - 3,600 | 99%+ | Price is highly dependent on the volatile palladium market. |
Table 2: Performance Data in Ethylene Oligomerization/Trimerization
| Catalyst System | Key Product | Activity (kg product/g metal/h) | Selectivity (%) | Temperature (°C) | Pressure (bar) |
| Chromium-based (e.g., CrCl₃ with PNP ligands) | 1-Hexene | 10 - 300 | 90 - 99 | 45 - 100 | 30 - 50 |
| Nickel-based (e.g., SHOP process) | Linear Alpha-Olefins (C₄-C₂₀₊) | High | Follows Schulz-Flory distribution | 80 - 120 | 70 - 140 |
Table 3: Performance Data in Cross-Coupling Reactions (Suzuki-Miyaura)
| Catalyst System | Reaction Scale | Catalyst Loading (mol%) | Yield (%) | Turnover Number (TON) |
| Palladium-based (e.g., PdCl₂(PPh₃)₂) | Large-scale (kg) | 0.01 - 1 | >95 | 1,000 - 100,000 |
| Nickel-based (as an alternative) | Lab to pilot scale | 1 - 10 | 70 - 95 | Lower than Palladium |
In-Depth Analysis of Industrial Applications
Ethylene Trimerization to 1-Hexene: The Chromium and Nickel Arena
The selective trimerization of ethylene to 1-hexene is a cornerstone of the polymer industry, with 1-hexene being a valuable comonomer in the production of linear low-density polyethylene (LLDPE). Chromium-based catalysts, particularly those involving chromium(III) sources like this compound activated by alkylaluminum compounds, have demonstrated exceptional selectivity for 1-hexene.[1][2][3] The Chevron Phillips Chemical Company's process is a prime example of the successful industrial implementation of such a system.[4][5]
In contrast, the Shell Higher Olefin Process (SHOP) utilizes a nickel-based catalyst to produce a broader spectrum of linear alpha-olefins. While not selective for a single olefin, the SHOP process is highly efficient and allows for the production of a range of valuable chemicals. The choice between a chromium-based selective process and a nickel-based non-selective process depends heavily on the specific market demand for alpha-olefins.
Cross-Coupling Reactions: The Domain of Palladium with Nickel as a Challenger
In the realm of fine chemicals and pharmaceuticals, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the construction of complex organic molecules. These reactions are prized for their high efficiency, functional group tolerance, and predictable stereochemistry. However, the high and volatile cost of palladium presents a significant economic challenge for large-scale production.
This has spurred research into alternatives, with nickel-based catalysts emerging as a promising, more cost-effective option. While often requiring higher catalyst loadings and sometimes exhibiting lower functional group tolerance, the economic advantage of nickel makes it an attractive area of ongoing research and development for industrial applications.
Experimental Protocols for Large-Scale Synthesis
To provide a practical context for the data presented, this section outlines generalized experimental protocols for key industrial processes.
Protocol 1: Large-Scale Ethylene Trimerization using a Chromium-based Catalyst
This protocol is a generalized representation of an industrial process for the production of 1-hexene.
1. Catalyst Preparation:
- A chromium(III) precursor, such as chromium(III) chloride or chromium(III) acetylacetonate, is dissolved in an inert solvent (e.g., toluene or cyclohexane) in a dedicated catalyst preparation vessel.
- A ligand, typically a pyrrole or a phosphine-based ligand (e.g., PNP), is added to the solution.
- The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon).
- A co-catalyst, most commonly an alkylaluminum compound such as triethylaluminum (TEA) or methylaluminoxane (MAO), is carefully added to activate the chromium precursor. The molar ratio of aluminum to chromium is a critical parameter for catalyst activity and selectivity.
2. Reaction Execution:
- The activated catalyst solution is continuously fed into a high-pressure reactor.
- Purified ethylene is simultaneously fed into the reactor at a controlled pressure (typically 30-50 bar) and temperature (45-100 °C).
- The reaction is highly exothermic, and efficient heat removal is crucial to maintain a stable reaction temperature and prevent runaway reactions.
- The reaction mixture, containing 1-hexene, unreacted ethylene, and catalyst residues, is continuously withdrawn from the reactor.
3. Product Separation and Purification:
- The pressure of the reactor effluent is reduced to flash off unreacted ethylene, which is recycled back to the reactor.
- The liquid stream is passed through a series of distillation columns to separate the 1-hexene product from the solvent and any heavier byproducts (e.g., polyethylene).
- The purified 1-hexene is collected and stored.
- Catalyst residues are typically deactivated and removed.
Protocol 2: Generalized Large-Scale Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical industrial-scale Suzuki-Miyaura reaction, a common C-C bond-forming reaction.
1. Reaction Setup:
- A large, glass-lined or stainless steel reactor is charged with the aryl halide, the boronic acid derivative, and a suitable solvent (e.g., toluene, isopropanol, or water).
- A base, such as potassium carbonate or sodium hydroxide, is added to the mixture.
- The reactor is purged with an inert gas (nitrogen or argon) to remove oxygen.
2. Catalyst Addition and Reaction:
- The palladium catalyst, such as palladium(II) chloride or a pre-formed palladium-phosphine complex, is added to the reactor. The catalyst loading is typically low, in the range of 0.01 to 1 mol%.
- The reaction mixture is heated to the desired temperature (often between 50 and 100 °C) and stirred until the reaction is complete, as monitored by in-process controls (e.g., HPLC).
3. Work-up and Product Isolation:
- Upon completion, the reaction mixture is cooled.
- The aqueous and organic layers are separated.
- The organic layer containing the product is washed with water and/or brine to remove residual base and salts.
- The solvent is removed under reduced pressure.
- The crude product is then purified, typically by crystallization or chromatography, to yield the final product of high purity.
Visualizing the Processes: Workflows and Pathways
To further elucidate the described processes, the following diagrams, generated using the DOT language, illustrate the key workflows and catalytic cycles.
Conclusion: Navigating the Catalyst Maze
The techno-economic analysis reveals a nuanced landscape for the application of this compound in large-scale synthesis. For specific, high-demand products like 1-hexene, chromium-based catalysts offer a highly selective and economically attractive route. Their relatively low cost and high efficiency in targeted transformations make them a compelling choice.
However, for processes requiring a broader range of products or those in the high-value, complex molecule space of pharmaceuticals, alternatives like nickel and palladium, despite their higher initial costs, present distinct advantages. The choice of catalyst, therefore, is not a one-size-fits-all decision but rather a strategic one, dictated by the specific requirements of the synthesis, market demands, and overall economic objectives. This guide provides the foundational data and frameworks to aid researchers and industry professionals in navigating this complex decision-making process, ultimately fostering more efficient and economically sound large-scale chemical production.
References
- 1. researchgate.net [researchgate.net]
- 2. Nickel-aluminosilicate catalysts for ethylene oligomerization: recent scientific progress - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D5CY00372E [pubs.rsc.org]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. cris.technion.ac.il [cris.technion.ac.il]
Safety Operating Guide
Proper Disposal of Chromium Chloride: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chromium chloride is a critical aspect of laboratory safety and environmental responsibility. As a compound containing trivalent chromium (Cr(III)), it is classified as hazardous waste and requires specific procedures for its collection, treatment, and disposal. Adherence to these protocols is essential for protecting personnel and the environment from potential harm.
Immediate Safety and Logistical Information
Before initiating any disposal procedures, it is imperative to follow strict safety protocols. This compound, while less toxic than its hexavalent counterparts, still poses health risks.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles
-
A laboratory coat
Handling and Storage:
-
All handling of this compound and its waste solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[1]
-
Solid and liquid this compound waste should be stored in separate, clearly labeled, sealed, and non-reactive containers.[2][3]
-
Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials.
Spill Management: In the event of a spill, avoid creating dust. For solid spills, carefully sweep the material into a suitable container for disposal.[2] For liquid spills, absorb the material with an inert absorbent, such as sand or vermiculite, and collect it into a designated hazardous waste container. Do not use combustible materials like paper towels for absorption.
Step-by-Step Disposal Plan: Precipitation of Chromium (III) Hydroxide
The primary and recommended method for treating aqueous this compound waste in a laboratory setting is through chemical precipitation. This process converts the soluble chromium(III) chloride into insoluble chromium(III) hydroxide, which is a more stable and less mobile form of the metal.[1]
Experimental Protocol
-
Preparation: In a designated chemical fume hood, place the container with the aqueous this compound waste. If the solution is highly concentrated, it may be beneficial to dilute it with water to better control the precipitation process.
-
pH Adjustment: While continuously stirring the solution with a magnetic stirrer, slowly add a dilute solution of a precipitating agent, such as 1 M sodium hydroxide (NaOH). Use a calibrated pH meter to monitor the pH of the solution.
-
Precipitation: Continue adding the precipitating agent until the pH of the solution is within the optimal range for chromium(III) hydroxide precipitation (see table below). A gelatinous, greenish precipitate of chromium(III) hydroxide (Cr(OH)₃) will form.
-
Settling: Once the target pH is reached, turn off the stirrer and allow the precipitate to settle for a minimum of 30 minutes. The solid will collect at the bottom of the container, leaving a clearer liquid (supernatant) above.
-
Separation: Carefully separate the supernatant from the solid precipitate by decantation or filtration.
-
Waste Collection:
-
Solid Waste: The collected chromium(III) hydroxide precipitate is considered hazardous waste. It should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste (Supernatant): The remaining liquid should be tested for residual chromium content to ensure it complies with local sewer disposal regulations. If compliant, the liquid can be neutralized to a pH between 6 and 8 and then disposed of down the drain with a large volume of water. If not, the precipitation process may need to be repeated.
-
Under no circumstances should untreated this compound waste be disposed of down the drain.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the precipitation of chromium(III) hydroxide from a this compound solution.
| Parameter | Value/Range | Notes |
| Optimal pH for Precipitation | 8.5 - 12 | Precipitation of chromium as Cr(OH)₃ is most effective within this alkaline range. |
| Precipitating Agents | Sodium hydroxide (NaOH), Calcium hydroxide (Ca(OH)₂ - lime) | These are common and effective alkaline reagents for inducing precipitation. |
| Settling Time | Minimum 30 minutes | Adequate settling time is crucial for the effective separation of the solid and liquid phases. |
Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
Regulatory Compliance
The disposal of chromium-containing waste is regulated by federal, state, and local authorities. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from its generation to its final disposal. It is the responsibility of the waste generator to ensure that all chromium waste is properly characterized, labeled, and disposed of through a licensed hazardous waste disposal company. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
